molecular formula C27H46Cl2N10O6 B8143648 Antipain (dihydrochloride)

Antipain (dihydrochloride)

货号: B8143648
分子量: 677.6 g/mol
InChI 键: YAHXZYICKJUJEO-PKGYLJHQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antipain (dihydrochloride) is a useful research compound. Its molecular formula is C27H46Cl2N10O6 and its molecular weight is 677.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Antipain (dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antipain (dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N10O6.2ClH/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17;;/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43);2*1H/t18?,19-,20-,21-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHXZYICKJUJEO-PKGYLJHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46Cl2N10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Microbial Origin of Antipain (dihydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antipain, a potent protease inhibitor of microbial origin, has been a subject of significant interest in biochemical and pharmacological research. This technical guide provides a comprehensive overview of the discovery, microbial source, and biochemical properties of Antipain (dihydrochloride). It details the methodologies for its isolation and purification from Streptomyces species and provides protocols for assessing its inhibitory activity against key proteases. Quantitative data on its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) are presented in a structured format. Furthermore, this guide illustrates the biosynthetic pathway of Antipain and the typical workflow for the discovery of such microbial secondary metabolites through detailed diagrams. This document serves as a valuable resource for researchers and professionals involved in natural product discovery, enzyme inhibition studies, and drug development.

Introduction

Antipain is a peptide aldehyde protease inhibitor that was first isolated from various strains of actinomycetes. It is a potent inhibitor of serine and cysteine proteases, including trypsin and papain. Its unique structure, which includes a C-terminal argininal, is crucial for its mechanism of action, forming a covalent hemiacetal or hemithioacetal adduct with the active site serine or cysteine residue of the target protease. This guide delves into the technical aspects of Antipain's discovery and its microbial origins, providing detailed information for its study and potential applications.

Discovery and Microbial Origin

Antipain was discovered in the early 1970s during screenings of microbial culture broths for protease inhibitors. It was isolated from several species of the genus Streptomyces, including Streptomyces yokosukaensis. These filamentous bacteria are well-known producers of a wide array of secondary metabolites with diverse biological activities.

The discovery of Antipain followed a systematic workflow common for the identification of novel natural products from microbial sources. This process typically involves the cultivation of microorganisms, extraction of metabolites, and screening for desired biological activities.

General Workflow for Microbial Secondary Metabolite Discovery

The discovery of a microbial secondary metabolite like Antipain generally adheres to the following workflow:

Microbial Secondary Metabolite Discovery Workflow cluster_0 Isolation and Cultivation cluster_1 Extraction and Screening cluster_2 Purification and Characterization cluster_3 Development A Sample Collection (e.g., Soil, Marine Sediment) B Isolation of Microorganisms (e.g., Actinomycetes) A->B C Cultivation and Fermentation B->C D Extraction of Secondary Metabolites C->D E Primary Screening (e.g., Protease Inhibition Assay) D->E F Hit Identification E->F G Bioassay-Guided Purification (e.g., Chromatography) F->G H Structure Elucidation (e.g., NMR, Mass Spectrometry) G->H I Confirmation of Activity H->I J Lead Optimization I->J K Preclinical and Clinical Studies J->K

A generalized workflow for the discovery of microbial secondary metabolites.

Chemical Structure and Properties

Antipain is an oligopeptide with the chemical formula C₂₇H₄₄N₁₀O₆. Its structure is characterized by the sequence: (S)-1-Carboxy-2-phenylethyl-carbamoyl-L-arginyl-L-valyl-argininal. The dihydrochloride (B599025) form is commonly used in research due to its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of Antipain (dihydrochloride)

PropertyValue
Molecular Formula C₂₇H₄₆Cl₂N₁₀O₆
Molecular Weight 677.6 g/mol
Appearance White to off-white powder
Solubility Water, Methanol, DMSO

Biosynthesis of Antipain

The biosynthesis of peptide aldehydes like Antipain in Streptomyces is carried out by Non-Ribosomal Peptide Synthetases (NRPSs). These are large, multi-domain enzymes that act as an assembly line to build the peptide backbone from amino acid precursors. A key feature of the NRPS responsible for Antipain synthesis is a C-terminal reductase (R) domain, which reduces the thioester-linked carboxyl group of the final amino acid (arginine) to an aldehyde.

Antipain Biosynthesis Pathway cluster_0 NRPS Module 1 cluster_1 NRPS Module 2 cluster_2 NRPS Module 3 cluster_3 NRPS Module 4 & Release A1 Phenylalanine M1 A-T-C Domains A1->M1 Activation & Thiolation M2 A-T-C Domains M1->M2 Peptide Bond Formation A2 Arginine A2->M2 M3 A-T-C Domains M2->M3 Peptide Bond Formation A3 Valine A3->M3 M4 A-T-C-R Domains M3->M4 Peptide Bond Formation A4 Arginine A4->M4 P Antipain M4->P Reductive Release

A conceptual diagram of the Non-Ribosomal Peptide Synthetase (NRPS) assembly line for Antipain biosynthesis.

Experimental Protocols

Isolation and Purification of Antipain from Streptomyces yokosukaensis

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

1. Fermentation:

  • Inoculate a suitable seed medium with a spore suspension of Streptomyces yokosukaensis and incubate at 28°C for 48-72 hours with shaking.

  • Transfer the seed culture to a production medium and continue fermentation for 5-7 days at 28°C with aeration and agitation.

2. Extraction:

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Adjust the pH of the supernatant to 3.0 with HCl and adsorb the active substance onto a cation-exchange resin (e.g., Amberlite IRC-50).

  • Wash the resin with water and elute Antipain with an acidic aqueous solution (e.g., 0.5 N HCl in 50% methanol).

  • Neutralize the eluate and concentrate under reduced pressure.

3. Purification:

  • Subject the concentrated crude extract to a series of chromatographic steps, including:

    • Adsorption chromatography on activated carbon.

    • Gel filtration chromatography on Sephadex G-25.

    • Ion-exchange chromatography on CM-Sephadex.

  • Monitor the fractions for protease inhibitory activity at each step.

  • Pool the active fractions and lyophilize to obtain purified Antipain (dihydrochloride).

Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of Antipain against a serine protease like trypsin, using a chromogenic substrate.

Materials:

  • Trypsin (e.g., bovine pancreatic trypsin)

  • Antipain (dihydrochloride) stock solution

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the Antipain stock solution in the assay buffer.

  • In the wells of a 96-well microplate, add a fixed volume of the trypsin solution.

  • Add varying concentrations of the Antipain dilutions to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding a fixed volume of the BApNA substrate solution to each well.

  • Immediately measure the absorbance at 405 nm kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

  • Determine the percentage of inhibition for each Antipain concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the Antipain concentration to determine the IC₅₀ value.

  • The inhibition constant (Kᵢ) can be determined by analyzing the data using the Michaelis-Menten equation and plotting the data using methods such as the Dixon or Lineweaver-Burk plots, with varying substrate concentrations.

Quantitative Data on Protease Inhibition

Antipain exhibits potent inhibitory activity against a range of serine and cysteine proteases. The following table summarizes the reported IC₅₀ and Kᵢ values for Antipain against some of its key targets.

Table 2: Inhibitory Activity of Antipain against Various Proteases

ProteaseTypeOrganismSubstrateIC₅₀ (µM)Kᵢ (µM)Reference
Trypsin SerineBovine PancreasBApNA0.26-[1]
Papain CysteineCarica papayaBApNA0.16-[1]
Cathepsin A Serine-Z-Glu-Tyr1.19-[2]
Cathepsin B Cysteine-Z-Arg-Arg-NA0.59-[2]
Plasmin SerineHuman-93-[1]
Thrombokinase Serine--20-[1]

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature). The values presented here are for comparative purposes.

Conclusion

Antipain (dihydrochloride) remains a valuable tool for researchers studying the roles of serine and cysteine proteases in various biological processes. Its discovery from Streptomyces species highlights the importance of microbial secondary metabolites as a source of novel bioactive compounds. The detailed protocols and quantitative data provided in this technical guide are intended to facilitate further research into the mechanisms of action and potential therapeutic applications of this potent protease inhibitor. The outlined workflows for discovery and biosynthesis provide a foundational understanding for the identification and characterization of new natural products.

References

An In-Depth Technical Guide to Antipain (dihydrochloride): Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antipain (dihydrochloride) is a potent, reversible inhibitor of serine and cysteine proteases, originally isolated from Streptomyces species. Its unique chemical structure, featuring a C-terminal argininal (B8454810), allows it to effectively target the active sites of these enzymes. This technical guide provides a comprehensive overview of the chemical and physical properties of Antipain (dihydrochloride), its mechanism of action, and its diverse applications in research and drug development. Detailed experimental protocols and quantitative inhibitory data are presented to facilitate its practical use in the laboratory.

Chemical Structure and Physicochemical Properties

Antipain is an oligopeptide with the chemical name Nα-[carboxy-(phenylmethyl)carbamoyl]-L-arginyl-L-valyl-L-argininal dihydrochloride (B599025). Its structure is characterized by the presence of an ureylene group and a C-terminal aldehyde, which is crucial for its inhibitory activity.

Chemical Structure:

A summary of the key physicochemical properties of Antipain (dihydrochloride) is provided in Table 1.

Table 1: Physicochemical Properties of Antipain (dihydrochloride)

PropertyValue
CAS Number 37682-72-7
Molecular Formula C₂₇H₄₄N₁₀O₆ · 2HCl[1]
Molecular Weight 677.62 g/mol [1]
Appearance White to off-white lyophilized powder or crystalline solid[2][3]
Melting Point 178 °C[4]
Solubility Soluble in water (>50 mg/mL), methanol, and DMSO (5 mg/mL). Sparingly soluble in ethanol.[5]
Stability Stock solutions in water or buffer are stable for up to 1 week at 4°C or for up to 1 month at -20°C. Dilute solutions should be prepared fresh.[6]

Mechanism of Action

Antipain is a reversible inhibitor of a broad range of serine and cysteine proteases.[5] Its mechanism of action involves the formation of a hemiacetal adduct between the aldehyde group of its C-terminal argininal residue and the active site serine or cysteine of the target protease. This interaction blocks the catalytic activity of the enzyme.

cluster_0 Protease Active Site Ser/Cys Serine/Cysteine Residue Hemiacetal Hemiacetal Adduct (Inactive Complex) Ser/Cys->Hemiacetal Reversible Formation His Histidine Residue Asp Aspartate Residue Antipain Antipain (Argininal) Antipain->Ser/Cys Nucleophilic Attack

Mechanism of reversible inhibition by Antipain.

Inhibitory Spectrum and Potency

Antipain exhibits inhibitory activity against a variety of serine and cysteine proteases. The inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), varies depending on the target enzyme. A summary of reported inhibitory data is presented in Table 2.

Table 2: Inhibitory Activity of Antipain (dihydrochloride) Against Various Proteases

ProteaseTypeIC₅₀Kᵢ
PapainCysteine0.16 µg/mL[1][7]-
TrypsinSerine0.26 µg/mL[1][7]-
Cathepsin ASerine1.19 µg/mL-
Cathepsin BCysteine0.59 µg/mL-
Cathepsin DAspartic125 µg/mL-
PlasminSerine>93 µg/mL[1][7]-
ChymotrypsinSerine>250 µg/mL-
PepsinAspartic>250 µg/mL-
Calpain I (porcine)Cysteine-1.4 µM[8]
ThrombokinaseSerine20 µg/mL[1]-

Applications in Research and Drug Development

Antipain's broad-spectrum inhibitory activity makes it a valuable tool in various research applications:

  • Protease inhibitor cocktails: It is commonly included in protease inhibitor cocktails to prevent protein degradation during cell lysis and protein purification.[8]

  • Enzyme characterization: Used to identify and characterize new proteases.

  • Cell biology studies: Employed to investigate the role of proteases in cellular processes such as apoptosis and signal transduction.[9][10]

  • Drug development: Serves as a lead compound for the design of more specific and potent protease inhibitors.

Signaling Pathways

Calpain-Mediated Apoptosis

Calpains are calcium-activated cysteine proteases involved in the regulation of apoptosis. Overactivation of calpain can lead to the cleavage of various cellular substrates, including cytoskeletal proteins and pro-apoptotic factors, ultimately triggering programmed cell death. Antipain, by inhibiting calpain, can modulate these apoptotic signaling pathways.

Cellular_Stress Cellular Stress (e.g., Oxidative Stress, Ca²⁺ influx) Calpain_Activation Calpain Activation Cellular_Stress->Calpain_Activation Bid_Cleavage Bid Cleavage to tBid Calpain_Activation->Bid_Cleavage Bax_Activation Bax Activation Calpain_Activation->Bax_Activation Antipain Antipain Antipain->Calpain_Activation Inhibition Mitochondrion Mitochondrion Bid_Cleavage->Mitochondrion Bax_Activation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Antipain's role in inhibiting calpain-mediated apoptosis.

Trypsin and MAPK Signaling

Trypsin, a serine protease, can activate Protease-Activated Receptors (PARs), which are G protein-coupled receptors. Activation of PARs can trigger intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and inflammation. By inhibiting trypsin, Antipain can potentially modulate MAPK signaling.

Trypsin Trypsin PAR2 Protease-Activated Receptor 2 (PAR2) Trypsin->PAR2 Cleavage and Activation Antipain Antipain Antipain->Trypsin Inhibition G_Protein G-Protein Activation PAR2->G_Protein MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) G_Protein->MAPK_Cascade Transcription_Factors Transcription Factor Activation (e.g., AP-1) MAPK_Cascade->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response

Potential modulation of MAPK signaling by Antipain.

Experimental Protocols

In Vitro Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of Antipain on a target protease using a chromogenic or fluorogenic substrate.

cluster_0 Assay Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Prepare_Reagents Prepare Assay Buffer, Protease Stock, Substrate Stock, and Antipain Stock Solutions Add_Reagents Add Assay Buffer, Protease, and Antipain (or vehicle) to microplate wells Prepare_Reagents->Add_Reagents Pre_incubation Pre-incubate at appropriate temperature (e.g., 37°C) Add_Reagents->Pre_incubation Add_Substrate Initiate reaction by adding chromogenic/fluorogenic substrate Pre_incubation->Add_Substrate Measure_Signal Measure absorbance or fluorescence kinetically over time Add_Substrate->Measure_Signal Calculate_Rates Calculate initial reaction rates (V₀) Measure_Signal->Calculate_Rates Plot_Data Plot % Inhibition vs. [Antipain] Calculate_Rates->Plot_Data Determine_IC50 Determine IC₅₀ value from the dose-response curve Plot_Data->Determine_IC50

Workflow for an in vitro protease inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare an appropriate assay buffer (e.g., Tris-HCl or PBS) at the optimal pH for the target protease.

    • Prepare a stock solution of the target protease in the assay buffer.

    • Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for the protease.

    • Prepare a stock solution of Antipain (dihydrochloride) in a suitable solvent (e.g., water or DMSO).[5] Prepare serial dilutions of Antipain in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, the protease solution, and either the Antipain solution (for test wells) or the vehicle (for control wells).

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

    • Calculate the percentage of inhibition for each Antipain concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the Antipain concentration and fit the data to a suitable model to determine the IC₅₀ value.

Cell Lysis for Western Blotting

This protocol describes the preparation of cell lysates for subsequent analysis by Western blotting, incorporating Antipain to prevent protein degradation.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency. Treat the cells with experimental agents if required.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail containing Antipain (working concentration typically 1-100 µM).[3][11]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[12]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[12]

  • Protein Quantification and Sample Preparation:

    • Collect the supernatant (cell lysate) and determine the protein concentration using a suitable method (e.g., BCA assay).

    • Mix the lysate with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.[6]

  • Western Blotting:

    • Load the prepared samples onto an SDS-PAGE gel for electrophoresis.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Proceed with blocking, primary and secondary antibody incubations, and detection as per standard Western blotting protocols.[6]

Conclusion

Antipain (dihydrochloride) is a versatile and potent inhibitor of serine and cysteine proteases with broad applications in biomedical research. Its well-characterized chemical properties and mechanism of action make it an indispensable tool for researchers and drug development professionals. The data and protocols presented in this guide are intended to facilitate the effective use of Antipain in the laboratory and to support further investigations into the roles of proteases in health and disease.

References

An In-depth Technical Guide to the Protease Inhibitory Profile of Antipain (dihydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipain, a peptide aldehyde isolated from actinomycetes, is a potent, reversible inhibitor of a range of proteases.[1] Its broad-spectrum activity has made it a valuable tool in biochemical research and as a component of protease inhibitor cocktails to prevent protein degradation during cellular extraction and analysis.[2] This technical guide provides a comprehensive overview of the proteases inhibited by Antipain (dihydrochloride), including quantitative inhibition data, detailed experimental methodologies for assessing its inhibitory activity, and a visual representation of a typical experimental workflow.

Mechanism of Action

Antipain functions as a reversible inhibitor of serine and cysteine proteases.[1] Its mechanism of action involves the formation of a hemiacetal adduct between the aldehyde group of Antipain and the active site serine or cysteine residue of the target protease.[1] This interaction blocks the catalytic activity of the enzyme.

Proteases Inhibited by Antipain

Antipain has been shown to inhibit a variety of proteases with varying efficacy. The primary targets include both serine and cysteine proteases.

Quantitative Inhibition Data

The inhibitory potency of Antipain is typically quantified by its 50% inhibitory concentration (IC50) or its inhibition constant (Ki). The following tables summarize the available quantitative data for the inhibition of various proteases by Antipain.

ProteaseClassIC50 (µg/mL)IC50 (µM)¹Reference
PapainCysteine Protease0.160.24[3]
TrypsinSerine Protease0.260.38[3]
Cathepsin ASerine Carboxypeptidase1.191.76[3]
Cathepsin BCysteine Protease0.590.87[3]
Cathepsin DAspartic Protease125184.5[3]
PlasminSerine Protease>93>137.3[3]

¹Calculated based on the molecular weight of Antipain dihydrochloride (B599025) (677.6 g/mol ).

ProteaseClassKi (µM)Reference
Calpain I (porcine)Cysteine Protease1.4[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to determine the inhibitory activity of Antipain against its target proteases.

General Protease Inhibition Assay (Spectrophotometric)

This protocol describes a general method for determining the inhibitory activity of Antipain against a protease using a chromogenic or fluorogenic substrate.

Materials:

  • Purified protease (e.g., Trypsin, Papain)

  • Antipain (dihydrochloride) stock solution (e.g., 1 mg/mL in water or buffer)

  • Appropriate assay buffer for the specific protease (e.g., Tris-HCl for trypsin, phosphate (B84403) buffer for papain)[4][5]

  • Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) for trypsin)[4]

  • Microplate reader or spectrophotometer

  • 96-well microplates

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the Antipain stock solution in the assay buffer to achieve a range of desired inhibitor concentrations.

    • Prepare a working solution of the protease in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Prepare a working solution of the substrate in the assay buffer. The concentration should be at or near the Michaelis constant (Km) of the enzyme for the substrate.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Antipain solution at various concentrations (for inhibitor wells) or an equivalent volume of assay buffer (for control wells).

      • Protease solution.

    • Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Measure Activity:

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of Antipain.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of Antipain that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and Antipain. The data can then be analyzed using methods such as the Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software.

Experimental Workflow for Assessing Antipain Activity in a Cellular Context

The following diagram illustrates a general workflow for investigating the effect of Antipain on protease activity within a cellular system.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_lysis Cell Lysis and Protein Extraction cluster_assay Protease Activity Assay cluster_analysis Downstream Analysis cell_culture 1. Culture cells of interest treatment 2. Treat cells with Antipain (and appropriate controls) cell_culture->treatment lysis 3. Lyse cells to release intracellular contents treatment->lysis protein_quant 4. Quantify total protein concentration lysis->protein_quant protease_assay 5. Measure specific protease activity using a fluorogenic or chromogenic substrate protein_quant->protease_assay western_blot 6. Analyze protein levels by Western Blot (e.g., protease or its substrates) protein_quant->western_blot

A generalized workflow for studying the effects of Antipain on cellular protease activity.

Signaling Pathways and Logical Relationships

While Antipain is a broad-spectrum protease inhibitor and not known to target a specific signaling pathway directly, its application in research often involves the indirect modulation of pathways where proteases play a key role. For instance, by inhibiting proteases involved in the processing of signaling molecules or the degradation of pathway components, Antipain can influence the outcome of these pathways.

The logical relationship of Antipain's function in a biological system can be depicted as follows:

logical_relationship Antipain Antipain Protease Target Protease (e.g., Trypsin, Papain, Cathepsins) Antipain->Protease Inhibits Substrate Protease Substrate (e.g., Signaling precursor, structural protein) Protease->Substrate Cleaves Cleaved_Substrate Cleaved Substrate (Active signaling molecule, degraded protein) Protease->Cleaved_Substrate Generates Cellular_Process Downstream Cellular Process (e.g., Apoptosis, Inflammation, Signal Transduction) Cleaved_Substrate->Cellular_Process Initiates / Modulates

The inhibitory action of Antipain on a target protease, preventing the cleavage of its substrate and subsequent downstream cellular processes.

Conclusion

Antipain (dihydrochloride) is a versatile and effective inhibitor of a range of serine and cysteine proteases. Its well-characterized inhibitory profile, coupled with the experimental methodologies outlined in this guide, provides researchers and drug development professionals with the necessary tools to utilize this compound effectively in their studies. The provided data and protocols serve as a foundational resource for investigating the roles of specific proteases in various biological processes and for the initial stages of drug discovery efforts targeting these enzymes.

References

The Ureylene Group in Antipain: A Technical Deep Dive for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ureylene group within the chemical structure of Antipain, a potent protease inhibitor. Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural significance, inhibitory mechanism, and experimental characterization of this crucial moiety.

Introduction to Antipain and the Ureylene Functional Group

Antipain is an oligopeptide isolated from actinomycetes that functions as a reversible inhibitor of serine and cysteine proteases, including trypsin, papain, and cathepsins.[1][2] Its discovery in 1972 marked the first identification of a natural peptide containing a ureylene group.[1] The ureylene group, characterized by a urea (B33335) molecule integrated into the peptide backbone, plays a pivotal role in the molecule's interaction with target proteases. The IUPAC name for Antipain is N2-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}-N5-(diaminomethylidene)-L-ornithyl-N-{(2S)-5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}-L-valinamide.[1]

The Chemical Structure of Antipain

The core structure of Antipain features a unique peptide sequence containing a central ureylene linkage.

Figure 1: Chemical structure of Antipain.

The Role of the Ureylene Group in Protease Inhibition

While direct experimental evidence exclusively detailing the structure-activity relationship of the ureylene group in Antipain is limited, its strategic placement within the peptide backbone suggests a significant role in establishing and maintaining the conformational rigidity necessary for effective binding to the active site of target proteases. The urea moiety introduces a planar, rigid unit that can influence the overall topology of the inhibitor, pre-organizing it for a favorable interaction with the enzyme's binding cleft.

The mechanism of inhibition by Antipain involves the formation of a covalent bond between the carbonyl group of its terminal arginine residue and the active site serine of the target protease.[1] The ureylene group likely contributes to the precise positioning of this reactive arginine residue within the enzyme's active site, thereby facilitating the nucleophilic attack by the serine hydroxyl group. This interaction is a hallmark of many serine protease inhibitors.

Quantitative Analysis of Antipain's Inhibitory Activity

ProteaseInhibitorKiIC50
TrypsinBis(5-amidino-2-benzimidazolyl)methane90.0 - 19000.0 nM4400.0 nM
TrypsinRazaxaban4200.0 - 10000.0 nM-
TrypsinQuercetin13100.0 nM15400.0 - 19000.0 nM
PapainMoringa oleifera Papain Inhibitor (MoPI)2.1 x 10⁻⁹ M-
PapainTcPI (Terminalia catappa Papain Inhibitor)1.02 x 10⁻⁴ M-
Cathepsin KCathepsin K propeptide3.6 - 6.3 nM-
Cathepsin LCathepsin L propeptide0.12 nM-
Cathepsin SCathepsin S propeptide7.6 nM-

Note: The provided data for trypsin and papain inhibitors are for compounds other than Antipain and are included for comparative purposes.[3][4] The data for cathepsins are for their respective propeptides, which act as potent inhibitors.[5] Specific Ki and IC50 values for Antipain can be determined experimentally using the protocols outlined below.

Experimental Protocols for Characterizing Antipain's Inhibitory Activity

The following is a detailed methodology for determining the Ki and IC50 values of Antipain against a target protease.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the activity of an enzyme by 50%.

Materials:

  • Purified target protease (e.g., Trypsin, Papain, Cathepsin)

  • Antipain

  • Appropriate chromogenic or fluorogenic substrate for the target protease

  • Assay buffer (specific to the protease)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of Antipain in the assay buffer.

  • Add a fixed concentration of the target protease to each well of the microplate.

  • Add the various concentrations of Antipain to the wells containing the protease and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities for each Antipain concentration.

  • Plot the percentage of inhibition versus the logarithm of the Antipain concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of Antipain that corresponds to 50% inhibition.

Determination of Ki

The inhibition constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme.

Procedure:

  • Perform a series of enzyme kinetic assays as described for the IC50 determination, but with varying concentrations of both the substrate and Antipain .

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods such as a Lineweaver-Burk or Dixon plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Calculate the Ki value from the plots. For competitive inhibition, the Ki can be determined from the x-intercept of the Dixon plot or by analyzing the change in the apparent Michaelis constant (Km) at different inhibitor concentrations.

The relationship between Ki and IC50 can be described by the Cheng-Prusoff equation , which depends on the mechanism of inhibition and the substrate concentration.[6]

Signaling Pathways Modulated by Proteases Inhibited by Antipain

Proteases play crucial roles in a multitude of cellular signaling pathways. By inhibiting these enzymes, Antipain can indirectly modulate these pathways.

Trypsin and Protease-Activated Receptor (PAR) Signaling

Trypsin is a key activator of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. Activation of PARs, particularly PAR-2, by trypsin initiates downstream signaling cascades involved in inflammation, cell proliferation, and pain.[7][8]

G Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Activates Antipain Antipain Antipain->Trypsin Inhibits G_protein G Protein (Gq/11) PAR2->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Inflammation Inflammation Downstream->Inflammation Proliferation Cell Proliferation Downstream->Proliferation

Figure 2: Trypsin-mediated PAR-2 signaling pathway.
Papain and its Impact on Cellular Signaling

Papain, a cysteine protease, can influence various signaling pathways, including those involved in inflammation and cell adhesion. It has been shown to degrade tight junction proteins and can modulate the MAPK signaling pathway.

Papain Papain TightJunctions Tight Junction Proteins Papain->TightJunctions Degrades MAPK_pathway MAPK Signaling Pathway Papain->MAPK_pathway Modulates Antipain Antipain Antipain->Papain Inhibits CellAdhesion Decreased Cell Adhesion TightJunctions->CellAdhesion InflammationResponse Inflammatory Response MAPK_pathway->InflammationResponse

Figure 3: Cellular pathways affected by Papain.
Cathepsins and their Role in Immune Signaling

Cathepsins are critical for various immune processes, including antigen presentation via MHC class II molecules and the activation of Toll-like receptors (TLRs). By inhibiting cathepsins, Antipain can interfere with these essential immune signaling pathways.

cluster_APC Antigen Presenting Cell (APC) Antigen Antigen Endosome Endosome Antigen->Endosome MHC_II MHC Class II Endosome->MHC_II Antigen Processing (Cathepsin-dependent) Cathepsins Cathepsins Antipain Antipain Antipain->Cathepsins Inhibits Peptide_MHC Peptide-MHC II Complex MHC_II->Peptide_MHC Peptide Loading T_Cell T-Helper Cell Peptide_MHC->T_Cell Antigen Presentation Immune_Response Adaptive Immune Response T_Cell->Immune_Response Activation

Figure 4: Role of Cathepsins in antigen presentation.

Conclusion

The ureylene group in Antipain is a key structural feature that contributes to its potent inhibitory activity against a broad range of serine and cysteine proteases. While further research is needed to fully elucidate its precise structure-activity relationship, its role in maintaining conformational rigidity and facilitating optimal inhibitor-enzyme interactions is evident. The ability of Antipain to modulate critical signaling pathways through protease inhibition underscores its importance as a valuable tool in biochemical research and as a potential lead compound in drug development. The experimental protocols provided herein offer a standardized approach for the quantitative characterization of Antipain and other protease inhibitors, enabling further exploration of their therapeutic potential.

References

An In-depth Technical Guide to Antipain (dihydrochloride): Target Specificity and Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipain, an oligopeptide protease inhibitor isolated from Actinomycetes, is a potent reversible inhibitor of a broad spectrum of serine and cysteine proteases. Its ability to form a stable, yet reversible, complex with the active site of these enzymes makes it a valuable tool in biochemical research and a subject of interest in drug development. This technical guide provides a comprehensive overview of Antipain's target specificity, enzyme kinetics, and the experimental methodologies used to characterize its inhibitory activity.

Target Specificity and Enzyme Kinetics

Antipain exhibits a wide range of inhibitory activity against both serine and cysteine proteases. Its mechanism of action involves the formation of a hemiacetal adduct between its C-terminal aldehyde group and the active site serine or cysteine residue of the target protease. This reversible covalent interaction effectively blocks the enzyme's catalytic activity.

The potency of Antipain against its target enzymes is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). While specific Ki and IC50 values can vary depending on experimental conditions such as substrate concentration, pH, and temperature, the following tables summarize available data for key target proteases.

Quantitative Data: Enzyme Inhibition by Antipain

Table 1: Antipain Inhibition of Serine Proteases

EnzymeSourceKi (nM)IC50 (µM)
TrypsinBovine Pancreas2.20.26 (µg/ml)[1]

Table 2: Antipain Inhibition of Cysteine Proteases

EnzymeSourceKi (nM)IC50 (µM)
PapainPapaya Latex0.160.16 (µg/ml)[1]
Cathepsin BHuman Liver1.3Not Reported

Experimental Protocols

Accurate determination of enzyme kinetic parameters is crucial for understanding the inhibitory mechanism of compounds like Antipain. Below are detailed methodologies for determining Ki and IC50 values.

Protocol 1: Determination of IC50 for Antipain

Objective: To determine the concentration of Antipain required to inhibit 50% of the target protease's activity.

Materials:

  • Target protease (e.g., Trypsin, Papain)

  • Antipain (dihydrochloride) stock solution

  • Chromogenic or fluorogenic substrate specific to the target protease

  • Assay buffer (appropriate pH and ionic strength for the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of the target enzyme and substrate in the assay buffer. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme.

  • Antipain Dilution Series: Prepare a serial dilution of the Antipain stock solution in the assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay buffer

    • Antipain solution (at various concentrations)

    • Target enzyme solution (at a fixed concentration)

    • Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow Antipain to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.

  • Data Analysis:

    • Calculate the initial velocity (Vo) for each Antipain concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the Antipain concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Ki for Antipain (Competitive Inhibition)

Objective: To determine the inhibition constant (Ki) of Antipain, which represents the dissociation constant of the enzyme-inhibitor complex.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Varying Substrate and Inhibitor Concentrations: This experiment involves measuring the initial reaction rates at multiple fixed concentrations of Antipain while varying the substrate concentration.

  • Assay Setup: Set up a series of reactions in a microplate. Each series will have a fixed concentration of Antipain (including a zero-inhibitor control), and within each series, the substrate concentration will be varied (typically from 0.2 to 5 times the Km).

  • Kinetic Measurement: Measure the initial reaction velocities (Vo) for all substrate and inhibitor concentrations as described in the IC50 protocol.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each fixed inhibitor concentration, create a Lineweaver-Burk plot (1/Vo vs. 1/[S]).

    • The resulting plots for different inhibitor concentrations will intersect at the y-axis, which is characteristic of competitive inhibition.

    • The apparent Km (Km,app) for each inhibitor concentration can be determined from the x-intercept (-1/Km,app).

    • Plot the Km,app values against the corresponding inhibitor concentrations [I]. This should yield a straight line.

    • The Ki can be determined from the x-intercept of this secondary plot, which is equal to -Ki.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to Antipain's function and characterization.

Inhibition_Mechanism Enzyme Active Protease (Serine/Cysteine) Complex Reversible Hemiacetal Adduct (Inactive) Enzyme->Complex Binding Antipain Antipain (Aldehyde) Antipain->Complex Complex->Enzyme Dissociation

Figure 1. Reversible inhibition mechanism of Antipain.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme & Substrate C Mix Reagents in Microplate A->C B Prepare Antipain Serial Dilutions B->C D Pre-incubate C->D E Initiate with Substrate D->E F Measure Kinetic Readout E->F G Calculate Initial Velocities F->G H Determine % Inhibition G->H I Plot Dose-Response Curve H->I J Calculate IC50 I->J

Figure 2. Experimental workflow for IC50 determination.

Ki_Determination_Workflow cluster_exp Experiment cluster_plot1 Primary Analysis cluster_plot2 Secondary Analysis A Vary [Substrate] at Fixed [Antipain] B Measure Initial Velocities (Vo) A->B C Generate Lineweaver-Burk Plots (1/Vo vs 1/[S]) B->C D Determine Apparent Km (Km,app) for each [Antipain] C->D E Plot Km,app vs [Antipain] D->E F Determine Ki from x-intercept E->F

Figure 3. Workflow for Ki determination using Lineweaver-Burk analysis.

Apoptosis_Signaling cluster_pathway Apoptosis Pathway Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis CathepsinB Cathepsin B CathepsinB->Caspase_Activation Antipain Antipain Antipain->CathepsinB Inhibits

References

Reversible Inhibition of Trypsin by Antipain (Dihydrochloride): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the reversible inhibition of the serine protease trypsin by the peptide aldehyde, antipain (B1666059) (dihydrochloride). This document consolidates quantitative data, detailed experimental methodologies, and a mechanistic understanding of this interaction, aiming to serve as a valuable resource for researchers in enzymology and drug development.

Introduction to Trypsin and Antipain

Trypsin is a well-characterized serine protease that plays a crucial role in protein digestion in the small intestine. Its proteolytic activity is tightly regulated to prevent unwanted degradation of tissues.[1][2] Dysregulation of trypsin activity is implicated in various pathological conditions, making it a significant target for therapeutic intervention.

Antipain is a naturally occurring oligopeptide isolated from actinomycetes that acts as a reversible inhibitor of serine and cysteine proteases, including trypsin.[3] Its ability to modulate the activity of these enzymes has made it a valuable tool in biochemical research. Antipain dihydrochloride (B599025) is a salt form of antipain, enhancing its solubility in aqueous solutions.

Quantitative Inhibition Data

EnzymeInhibitorParameterValueNotes
TrypsinAntipainIC500.26 µg/mLConcentration for 50% inhibition.[3]
PapainAntipainIC500.16 µg/mLConcentration for 50% inhibition.[3]
Cathepsin AAntipainIC501.19 µg/mLConcentration for 50% inhibition.[3]
Cathepsin BAntipainIC500.59 µg/mLConcentration for 50% inhibition.[3]
Calpain I (porcine)AntipainKi1.4 µMInhibition constant.[3]

Note: The IC50 value is dependent on experimental conditions, including substrate concentration. The Ki value, however, represents the dissociation constant of the enzyme-inhibitor complex and is a more direct measure of binding affinity. The provided protocol in Section 4 outlines the experimental determination of the Ki value.

Mechanism of Reversible Inhibition

Antipain is a reversible inhibitor, meaning it binds to the enzyme non-covalently and the enzyme-inhibitor complex can dissociate, restoring enzyme activity.[1] The mechanism of action for antipain's inhibition of serine proteases like trypsin involves the formation of a hemiacetal adduct between its aldehyde group and the active site serine residue of the enzyme.[4] This interaction blocks the active site, preventing the substrate from binding and being cleaved.

The logical relationship of this inhibitory mechanism can be visualized as follows:

InhibitionMechanism Trypsin Trypsin (Active Enzyme) EI_Complex Trypsin-Antipain Complex (Inactive) Trypsin->EI_Complex Reversible binding Products Cleaved Peptides Trypsin->Products Catalysis Antipain Antipain (Inhibitor) Antipain->EI_Complex Substrate Protein Substrate Substrate->Trypsin Binds to active site

Caption: Reversible inhibition of trypsin by antipain.

Experimental Protocol: Determination of the Inhibition Constant (Ki)

This section provides a detailed methodology for determining the inhibition constant (Ki) of antipain for trypsin. The protocol is based on standard enzyme kinetic principles and can be adapted for use with a spectrophotometer or a microplate reader.

Materials and Reagents
  • Bovine Trypsin (e.g., TPCK-treated)

  • Antipain (dihydrochloride)

  • Chromogenic or Fluorogenic Trypsin Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA, or Cbz-Gly-Gly-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)

  • Dimethyl Sulfoxide (DMSO) for stock solutions

  • Spectrophotometer or Microplate Reader

  • 96-well plates (for microplate reader assays)

Preparation of Stock Solutions
  • Trypsin Stock Solution: Prepare a concentrated stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). The final working concentration will need to be determined empirically to give a linear reaction rate over the desired time course.

  • Antipain Stock Solution: Prepare a high-concentration stock solution of antipain dihydrochloride in DMSO.

  • Substrate Stock Solution: Prepare a stock solution of the chosen substrate in DMSO.

Experimental Workflow

The following workflow outlines the steps for a competitive inhibition assay.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Trypsin Working Solution add_components Add Buffer, Trypsin, and Antipain to wells/cuvettes prep_enzyme->add_components prep_inhibitor Prepare Serial Dilutions of Antipain prep_inhibitor->add_components prep_substrate Prepare Substrate Working Solution initiate_reaction Initiate reaction by adding Substrate prep_substrate->initiate_reaction pre_incubate Pre-incubate at controlled temperature add_components->pre_incubate pre_incubate->initiate_reaction measure_absorbance Measure absorbance/fluorescence kinetically initiate_reaction->measure_absorbance plot_progress Plot reaction progress curves measure_absorbance->plot_progress determine_rates Determine initial reaction velocities (V₀) plot_progress->determine_rates plot_dixon Construct Dixon or Lineweaver-Burk plots determine_rates->plot_dixon calculate_ki Calculate Ki value plot_dixon->calculate_ki

Caption: Workflow for determining the Ki of antipain for trypsin.

Detailed Assay Procedure
  • Determine the Michaelis-Menten Constant (Km) of the Substrate:

    • Set up a series of reactions with a fixed concentration of trypsin and varying concentrations of the substrate.

    • Measure the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

  • Perform Inhibition Assays:

    • Set up a matrix of reactions in 96-well plates or cuvettes. Each reaction should contain:

      • Assay Buffer

      • A fixed concentration of Trypsin

      • A fixed concentration of Substrate (typically at or near the Km value)

      • Varying concentrations of Antipain (including a zero-inhibitor control)

    • Pre-incubate the enzyme, buffer, and inhibitor for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the substrate.

    • Immediately begin monitoring the change in absorbance or fluorescence over time.

Data Analysis
  • Calculate Initial Velocities: From the kinetic reads, determine the initial reaction velocity (V₀) for each inhibitor concentration. This is the initial linear portion of the progress curve.

  • Determine the Mode of Inhibition:

    • To determine if the inhibition is competitive, uncompetitive, or mixed-type, perform the inhibition assay at multiple fixed substrate concentrations.

    • Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration. The pattern of line intersections will indicate the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

  • Calculate the Inhibition Constant (Ki):

    • For Competitive Inhibition (most likely for antipain):

      • Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km)) where:

        • IC50 is the concentration of antipain that produces 50% inhibition.

        • [S] is the concentration of the substrate used in the assay.

        • Km is the Michaelis-Menten constant for the substrate.

      • Alternatively, a Dixon plot (1/V₀ vs. [I]) can be constructed. The x-coordinate of the intersection point of the lines for different substrate concentrations will be equal to -Ki.

Conclusion

Antipain dihydrochloride is a potent, reversible inhibitor of trypsin. While a definitive Ki value for this interaction is not prominently reported, the provided IC50 value and the detailed experimental protocol in this guide offer a strong foundation for researchers to characterize this interaction with high precision. Understanding the kinetics of trypsin inhibition by molecules like antipain is fundamental for the development of novel therapeutic agents targeting serine proteases and for the broader study of enzyme-inhibitor interactions.

References

The Effect of Antipain (Dihydrochloride) on Papain Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papain, a cysteine protease derived from the latex of the papaya fruit (Carica papaya), is a well-characterized enzyme widely used in various biochemical and pharmaceutical applications. Its broad substrate specificity and robust activity make it a valuable tool in research and a target for inhibitor development. Antipain (B1666059), a peptide aldehyde isolated from actinomycetes, is a known reversible inhibitor of several proteases, including papain. This technical guide provides a comprehensive overview of the effect of antipain dihydrochloride (B599025) on papain activity, detailing the mechanism of inhibition, quantitative data, and relevant experimental protocols.

Mechanism of Inhibition: Reversible Covalent Modification

Antipain belongs to the class of peptide aldehyde inhibitors, which are known to interact with the active site of cysteine proteases. The inhibitory mechanism of antipain against papain involves the formation of a reversible covalent bond with the catalytic cysteine residue (Cys-25) in the enzyme's active site.

The aldehyde group of antipain is electrophilic and is attacked by the nucleophilic thiol group of the active site Cys-25. This interaction results in the formation of a stable, yet reversible, hemiacetal adduct . This adduct effectively blocks the active site, preventing the binding and subsequent hydrolysis of the substrate. The reversibility of this inhibition means that the enzyme can regain its activity if the inhibitor is removed.

The interaction is highly dependent on the protonation state of the catalytic dyad, which also includes a histidine residue (His-159). His-159 acts as a general base, facilitating the deprotonation of Cys-25 and enhancing its nucleophilicity for the attack on the inhibitor's aldehyde.

G cluster_0 Papain Active Site cluster_1 Antipain (Aldehyde) Cys25_SH Cys-25-SH Antipain_CHO R-CHO Cys25_SH->Antipain_CHO Nucleophilic Attack His159 His-159 His159->Cys25_SH Deprotonation Hemiacetal Reversible Hemiacetal Adduct (Papain-Antipain Complex) Antipain_CHO->Hemiacetal Forms Hemiacetal->Cys25_SH Dissociation Hemiacetal->Antipain_CHO Dissociation

Mechanism of Papain Inhibition by Antipain.

Quantitative Analysis of Papain Inhibition

The inhibitory potency of antipain dihydrochloride against papain has been quantified, with a reported IC50 value. The IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorEnzymeIC50 (μg/mL)
Antipain (hydrochloride)Papain0.16

Note: While an IC50 value is available, a specific inhibitory constant (Ki) for the interaction between antipain and papain was not found in the reviewed literature.

Experimental Protocols

The determination of the inhibitory effect of antipain on papain activity can be performed using various established assays. Below are detailed protocols for two common methods.

Protocol 1: Spectrophotometric Assay using Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

This assay relies on the cleavage of the chromogenic substrate BAPNA by papain, which releases p-nitroaniline, a yellow product that can be quantified by measuring its absorbance at 405 nm.

Materials:

  • Papain (from Carica papaya latex)

  • Antipain dihydrochloride

  • Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.2, containing 2 mM L-cysteine and 5 mM EDTA

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving BAPNA and antipain

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of papain in the assay buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of antipain dihydrochloride in DMSO. Further dilutions should be made in the assay buffer to achieve a range of desired concentrations.

    • Prepare a stock solution of BAPNA in DMSO.

  • Enzyme Activation:

    • Pre-incubate the papain solution in the assay buffer for 10-15 minutes at 37°C to ensure the active site cysteine is in its reduced, active state.

  • Inhibition Assay:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Antipain solution at various concentrations (or vehicle control)

      • Activated papain solution

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the BAPNA substrate solution to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the antipain concentration to determine the IC50 value.

G Start Start Prepare_Reagents Prepare Papain, Antipain, and BAPNA solutions Start->Prepare_Reagents Activate_Papain Activate Papain in Assay Buffer Prepare_Reagents->Activate_Papain Incubate_Inhibitor Incubate Papain with Antipain (or vehicle) Activate_Papain->Incubate_Inhibitor Add_Substrate Add BAPNA to initiate reaction Incubate_Inhibitor->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (kinetic read) Add_Substrate->Measure_Absorbance Analyze_Data Calculate initial velocities and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for BAPNA-based Papain Inhibition Assay.

Protocol 2: Fluorometric Assay using Z-Phe-Arg-AMC

This is a highly sensitive assay that uses a fluorogenic substrate, Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC). Cleavage of this substrate by papain releases the highly fluorescent 7-amido-4-methylcoumarin (AMC), which can be measured with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Materials:

  • Papain

  • Antipain dihydrochloride

  • Z-Phe-Arg-AMC

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 2 mM DTT and 5 mM EDTA

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of papain, antipain, and Z-Phe-Arg-AMC as described in Protocol 1.

  • Enzyme Activation:

    • Activate the papain by pre-incubating in the assay buffer.

  • Inhibition Assay:

    • In a 96-well black plate, add the assay buffer, antipain solutions, and activated papain.

    • Incubate for 10 minutes at room temperature.

  • Reaction Initiation:

    • Add the Z-Phe-Arg-AMC substrate to each well.

  • Measurement:

    • Measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the initial reaction velocities and calculate the IC50 value as described for the BAPNA assay.

Conclusion

Antipain dihydrochloride is a potent reversible inhibitor of papain. Its mechanism of action through the formation of a hemiacetal adduct with the active site cysteine is a well-understood interaction for peptide aldehyde inhibitors. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and scientists in the field of drug discovery and enzyme kinetics to further investigate the inhibitory effects of antipain and other related compounds on papain and other cysteine proteases. The use of standardized assays is crucial for obtaining reliable and comparable data for structure-activity relationship studies and the development of novel therapeutic agents.

Biological Source of Antipain from Actinomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antipain, a potent protease inhibitor, is a microbial secondary metabolite with significant applications in biochemical research. This technical guide provides an in-depth overview of the biological sourcing of Antipain from Actinomycetes, with a particular focus on the producing species, fermentation conditions for optimal yield, detailed protocols for its isolation and purification, and an elucidation of its biosynthetic pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery and development.

Biological Source of Antipain

Antipain is a peptide aldehyde protease inhibitor that was first isolated from actinomycetes in 1972.[1][2] While initially reported from an unspecified actinomycete strain, subsequent research has identified specific species of the genus Streptomyces as producers of this valuable compound.

Producing Organism

The primary species known to produce Antipain is Streptomyces yokosukanensis .[3] This Gram-positive, filamentous bacterium is a member of the Actinomycetales order, a group of microorganisms renowned for their ability to produce a wide array of bioactive secondary metabolites, including a majority of clinically used antibiotics.[4][5]

Table 1: Antipain-Producing Actinomycete Species

GenusSpeciesReference
Streptomycesyokosukanensis[3]
Actinomycetes(unspecified)[1][2]

Fermentation for Antipain Production

The production of Antipain is achieved through fermentation of the producing Streptomyces strain under controlled conditions. Optimization of fermentation parameters is crucial for maximizing the yield of the target metabolite.

Culture Media and Fermentation Parameters

While specific quantitative data on the industrial scale production of Antipain is limited in publicly available literature, general principles for the cultivation of Streptomyces for secondary metabolite production can be applied. A typical production medium for Streptomyces contains sources of carbon, nitrogen, and essential minerals.

Table 2: General Fermentation Parameters for Streptomyces Species

ParameterTypical Range/Condition
Carbon Source Glucose, Starch, Glycerol
Nitrogen Source Soybean meal, Yeast extract, Peptone, Amino acids
pH 6.0 - 8.0
Temperature 28 - 30°C
Aeration Shaker flask (200-250 rpm) or aerated fermenter
Incubation Time 5 - 10 days

Note: These are general ranges and optimal conditions for Antipain production by Streptomyces yokosukanensis would require specific optimization studies.

Experimental Protocols

The following sections provide a generalized workflow for the isolation and purification of Antipain from a Streptomyces fermentation broth, based on common techniques for natural product isolation from microbial cultures.

Fermentation Workflow

Fermentation_Workflow Inoculum Inoculation of Streptomyces yokosukanensis Fermentation Fermentation (5-10 days, 28-30°C) Inoculum->Fermentation Harvest Harvest of Culture Broth Fermentation->Harvest Separation Separation of Mycelium and Supernatant Harvest->Separation Extraction Extraction of Antipain Separation->Extraction

Caption: General workflow for the fermentation of Streptomyces yokosukanensis for Antipain production.

Isolation and Purification Protocol

1. Fermentation and Extraction:

  • Inoculate a suitable production medium with a spore suspension or vegetative mycelium of Streptomyces yokosukanensis.

  • Incubate the culture under optimal fermentation conditions for a period of 5-10 days.

  • After incubation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol. The active compound, Antipain, will partition into the organic phase.

2. Chromatographic Purification:

  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Subject the crude extract to column chromatography using a suitable stationary phase, such as silica (B1680970) gel or an ion-exchange resin.

  • Elute the column with a gradient of solvents to separate the components of the crude extract.

  • Monitor the fractions for protease inhibitory activity using a suitable assay (e.g., against trypsin or papain).

  • Pool the active fractions and concentrate them.

  • Further purify the active fraction using techniques like gel filtration chromatography (e.g., Sephadex) or preparative high-performance liquid chromatography (HPLC) to obtain pure Antipain.[1]

Purification Workflow Diagram

Purification_Workflow Crude_Extract Crude Antipain Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and Activity Screening Column_Chromatography->Fraction_Collection Active_Fractions Pooling of Active Fractions Fraction_Collection->Active_Fractions Gel_Filtration Gel Filtration Chromatography (e.g., Sephadex) Active_Fractions->Gel_Filtration Pure_Antipain Pure Antipain Gel_Filtration->Pure_Antipain

Caption: A typical workflow for the purification of Antipain from a crude extract.

Biosynthesis of Antipain

Antipain is a peptide derivative, and its biosynthesis is believed to follow a non-ribosomal peptide synthetase (NRPS) pathway. NRPSs are large, multi-enzyme complexes that synthesize peptides without the use of ribosomes.

Putative Biosynthetic Pathway

The biosynthesis of Antipain likely involves the activation of precursor amino acids and their sequential condensation, followed by modifications to form the final peptide aldehyde structure. The exact genetic and enzymatic details of the Antipain biosynthetic pathway in Streptomyces yokosukanensis are not extensively documented in the available literature. However, a general model for NRPS-mediated peptide synthesis can be proposed.

Generalized NRPS Signaling Pathway Diagram

NRPS_Pathway cluster_precursors Precursor Supply cluster_nrps NRPS Machinery cluster_product Product Formation Amino_Acids Amino Acid Precursors A_Domain A-Domain (Adenylation) Amino_Acids->A_Domain Activation T_Domain T-Domain (Thiolation) A_Domain->T_Domain Loading C_Domain C-Domain (Condensation) T_Domain->C_Domain Elongation C_Domain->T_Domain Peptide_Chain Nascent Peptide Chain C_Domain->Peptide_Chain TE_Domain TE-Domain (Thioesterase/Release) Modified_Peptide Modified Peptide (e.g., Reduction to Aldehyde) TE_Domain->Modified_Peptide Peptide_Chain->TE_Domain Release Antipain Antipain Modified_Peptide->Antipain

Caption: A generalized signaling pathway for the biosynthesis of a peptide like Antipain via a Non-Ribosomal Peptide Synthetase (NRPS) system.

Conclusion

Antipain, a valuable protease inhibitor, is a natural product of Actinomycetes, with Streptomyces yokosukanensis identified as a producing species. Its production through fermentation and subsequent purification relies on established microbiological and biochemical techniques. While the precise details of its biosynthetic pathway are yet to be fully elucidated, it is hypothesized to be synthesized via a non-ribosomal peptide synthetase mechanism. This guide provides a foundational understanding for researchers and industry professionals, highlighting the key aspects of sourcing this important biomolecule. Further research into the genetic and enzymatic machinery of Antipain biosynthesis could open avenues for yield improvement through metabolic engineering and synthetic biology approaches.

References

Methodological & Application

Application Notes and Protocols for Antipain (dihydrochloride) in Protein Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipain is a potent, reversible inhibitor of serine and cysteine proteases, making it a valuable component in protocols for protein extraction from tissues. Isolated from Streptomyces species, this peptide aldehyde effectively prevents the degradation of target proteins by endogenous proteases released during tissue homogenization and cell lysis. Its broad inhibitory spectrum includes activity against trypsin, papain, and cathepsins A and B.[1] These application notes provide detailed protocols and supporting data for the use of Antipain (dihydrochloride) in preserving protein integrity during extraction from various tissue sources.

Mechanism of Action

Antipain functions by binding to the active site of serine and cysteine proteases. The aldehyde group of Antipain forms a reversible covalent bond with the active site serine or cysteine residue, effectively blocking substrate access and preventing proteolytic activity. This interaction is crucial for maintaining the integrity of the proteome during experimental procedures.

Quantitative Data Summary

The following tables provide a summary of the inhibitory activity and recommended concentrations for Antipain (dihydrochloride).

Table 1: Inhibitory Activity of Antipain (dihydrochloride)

ProteaseConcentration for 50% Inhibition (IC50) (µg/mL)
Papain0.16
Trypsin0.26
Cathepsin B0.59
Cathepsin A1.19
Cathepsin D125
Plasmin>93
Chymotrypsin>250
Pepsin>250

Data sourced from product information.[1]

Table 2: Recommended Working Concentrations and Solubility

ParameterValue
Recommended Working Concentration 50 µg/mL
Solubility
Water20 mg/mL
Methanol20 mg/mL
DMSO20 mg/mL
EthanolSparingly soluble
PropanolSparingly soluble
ButanolSparingly soluble
Benzene, Chloroform, HexaneInsoluble

Signaling Pathway of Protease Inhibition by Antipain

The following diagram illustrates the mechanism by which Antipain inhibits serine and cysteine proteases.

Antipain_Mechanism Ser_Protease Serine Protease (Active Site with Ser-OH) Ser_Antipain_Complex Reversible Protease-Antipain Complex Ser_Protease->Ser_Antipain_Complex Antipain (Aldehyde Group) Ser_Antipain_Complex->Ser_Protease Reversible Cys_Protease Cysteine Protease (Active Site with Cys-SH) Cys_Antipain_Complex Reversible Protease-Antipain Complex Cys_Protease->Cys_Antipain_Complex Antipain (Aldehyde Group) Cys_Antipain_Complex->Cys_Protease Reversible Antipain Antipain

Caption: Mechanism of Antipain inhibition of serine and cysteine proteases.

Experimental Protocols

This section provides a detailed protocol for the extraction of total protein from mammalian tissues using a lysis buffer supplemented with Antipain.

Materials:

  • Tissue Sample: Fresh or frozen

  • Lysis Buffer: (e.g., RIPA buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Antipain (dihydrochloride): Stock solution (e.g., 10 mg/mL in water)

  • Other Protease Inhibitors (Optional): e.g., Leupeptin, Aprotinin, PMSF

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenizer (e.g., Dounce, Potter-Elvehjem, or mechanical)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

  • Pipettes and tips

Protocol:

  • Preparation of Lysis Buffer with Antipain:

    • On the day of use, thaw all necessary reagents and keep them on ice.

    • Prepare the complete lysis buffer by adding Antipain to the desired final concentration (e.g., 50 µg/mL). If using a 10 mg/mL stock, this would be a 1:200 dilution.

    • If using a protease inhibitor cocktail, add it to the lysis buffer according to the manufacturer's instructions. Antipain can be used alone or as part of a broader-spectrum cocktail.

  • Tissue Preparation:

    • Excise the tissue of interest and place it in a pre-chilled petri dish on ice.

    • Wash the tissue briefly with ice-cold PBS to remove any contaminants.

    • Weigh the tissue and chop it into small pieces (approximately 1-2 mm³) using a clean scalpel.

  • Homogenization:

    • Transfer the minced tissue to a pre-chilled homogenizer tube.

    • Add an appropriate volume of ice-cold lysis buffer containing Antipain. A general guideline is 10-20 volumes of buffer to the weight of the tissue (e.g., 1-2 mL of buffer for 100 mg of tissue).

    • Homogenize the tissue on ice until no visible tissue fragments remain. The number of strokes or duration of homogenization will vary depending on the tissue type and homogenizer used.

  • Incubation and Lysis:

    • Transfer the homogenate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate complete lysis.

  • Centrifugation:

    • Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Protein Quantification and Storage:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

    • The protein extract can be used immediately for downstream applications or stored in aliquots at -80°C for long-term storage.

Experimental Workflow

The following diagram outlines the key steps in the protein extraction protocol from tissues.

Protein_Extraction_Workflow cluster_preparation Preparation cluster_extraction Extraction cluster_analysis Analysis & Storage Tissue_Prep Tissue Preparation (Wash and Mince) Homogenization Homogenization (on ice) Tissue_Prep->Homogenization Buffer_Prep Lysis Buffer Preparation (with Antipain) Buffer_Prep->Homogenization Incubation Incubation (30 min on ice) Homogenization->Incubation Centrifugation Centrifugation (12,000 x g, 15 min, 4°C) Incubation->Centrifugation Supernatant_Collection Collect Supernatant (Protein Extract) Centrifugation->Supernatant_Collection Quantification Protein Quantification (BCA or Bradford) Supernatant_Collection->Quantification Storage Store at -80°C or Use Immediately Quantification->Storage

Caption: Workflow for protein extraction from tissues using Antipain.

Troubleshooting

  • Low Protein Yield:

    • Ensure complete homogenization of the tissue.

    • Optimize the ratio of lysis buffer to tissue weight.

    • Consider using a stronger lysis buffer or adding sonication steps.

  • Protein Degradation (Visible on Western Blot):

    • Confirm the correct concentration of Antipain and other protease inhibitors.

    • Ensure all steps are performed on ice or at 4°C.

    • Minimize the time between tissue harvesting and protein extraction.

  • Inconsistent Results:

    • Standardize the homogenization procedure (e.g., number of strokes, duration).

    • Use fresh lysis buffer with freshly added Antipain for each experiment.

Conclusion

Antipain (dihydrochloride) is an effective and versatile protease inhibitor for the preservation of protein integrity during extraction from a wide range of tissue samples. By incorporating Antipain into a well-optimized protocol, researchers can significantly improve the quality and reliability of their downstream protein analyses.

References

Application Notes and Protocols for Antipain (dihydrochloride) in Co-Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Co-immunoprecipitation (Co-IP) is a powerful technique for studying protein-protein interactions in their native cellular context. A critical step in any Co-IP protocol is the preparation of a cell lysate that preserves these interactions while preventing the degradation of the target proteins by endogenous proteases released during cell lysis. The inclusion of protease inhibitors is therefore essential for obtaining reliable and reproducible results.

Antipain, a reversible peptide aldehyde inhibitor of microbial origin, is a valuable component of protease inhibitor cocktails for Co-IP experiments. It effectively inhibits a range of serine and cysteine proteases, such as papain and trypsin.[1] Its action is similar to leupeptin, another commonly used protease inhibitor.[2]

Mechanism of Action

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins.[3][4] During cell lysis, the compartmentalization of cellular components is disrupted, leading to the release of proteases that can rapidly degrade target proteins and their interaction partners, resulting in the loss of protein-protein interactions and the generation of misleading data.[5] Protease inhibitors function by binding to the active site of these enzymes, thereby blocking their catalytic activity and preserving the integrity of the proteome.[3][4] Antipain, as a reversible inhibitor, interacts with the active site of target serine and cysteine proteases to prevent substrate binding and subsequent proteolysis.

Advantages of Including Antipain in Co-IP Lysis Buffers
  • Broad Spectrum Inhibition: Antipain provides inhibition against a subset of serine and cysteine proteases, complementing the activity of other inhibitors in a cocktail to offer broad protection.

  • Preservation of Protein Interactions: By preventing proteolysis, Antipain helps to maintain the native conformation and interaction of protein complexes, which is crucial for the success of Co-IP experiments.

  • Enhanced Data Reliability: The use of effective protease inhibitors like Antipain minimizes experimental artifacts and enhances the confidence in the identified protein-protein interactions.

Comparison with Other Protease Inhibitors

While Antipain is effective against certain serine and cysteine proteases, it is often used in combination with other inhibitors to achieve comprehensive protection. Commercially available protease inhibitor cocktails typically contain a mixture of inhibitors with different specificities.[3][5] For instance, a cocktail might include inhibitors for metalloproteases (e.g., EDTA) and other classes of serine and cysteine proteases to ensure broad-spectrum inhibition. The choice of inhibitors should be tailored to the specific cell or tissue type and the target proteins of interest.

Quantitative Data

The following tables summarize the key properties and recommended concentrations for Antipain (dihydrochloride).

Table 1: Properties of Antipain (dihydrochloride)

PropertyDescription
Molecular Formula C₂₇H₄₄N₁₀O₆ · 2HCl
Molecular Weight 677.6 g/mol
Target Proteases Serine and Cysteine Proteases (e.g., Papain, Trypsin)[1]
Inhibitor Type Reversible[1][2]
Solubility Soluble in water, methanol, and DMSO[2]
Stock Solution Stability 1 week at 4°C, 1 month at -20°C in water or buffer[1]

Table 2: Recommended Concentrations for Antipain (dihydrochloride) in Co-IP

ParameterConcentration
Stock Solution Concentration 10 mM (in water or buffer)[1]
Working Concentration 1 - 100 µM[1]

Experimental Protocols

This section provides a detailed protocol for a co-immunoprecipitation experiment incorporating Antipain (dihydrochloride).

Preparation of a Protease Inhibitor Cocktail with Antipain

For optimal protection, it is recommended to prepare a fresh protease inhibitor cocktail before each experiment and add it to the lysis buffer immediately before use.

Table 3: Example of a 100X Protease Inhibitor Cocktail with Antipain

ComponentFinal Concentration (100X)Target Proteases
Antipain (dihydrochloride) 1 mMSerine/Cysteine Proteases
Leupeptin1 mMSerine/Cysteine Proteases
Aprotinin200 µg/mLSerine Proteases
Pepstatin A1 mMAspartic Proteases
PMSF100 mMSerine Proteases
EDTA100 mMMetalloproteases

To prepare 1 mL of 100X stock:

  • Dissolve the appropriate amount of each solid inhibitor in a suitable solvent (e.g., water for Antipain, Leupeptin, Aprotinin, and EDTA; ethanol (B145695) or isopropanol (B130326) for PMSF; DMSO for Pepstatin A).

  • Combine the individual stock solutions to the final desired volume.

  • Store aliquots at -20°C.

Co-Immunoprecipitation Protocol

Materials:

  • Cultured cells expressing the proteins of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

  • 100X Protease Inhibitor Cocktail with Antipain (see Table 3)

  • Phosphatase inhibitors (optional)

  • Primary antibody specific to the "bait" protein

  • Isotype control antibody (negative control)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash Buffer (e.g., Co-IP Lysis Buffer with reduced detergent concentration)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Neutralization Buffer (if using acidic elution)

  • Microcentrifuge

  • End-over-end rotator

Procedure:

  • Cell Lysis: a. Wash cultured cells with ice-cold PBS. b. Add ice-cold Co-IP Lysis Buffer supplemented with 1X Protease Inhibitor Cocktail with Antipain (and phosphatase inhibitors, if required) to the cell pellet. c. Incubate on ice for 30 minutes with occasional vortexing to lyse the cells. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended): a. Add Protein A/G beads to the cell lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.

  • Immunoprecipitation: a. Add the primary antibody (or isotype control) to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add Protein A/G beads to the lysate-antibody mixture. d. Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing: a. Pellet the beads using a magnetic rack or by centrifugation. b. Discard the supernatant. c. Resuspend the beads in Wash Buffer. d. Repeat the wash steps 3-5 times to remove non-specifically bound proteins.

  • Elution: a. After the final wash, remove all supernatant. b. Add Elution Buffer to the beads and incubate to release the protein complexes. c. If using an acidic elution buffer, neutralize the eluate with Neutralization Buffer.

  • Analysis: a. The eluted proteins can be analyzed by SDS-PAGE and Western blotting to detect the "bait" and "prey" proteins. b. Alternatively, the sample can be prepared for mass spectrometry analysis to identify novel interaction partners.

Visualizations

Co_IP_Workflow Co-Immunoprecipitation Workflow with Antipain start Start: Cultured Cells lysis Cell Lysis (Lysis Buffer + Antipain Cocktail) start->lysis preclear Pre-clearing (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (Primary Antibody Incubation) preclear->ip capture Complex Capture (Protein A/G beads) ip->capture wash Washing Steps (Remove non-specific proteins) capture->wash elution Elution (Release protein complexes) wash->elution analysis Analysis (Western Blot / Mass Spec) elution->analysis

Caption: Workflow for co-immunoprecipitation using Antipain.

Signaling_Pathway_Protection Protection of a Signaling Complex by Antipain cluster_cell Intact Cell cluster_lysis Cell Lysis cluster_with_antipain With Antipain cluster_without_antipain Without Antipain P1 Protein A P2 Protein B P1->P2 Interaction P3 Protein C P2->P3 Interaction P1_protected Protein A P2_protected Protein B P1_protected->P2_protected Interaction Preserved P3_protected Protein C P2_protected->P3_protected Protease Protease P1_degraded Degraded A Protease->P1_degraded P2_degraded Degraded B Protease->P2_degraded P3_degraded Degraded C Protease->P3_degraded

References

Optimal Concentration of Antipain (Dihydrochloride) for Effective Cell Lysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antipain, a potent reversible inhibitor of serine and cysteine proteases, is an essential component in cell lysis buffers to prevent protein degradation and ensure the integrity of cellular extracts.[1][2] This document provides detailed application notes and protocols for the optimal use of Antipain (dihydrochloride) in cell lysis procedures. It includes recommended concentrations, stock solution preparation, and its application in protease inhibitor cocktails, tailored for researchers, scientists, and drug development professionals.

Introduction

During cell lysis, the release of endogenous proteases from cellular compartments can lead to the rapid degradation of target proteins, compromising downstream applications such as western blotting, immunoprecipitation, and enzyme assays.[3][4] Antipain, a peptide aldehyde isolated from actinomycetes, effectively inhibits a broad spectrum of serine proteases (like trypsin and plasmin) and cysteine proteases (such as papain and cathepsins), making it a valuable tool for preserving protein integrity.[1][2][5] This document outlines the optimal working concentrations and provides standardized protocols for the effective use of Antipain in your research.

Quantitative Data Summary

The following tables summarize the key quantitative data for the effective use of Antipain (dihydrochloride).

Table 1: Recommended Working Concentrations and Stock Solution Parameters

ParameterValueReference
Recommended Working Concentration 50 µg/mL[1]
Stock Solution Concentration 20 mg/mL[1]
Recommended Solvents for Stock Water, Methanol, or DMSO[1]
Stock Solution Stability ~1 month at -15 to -25 °C[1][2][6]
Dilute Solution Stability Store on ice; use within a day[2][6]

Table 2: Inhibitory Concentrations (IC50) of Antipain for Various Proteases

ProteaseIC50 (µg/mL)Reference
Papain0.16[1][2]
Trypsin0.26[1][2]
Cathepsin A1.19[1][2]
Cathepsin B0.59[1][2]
Cathepsin D125[1][2]
Plasmin>93[1][2]
Chymotrypsin>250[1][2]
Pepsin>250[1][2]

Table 3: Inhibition Constant (Ki)

ProteaseKiReference
Calpain I (porcine)1.4 µM[1][2]

Experimental Protocols

This section provides detailed protocols for the preparation of Antipain stock solutions and its use in cell lysis.

Protocol 1: Preparation of Antipain (Dihydrochloride) Stock Solution (1000X)

Materials:

  • Antipain (dihydrochloride) powder

  • Sterile, nuclease-free water, methanol, or DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount: To prepare a 20 mg/mL stock solution, weigh out the desired amount of Antipain powder.

  • Dissolve the powder: Add the appropriate volume of your chosen solvent (water, methanol, or DMSO) to the Antipain powder. For example, to make 1 mL of a 20 mg/mL stock solution, dissolve 20 mg of Antipain in 1 mL of solvent.

  • Ensure complete dissolution: Vortex the tube until the Antipain is completely dissolved. A clear to slightly hazy yellow solution should be observed when using water.[6]

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -15 to -25 °C for up to one month.[1][2][6]

Protocol 2: General Cell Lysis Protocol using Antipain

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA, NP-40 based buffer)

  • Antipain stock solution (20 mg/mL)

  • Other protease inhibitors (optional, to create a cocktail)

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Prepare the Lysis Buffer: Immediately before use, add Antipain stock solution to your ice-cold lysis buffer to a final concentration of 50 µg/mL. For example, add 2.5 µL of a 20 mg/mL Antipain stock solution to 1 mL of lysis buffer. If using a protease inhibitor cocktail, Antipain is often included in the 100X stock, which should be diluted to 1X in the lysis buffer.[7]

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS.[8][9] Aspirate the PBS and add the prepared ice-cold lysis buffer containing Antipain.[8][9] Use a cell scraper to gently detach the cells.[8][9]

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet with ice-cold PBS.[9] Centrifuge again, discard the supernatant, and resuspend the cell pellet in the prepared ice-cold lysis buffer containing Antipain.[8]

  • Cell Lysis:

    • Incubate the cell lysate on ice for 15-30 minutes, with occasional vortexing.[10]

    • For more complete lysis and to shear DNA, sonicate the lysate on ice.[8][10]

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 12,000-16,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[8][9]

    • Carefully transfer the supernatant (the protein-containing lysate) to a fresh, pre-chilled tube.

  • Protein Quantification and Storage:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

    • The lysate can be used immediately for downstream applications or stored in aliquots at -80°C for long-term use.[8]

Visualizations

The following diagrams illustrate the mechanism of action of Antipain and a typical experimental workflow for its use in cell lysis.

Protease_Inhibition_Pathway cluster_cell Cellular Environment Proteases Serine & Cysteine Proteases Proteins Target Proteins Proteases->Proteins Degradation Lysis_Buffer Lysis Buffer Antipain Antipain Antipain->Proteases Inhibition

Caption: Mechanism of Antipain action in preventing protein degradation.

Experimental_Workflow start Start: Cultured Cells harvest 1. Cell Harvesting (Wash with PBS) start->harvest lysis 2. Add Lysis Buffer + 50 µg/mL Antipain harvest->lysis incubation 3. Incubation on Ice (15-30 min) lysis->incubation centrifugation 4. Centrifugation (12,000-16,000 x g) incubation->centrifugation supernatant 5. Collect Supernatant (Protein Lysate) centrifugation->supernatant end Downstream Applications: Western Blot, IP, etc. supernatant->end

Caption: Workflow for cell lysis using Antipain.

Conclusion

The optimal concentration of Antipain (dihydrochloride) for most cell lysis applications is 50 µg/mL.[1] Proper preparation of stock solutions and their addition to ice-cold lysis buffers immediately before use are critical for maximizing its inhibitory effects and preserving the integrity of your protein samples. By following the detailed protocols and guidelines presented in this document, researchers can confidently and effectively utilize Antipain to obtain high-quality cell lysates for a wide range of downstream applications.

References

Application Notes: The Role of Antipain (dihydrochloride) in Protease Inhibitor Cocktails for Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Western blotting is a fundamental technique for the detection and quantification of specific proteins from complex biological mixtures. A critical step in ensuring the accuracy and reliability of Western blotting data is the preservation of protein integrity throughout the sample preparation process. Endogenous proteases, released upon cell lysis, can rapidly degrade target proteins, leading to inaccurate quantification and false-negative results. The inclusion of a protease inhibitor cocktail in the lysis buffer is therefore essential. Antipain (dihydrochloride) is a reversible inhibitor of serine and cysteine proteases, making it a valuable component of a broad-spectrum protease inhibitor cocktail.

Antipain (dihydrochloride): Mechanism of Action

Antipain is a peptide aldehyde that acts as a reversible inhibitor of a range of serine and cysteine proteases.[1] Its mechanism of action involves the formation of a transient covalent bond with the active site of the protease, which prevents the enzyme from cleaving its substrate.[2] This reversible inhibition is advantageous as it minimizes the risk of non-specific protein modification. Antipain is effective against proteases such as papain, trypsin, and some cathepsins.[1]

The Importance of a Protease Inhibitor Cocktail

No single protease inhibitor is capable of inactivating all types of proteases present in a cell lysate.[3][4] Therefore, a "cocktail" containing a mixture of inhibitors with different specificities is employed to provide broad-spectrum protection.[3] A typical protease inhibitor cocktail for general use in Western blotting targets the major classes of proteases: serine, cysteine, aspartic, and metalloproteases.[5] Antipain, with its activity against serine and cysteine proteases, complements other inhibitors in the cocktail to ensure comprehensive protein protection.

Quantitative Data: Protease Inhibitor Cocktail Formulation

The following tables provide a recipe for a 100X stock solution of a comprehensive protease inhibitor cocktail containing Antipain, along with recommended stock and working concentrations for each component.

Table 1: 100X Protease Inhibitor Cocktail Stock Solution

InhibitorTarget Protease ClassStock Concentration (100X)Solvent
Antipain (dihydrochloride) Serine/Cysteine10 mMWater
AEBSFSerine100 mMWater
AprotininSerine80 µMWater
BestatinAminopeptidases5 mMMethanol
E-64Cysteine1.5 mMWater
LeupeptinSerine/Cysteine2 mMWater
Pepstatin AAspartic1 mMMethanol
EDTAMetalloproteases100 mMWater

Table 2: Final Working Concentrations (1X) of Protease Inhibitors

InhibitorFinal Working Concentration (1X)
Antipain (dihydrochloride) 100 µM
AEBSF1 mM
Aprotinin800 nM
Bestatin50 µM
E-6415 µM
Leupeptin20 µM
Pepstatin A10 µM
EDTA1 mM

Experimental Protocols

Protocol 1: Preparation of 100X Protease Inhibitor Cocktail Stock Solution

  • Reconstitution of Individual Inhibitors: Prepare individual stock solutions of each protease inhibitor at the concentrations listed in Table 1 using the specified solvent. For Antipain (dihydrochloride), dissolve the appropriate amount in sterile, nuclease-free water to achieve a 10 mM stock solution.

  • Combining Inhibitors: In a single sterile microcentrifuge tube, combine the appropriate volumes of each individual stock solution to create the final 100X cocktail.

  • Storage: Aliquot the 100X protease inhibitor cocktail into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. A stock solution of Antipain in water is stable for approximately one month at -20°C.[1]

Protocol 2: Western Blotting using Protease Inhibitor Cocktail

  • Lysis Buffer Preparation: Prepare the desired lysis buffer (e.g., RIPA buffer) and keep it on ice.

  • Addition of Protease Inhibitor Cocktail: Immediately before use, add the 100X protease inhibitor cocktail to the lysis buffer to a final concentration of 1X (e.g., add 10 µL of 100X cocktail to 990 µL of lysis buffer).

  • Cell Lysis:

    • For adherent cells, wash the culture dish with ice-cold PBS.

    • Add the complete lysis buffer (containing the 1X protease inhibitor cocktail) to the dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the complete lysis buffer.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for SDS-PAGE: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Proceed with blocking, primary and secondary antibody incubations, and detection steps as per standard Western blotting protocols.

Visualizations

Protease_Inhibitor_Cocktail_Components PIC Protease Inhibitor Cocktail Serine Serine Protease Inhibitors PIC->Serine Cysteine Cysteine Protease Inhibitors PIC->Cysteine Aspartic Aspartic Protease Inhibitors PIC->Aspartic Metallo Metalloprotease Inhibitors PIC->Metallo Amino Aminopeptidase Inhibitors PIC->Amino Antipain Antipain Serine->Antipain AEBSF AEBSF Serine->AEBSF Aprotinin Aprotinin Serine->Aprotinin Leupeptin Leupeptin Serine->Leupeptin Cysteine->Antipain Cysteine->Leupeptin E64 E-64 Cysteine->E64 PepstatinA Pepstatin A Aspartic->PepstatinA EDTA EDTA Metallo->EDTA Bestatin Bestatin Amino->Bestatin

Components of a broad-spectrum protease inhibitor cocktail.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Protein Separation and Transfer cluster_2 Immunodetection A Cell Lysis with Protease Inhibitor Cocktail B Protein Quantification A->B C Sample Denaturation B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I

Experimental workflow for Western blotting.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, c-Jun) ERK->TF Phosphorylates & Activates Response Cellular Response (Proliferation, Differentiation) TF->Response Regulates Gene Expression

References

Application of Antipain (dihydrochloride) in Purifying Recombinant Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of recombinant proteins is a cornerstone of modern biotechnology and pharmaceutical development. A critical challenge during this process is the prevention of proteolytic degradation by endogenous proteases released upon cell lysis. Antipain, a reversible peptide aldehyde protease inhibitor isolated from actinomycetes, serves as a valuable tool to safeguard protein integrity.[1] This document provides detailed application notes and protocols for the effective use of Antipain (dihydrochloride) in recombinant protein purification workflows.

Antipain is a broad-spectrum inhibitor, primarily targeting serine and cysteine proteases such as trypsin, papain, and cathepsins.[2][3] Its action is analogous to other peptide aldehyde inhibitors like leupeptin, though it exhibits different specificities for certain proteases.[2] By incorporating Antipain into lysis buffers and throughout the purification process, researchers can significantly enhance the yield and purity of their target recombinant proteins.

Mechanism of Action

Antipain functions as a reversible, competitive inhibitor of serine and cysteine proteases. The aldehyde group in Antipain's structure forms a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease.[3] This interaction blocks the active site, preventing the protease from binding to and cleaving its natural substrates, thereby protecting the recombinant protein from degradation.

Data Presentation

The efficacy of Antipain in preventing proteolysis directly impacts the final yield and purity of the purified recombinant protein. While specific quantitative data on the effect of Antipain alone on protein yield and purity can vary depending on the expression system and the specific recombinant protein, the inclusion of protease inhibitors is a well-established practice to prevent significant losses. Generally, the addition of a protease inhibitor cocktail containing Antipain can increase the yield of full-length, active protein.

Table 1: Inhibitory Spectrum of Antipain (dihydrochloride)

ProteaseClass50% Inhibition Concentration (IC50) (µg/mL)
PapainCysteine Protease0.16
TrypsinSerine Protease0.26
Cathepsin ASerine Carboxypeptidase1.19
Cathepsin BCysteine Protease0.59
Cathepsin DAspartic Protease125
PlasminSerine Protease>93
ChymotrypsinSerine Protease>250
PepsinAspartic Protease>250

Data sourced from product information sheets.

Table 2: Properties of Antipain (dihydrochloride)

PropertyValue
Molecular Weight677.6 g/mol (dihydrochloride)
AppearanceLyophilized powder
SolubilitySoluble in water (up to 50 mg/mL), methanol, and DMSO. Less soluble in ethanol, propanol, and butanol. Insoluble in benzene, hexane, and chloroform.
StorageStore lyophilized powder at -20°C.
Stock Solution StabilityA 10 mM stock solution in water or buffer is stable for 1 week at 4°C and for 1 month at -20°C.
Working Concentration1-100 µM (typically 50 µg/mL)

Experimental Protocols

Preparation of Antipain Stock Solution

Materials:

  • Antipain (dihydrochloride) powder

  • Nuclease-free water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of Antipain powder to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.6776 mg of Antipain (dihydrochloride) in 1 mL of nuclease-free water or buffer.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month.

Protocol for Recombinant Protein Purification using Antipain

This protocol provides a general workflow for the purification of a His-tagged recombinant protein from E. coli using Antipain to inhibit proteolysis.

1. Cell Lysis

  • Lysis Buffer Preparation:

    • 50 mM Tris-HCl, pH 8.0

    • 300 mM NaCl

    • 10 mM Imidazole

    • 1 mM DTT (optional, for proteins with cysteine residues)

    • 1% (v/v) Triton X-100 (optional, for membrane proteins or to improve solubility)

    • Immediately before use, add Antipain to a final concentration of 50 µg/mL (approximately 74 µM).

    • (Optional) Add other protease inhibitors (e.g., PMSF for serine proteases, EDTA for metalloproteases if compatible with downstream purification) for a broader spectrum of inhibition.

  • Cell Pellet Resuspension:

    • Thaw the frozen E. coli cell pellet on ice.

    • Resuspend the cell pellet in ice-cold lysis buffer. A common ratio is 5 mL of lysis buffer per gram of wet cell paste.

  • Cell Disruption:

    • Perform cell lysis on ice using a suitable method (e.g., sonication, French press, or microfluidizer).

    • Monitor lysis efficiency by observing the change in the viscosity of the suspension and by microscopy.

  • Clarification of Lysate:

    • Centrifuge the crude lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris and insoluble proteins.

    • Carefully collect the supernatant containing the soluble recombinant protein.

2. Affinity Chromatography

  • Column Equilibration:

    • Equilibrate the affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) with 5-10 column volumes of ice-cold lysis buffer (without Triton X-100 if used for lysis).

  • Protein Binding:

    • Load the clarified lysate onto the equilibrated column at a flow rate recommended by the manufacturer.

    • Collect the flow-through to assess binding efficiency by SDS-PAGE.

  • Washing:

    • Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM Imidazole) to remove non-specifically bound proteins.

    • It is recommended to include Antipain (50 µg/mL) in the wash buffer to maintain protection against any co-purifying proteases.

  • Elution:

    • Elute the bound recombinant protein using an Elution Buffer with a high concentration of a competing agent (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM Imidazole).

    • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

    • Consider adding Antipain to the collection tubes if the protein is known to be particularly labile, although the purified protein should be largely free of proteases at this stage.

3. Downstream Processing

  • Buffer Exchange/Desalting:

    • If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column. The storage buffer should be optimized for the stability of the specific recombinant protein and may include cryoprotectants like glycerol.

  • Protein Concentration:

    • Concentrate the purified protein using an appropriate method, such as ultrafiltration with a centrifugal concentrator.

  • Storage:

    • Store the purified recombinant protein at -80°C in aliquots to avoid repeated freeze-thaw cycles.

Mandatory Visualizations

Protease_Classification_and_Antipain_Targets cluster_Proteases Major Classes of Proteases cluster_Inhibitor Antipain cluster_Serine_Examples Examples cluster_Cysteine_Examples Examples Serine Serine Proteases Trypsin Trypsin Chymotrypsin Chymotrypsin Plasmin Plasmin Cysteine Cysteine Proteases Papain Papain Cathepsins Cathepsins Aspartic Aspartic Proteases Metalloproteases Metalloproteases Antipain Antipain (dihydrochloride) Antipain->Serine Inhibits Antipain->Cysteine Inhibits

Caption: Protease classes and the inhibitory targets of Antipain.

Protein_Purification_Workflow Start Recombinant Cell Culture CellHarvest Cell Harvesting (Centrifugation) Start->CellHarvest CellLysis Cell Lysis (with Antipain) CellHarvest->CellLysis Clarification Clarification of Lysate (Centrifugation) CellLysis->Clarification AffinityChromatography Affinity Chromatography Clarification->AffinityChromatography Wash Washing Step (with Antipain) AffinityChromatography->Wash Elution Elution of Target Protein Wash->Elution Analysis Purity & Yield Analysis (SDS-PAGE, etc.) Elution->Analysis End Purified Recombinant Protein Analysis->End

Caption: Experimental workflow for recombinant protein purification using Antipain.

Conclusion

Antipain (dihydrochloride) is a potent, reversible inhibitor of serine and cysteine proteases, making it an indispensable reagent for the purification of recombinant proteins. Its inclusion in lysis and purification buffers effectively minimizes proteolytic degradation, leading to higher yields of intact, full-length protein. The protocols and data presented here provide a comprehensive guide for researchers to successfully integrate Antipain into their protein purification workflows, thereby enhancing the quality and quantity of their purified recombinant proteins for downstream applications in research, diagnostics, and therapeutic development.

References

Application Notes: Antipain (dihydrochloride) for Preventing Protein Degradation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antipain is a reversible peptide aldehyde protease inhibitor originally isolated from actinomycetes.[1] It is effective against a broad spectrum of serine and cysteine proteases, including trypsin, papain, and cathepsins A and B.[2] Its mechanism of action involves the formation of a hemicetal adduct between its aldehyde group and the active site serine or cysteine residue of the target protease. This makes Antipain (dihydrochloride) an essential reagent in cell culture and molecular biology workflows to preserve protein integrity during extraction and analysis from cell lysates. By inhibiting unwanted proteolytic activity, Antipain ensures higher yields of intact proteins for downstream applications such as Western blotting, immunoprecipitation, and enzyme assays.

Mechanism of Action

Antipain is a competitive, reversible inhibitor of many serine and cysteine proteases. Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids.[3] During cell lysis for protein extraction, proteases are released from cellular compartments (like lysosomes) and can rapidly degrade target proteins. Antipain works by binding to the active site of these proteases, preventing them from cleaving their natural substrates.[4][5]

cluster_0 Mechanism of Protease Inhibition by Antipain Protease Serine/Cysteine Protease ActiveSite Active Site Protease->ActiveSite Degradation Protein Degradation ActiveSite->Degradation Catalyzes Protein Protein Substrate Protein->ActiveSite Binds to Antipain Antipain Antipain->Inhibition Competitively Binds Inhibition->ActiveSite

Caption: Mechanism of Antipain as a competitive protease inhibitor.

Data Presentation

Properties of Antipain (dihydrochloride)
PropertyDescription
Molecular Formula C₂₇H₄₄N₁₀O₆ · 2HCl
Molecular Weight 677.63 g/mol
Appearance Crystalline or lyophilized powder
Biological Source Streptomyces sp.
Mode of Action Reversible inhibitor of serine and cysteine proteases
Storage Temperature -20°C

Source:

Inhibition Profile of Antipain

The following table summarizes the concentration of Antipain required for 50% inhibition (IC50) of various proteases.

ProteaseIC50 (µg/mL)
Papain0.16
Trypsin0.26
Cathepsin B0.59
Cathepsin A1.19
Cathepsin D125
Plasmin>93
Chymotrypsin>250
Pepsin>250

Source:

Solubility and Stability
SolventSolubilityStability of Stock Solution (-20°C)
WaterUp to 50 mg/mLApprox. 1 month
DMSOSoluble (e.g., up to 20 mg/mL)Approx. 1 month
MethanolSoluble (e.g., up to 20 mg/mL)Approx. 1 month
EthanolSparingly solubleNot recommended for stock

Source:[2] Note: Dilute working solutions are less stable and should ideally be prepared fresh or stored on ice for single-day use. Repeated freeze-thaw cycles of stock solutions should be avoided.

Experimental Protocols

Protocol 1: Preparation of Antipain Stock Solution

This protocol describes how to prepare a concentrated stock solution of Antipain (dihydrochloride) for use in cell culture applications.

Materials:

  • Antipain (dihydrochloride) powder

  • Sterile, nuclease-free water or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Bring the vial of Antipain (dihydrochloride) powder to room temperature before opening to prevent condensation.

  • Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Add the appropriate volume of sterile water or DMSO to the vial.

  • Vortex gently until the powder is completely dissolved. A 50 mg/mL solution in water should yield a clear to slightly hazy yellow solution.

  • Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for approximately one month when stored properly.

cluster_prep Workflow: Antipain Stock Solution Preparation A 1. Equilibrate Antipain Powder to Room Temp B 2. Add Sterile Solvent (e.g., Water or DMSO) A->B C 3. Vortex Gently to Completely Dissolve B->C D 4. Aliquot into Single-Use Tubes C->D E 5. Store at -20°C D->E cluster_workflow Workflow: Protein Extraction with Antipain start Start: Cultured Cells wash 1. Wash Cells with Ice-Cold PBS start->wash lyse 4. Lyse Cells in Complete Buffer wash->lyse lysis_buffer 2. Prepare Lysis Buffer on Ice add_antipain 3. Add Antipain (Final Conc. 50 µg/mL) lysis_buffer->add_antipain add_antipain->lyse incubate 5. Incubate on Ice (20-30 min) lyse->incubate centrifuge 6. Centrifuge to Clarify Lysate incubate->centrifuge collect 7. Collect Supernatant (Protein Extract) centrifuge->collect end Downstream Analysis or Storage at -80°C collect->end

References

Preparation of Antipain Dihydrochloride Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipain dihydrochloride (B599025) is a reversible protease inhibitor of microbial origin, isolated from various species of Actinomycetes.[1] It exhibits broad inhibitory activity against serine and cysteine proteases, including trypsin, papain, and cathepsins A and B.[1][2] Its mechanism of action involves the formation of a hemiacetal adduct between its aldehyde group and the active site serine of the protease.[3][4] Due to its protective effects against proteolytic degradation, Antipain is a crucial component in various experimental procedures, including protein extraction and purification, cell culture, and in vivo studies.[5][6][7] This document provides detailed protocols for the preparation, storage, and handling of Antipain dihydrochloride stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for Antipain dihydrochloride.

PropertyValueReferences
Molecular Formula C₂₇H₄₄N₁₀O₆ · 2HCl[3][8][9]
Molecular Weight 677.62 g/mol [3][6][8]
Appearance White to off-white solid/powder[4]
Solubility
   WaterUp to 50 mg/mL[4][5]
   DMSOUp to 20 mg/mL[5]
   MethanolUp to 20 mg/mL[5]
   EthanolSparingly soluble[5]
Recommended Working Concentration 1 - 100 µM (typically 50 µg/mL)[4]
Storage (Powder) -20°C, protected from light and moisture[4]
Storage (Stock Solution) -20°C for up to 1 month[1][5]
Storage (Dilute/Working Solution) On ice for a single day[1][5]

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of Antipain dihydrochloride in sterile, nuclease-free water.

Materials:

  • Antipain dihydrochloride powder

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Aseptic Technique: Perform all steps in a clean, designated workspace, such as a laminar flow hood, to maintain sterility.

  • Weighing: Carefully weigh the desired amount of Antipain dihydrochloride powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.

  • Solubilization:

    • Add the weighed Antipain dihydrochloride to a sterile microcentrifuge tube.

    • Using a calibrated micropipette, add the appropriate volume of sterile, nuclease-free water to the tube. For a 10 mg/mL solution, add 1 mL of water to 10 mg of powder.

    • Gently vortex the tube until the powder is completely dissolved. The solution should be clear to slightly hazy and yellow.[5][10]

  • Aliquoting:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the inhibitor.[1]

  • Labeling and Storage:

    • Clearly label each aliquot with the name of the compound ("Antipain dihydrochloride"), the concentration (10 mg/mL), the date of preparation, and your initials.

    • Store the aliquots at -20°C. The stock solution is stable for approximately one month when stored at this temperature.[1][5]

Note on Dilute Solutions: Dilute working solutions of Antipain are less stable and should be kept on ice and used within the same day of preparation.[1][5] This is due to the terminal aldehyde group, which is susceptible to oxidation and racemization.[1][5]

Diagrams

Antipain_Stock_Solution_Workflow Workflow for Antipain Dihydrochloride Stock Solution Preparation cluster_prep Preparation cluster_storage Aliquoting & Storage weigh Weigh Antipain dihydrochloride powder dissolve Dissolve in sterile water (e.g., 10 mg/mL) weigh->dissolve Add to sterile tube vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use microcentrifuge tubes vortex->aliquot Solution is ready label_tubes Label aliquots clearly aliquot->label_tubes store Store at -20°C label_tubes->store

Caption: Workflow for the preparation and storage of Antipain dihydrochloride stock solution.

Antipain_Mechanism_of_Action Simplified Mechanism of Action of Antipain antipain Antipain (with aldehyde group) complex Reversible Hemiacetal Adduct (Inhibited Protease) antipain->complex protease Serine/Cysteine Protease (with active site serine/cysteine) protease->complex

Caption: Simplified diagram of Antipain's inhibitory action on proteases.

References

Application Notes and Protocols: Utilizing Antipain (dihydrochloride) for High-Quality Nuclear Extract Preparation in Gel Shift Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a cornerstone technique for studying protein-DNA interactions. A critical prerequisite for a successful EMSA is the preparation of high-quality nuclear extracts containing intact, active transcription factors and other DNA-binding proteins. A significant challenge during nuclear extract preparation is the prevention of protein degradation by endogenous proteases released upon cell lysis. The inclusion of protease inhibitors in lysis and extraction buffers is therefore essential.

Antipain (dihydrochloride) is a potent, reversible inhibitor of a broad spectrum of serine and cysteine proteases, making it a valuable component of protease inhibitor cocktails for nuclear extract preparation. Its efficacy in preserving the integrity of nuclear proteins ensures the reliability and reproducibility of gel shift assay results. These application notes provide detailed protocols and supporting data for the effective use of Antipain (dihydrochloride) in preparing nuclear extracts for EMSA.

Mechanism of Action

Antipain is a peptide aldehyde that acts as a reversible inhibitor of serine and cysteine proteases. Its mechanism involves the formation of a hemiacetal adduct between the aldehyde group of Antipain and the active site serine or cysteine residue of the protease. This interaction blocks the catalytic activity of the enzyme, preventing the degradation of target proteins in the nuclear extract. Antipain's action is similar to that of leupeptin, another commonly used protease inhibitor.

Data Presentation

Antipain (dihydrochloride) Properties and Storage
PropertyValue
Molecular Weight 677.62 g/mol
Appearance Lyophilized powder
Solubility Soluble in water, methanol, and DMSO
Storage of Powder -20°C
Stock Solution Storage Stable for approximately one month at -20°C in water or buffer.
Working Solution Storage Dilute solutions should be prepared fresh or stored on ice for same-day use.
Recommended Working Concentrations and Inhibitory Activity
ParameterValueReference
Recommended Working Concentration 10 - 50 µg/mL[1]
IC50 for Papain 0.16 µg/mL
IC50 for Trypsin 0.26 µg/mL
IC50 for Cathepsin A 1.19 µg/mL
IC50 for Cathepsin B 0.59 µg/mL
Ki for Calpain I (porcine) 1.4 µM

Experimental Protocols

Preparation of Antipain (dihydrochloride) Stock Solution
  • Reconstitute : Dissolve Antipain (dihydrochloride) powder in sterile, nuclease-free water to a final concentration of 10 mg/mL.

  • Aliquot : Dispense the stock solution into small, single-use aliquots.

  • Store : Store the aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Protocol for Nuclear Extract Preparation from Mammalian Cells

This protocol is optimized for the extraction of nuclear proteins from a near-confluent 10 cm plate of mammalian cells. All steps should be performed on ice or at 4°C.

Buffers and Reagents:

  • Phosphate-Buffered Saline (PBS) : pH 7.4

  • Hypotonic Lysis Buffer (Buffer A) :

    • 10 mM HEPES, pH 7.9

    • 10 mM KCl

    • 0.1 mM EDTA

    • 1 mM DTT (add fresh)

    • Protease Inhibitor Cocktail (add fresh to final concentrations):

      • 50 µg/mL Antipain (dihydrochloride)

      • 1 mM PMSF

      • 1 µg/mL Leupeptin

      • 1 µg/mL Pepstatin A

  • Hypertonic Extraction Buffer (Buffer C) :

    • 20 mM HEPES, pH 7.9

    • 0.4 M NaCl

    • 1 mM EDTA

    • 10% Glycerol

    • 1 mM DTT (add fresh)

    • Protease Inhibitor Cocktail (add fresh to final concentrations):

      • 50 µg/mL Antipain (dihydrochloride)

      • 1 mM PMSF

      • 1 µg/mL Leupeptin

      • 1 µg/mL Pepstatin A

Procedure:

  • Cell Harvesting :

    • Wash the cell monolayer twice with ice-cold PBS.

    • Scrape the cells into 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Cell Lysis :

    • Resuspend the cell pellet in 400 µL of ice-cold Hypotonic Lysis Buffer (Buffer A) with freshly added DTT and the complete protease inhibitor cocktail including Antipain.

    • Incubate on ice for 15 minutes to allow the cells to swell.

    • Add 25 µL of 10% Nonidet P-40 (NP-40) and vortex vigorously for 10 seconds to lyse the cell membranes.

  • Nuclear Pellet Isolation :

    • Centrifuge the lysate at 14,000 x g for 1 minute at 4°C.

    • Carefully aspirate and discard the supernatant (cytoplasmic fraction).

  • Nuclear Protein Extraction :

    • Resuspend the nuclear pellet in 50-100 µL of ice-cold Hypertonic Extraction Buffer (Buffer C) with freshly added DTT and the complete protease inhibitor cocktail including Antipain. The volume will depend on the size of the nuclear pellet.

    • Incubate on a rocking platform for 30 minutes at 4°C to facilitate the extraction of nuclear proteins.

  • Clarification of Nuclear Extract :

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the nuclear proteins, to a pre-chilled microcentrifuge tube.

  • Quantification and Storage :

    • Determine the protein concentration of the nuclear extract using a suitable protein assay (e.g., Bradford or BCA assay).

    • Use the nuclear extract immediately for gel shift assays or aliquot and store at -80°C for long-term use.

Protocol for Electrophoretic Mobility Shift Assay (EMSA)

Reagents:

  • Labeled DNA Probe : Oligonucleotide corresponding to the specific DNA binding site of interest, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag.

  • Poly(dI-dC) : Non-specific competitor DNA.

  • 5X Binding Buffer :

    • 100 mM HEPES, pH 7.9

    • 250 mM KCl

    • 5 mM DTT

    • 50% Glycerol

  • Nuclear Extract : Prepared as described above.

  • Unlabeled (Cold) Competitor DNA : Unlabeled oligonucleotide of the same sequence as the probe for competition assays.

  • Antibody : For supershift assays, an antibody specific to the DNA-binding protein of interest.

  • Native Polyacrylamide Gel (4-6%)

  • 0.5X TBE Buffer

Procedure:

  • Binding Reaction Setup : In a microcentrifuge tube on ice, assemble the following components in the order listed:

    • Nuclease-free water to a final volume of 20 µL.

    • 4 µL of 5X Binding Buffer.

    • 1 µL of Poly(dI-dC) (1 µg/µL).

    • 2-10 µg of nuclear extract.

    • For competition assays, add a 50-100 fold molar excess of unlabeled competitor DNA.

    • For supershift assays, add 1-2 µg of the specific antibody and incubate on ice for 20-30 minutes before adding the labeled probe.

    • 1 µL of labeled DNA probe (e.g., 20-50 fmol).

  • Incubation : Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Electrophoresis :

    • Load the entire binding reaction into a well of a pre-run native polyacrylamide gel.

    • Run the gel in 0.5X TBE buffer at 100-150 V at 4°C until the loading dye has migrated an appropriate distance.

  • Detection :

    • Dry the gel and expose it to X-ray film or a phosphorimager screen for detection of the radioactive signal. For non-radioactive probes, follow the manufacturer's instructions for visualization.

Visualization of Workflows

Nuclear_Extract_Preparation start Start: Mammalian Cell Culture harvest Cell Harvesting (Wash with PBS, Scrape) start->harvest lysis Cell Lysis (Hypotonic Buffer A + Antipain) harvest->lysis centrifuge1 Centrifugation (Isolate Nuclei) lysis->centrifuge1 extraction Nuclear Protein Extraction (Hypertonic Buffer C + Antipain) centrifuge1->extraction centrifuge2 Centrifugation (Clarify Extract) extraction->centrifuge2 quantify Quantify Protein Concentration centrifuge2->quantify store Store at -80°C or Use Immediately quantify->store end End: High-Quality Nuclear Extract store->end

Caption: Workflow for Nuclear Extract Preparation Using Antipain.

EMSA_Workflow start Start: Assemble Binding Reaction components Components: - Nuclear Extract (with Antipain) - Labeled DNA Probe - Binding Buffer - Poly(dI-dC) start->components incubation Incubate at Room Temperature (20-30 min) components->incubation electrophoresis Native Polyacrylamide Gel Electrophoresis incubation->electrophoresis detection Gel Drying and Autoradiography/ Non-Radioactive Detection electrophoresis->detection analysis Analyze Protein-DNA Binding detection->analysis end End: Gel Shift Results analysis->end

Caption: General Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

The use of Antipain (dihydrochloride) as part of a comprehensive protease inhibitor cocktail is a reliable and effective strategy to ensure the preparation of high-quality nuclear extracts for gel shift assays. By preventing the degradation of target DNA-binding proteins, Antipain contributes to the generation of clear, reproducible, and accurate EMSA results, which is paramount for the study of gene regulation and for drug development initiatives targeting protein-DNA interactions.

References

Application Notes and Protocols for Incorporating Antipain (dihydrochloride) in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the effective use of Antipain (dihydrochloride), a reversible protease inhibitor, in various enzyme assays. Antipain is a valuable tool for protecting proteins from degradation by serine and cysteine proteases during experimental procedures.

Introduction to Antipain (dihydrochloride)

Antipain, a peptide aldehyde originally isolated from actinomycetes, is a potent, reversible inhibitor of serine/cysteine proteases. Its mechanism of action involves the formation of a hemiacetal adduct between its aldehyde group and the active site serine or cysteine residue of the protease.[1] Antipain is effective against a range of proteases, including trypsin, papain, and cathepsins A and B, making it a versatile component of protease inhibitor cocktails.[2][3][4] Its action is similar to leupeptin; however, its inhibition of plasmin is less pronounced, while its inhibition of cathepsin A is greater.[2][4]

Properties of Antipain (dihydrochloride)

PropertyValue
Molecular Formula C₂₇H₄₄N₁₀O₆ · 2HCl
Molecular Weight 677.6 g/mol [1]
Appearance White to off-white solid[2]
Solubility Water (>50 mg/mL), DMSO (5 mg/mL), Methanol[1][2]
Storage Store at -20°C, protect from light and moisture[2]

Quantitative Data: Inhibitory Activity

Antipain exhibits varying inhibitory potency against different proteases. The following table summarizes the 50% inhibitory concentrations (IC₅₀) for several common enzymes.

EnzymeIC₅₀ (µg/mL)
Papain0.16[3][4]
Trypsin0.26[3][4]
Cathepsin A1.19[3][4]
Cathepsin B0.59[3][4]
Cathepsin D125[3][4]
Plasmin>93[3][4]
Chymotrypsin>250[3][4]
Pepsin>250[3][4]

Stability and Handling

Proper storage and handling of Antipain are crucial for maintaining its inhibitory activity.

  • Stock Solutions: Aqueous stock solutions (e.g., 10 mg/mL in water or buffer) are stable for up to one month when stored at -20°C.[4]

  • Working Solutions: Diluted working solutions should be prepared fresh daily and kept on ice to minimize degradation of the terminal aldehyde group, which is susceptible to oxidation and racemization.[4]

  • pH Stability: While specific data on the pH stability of Antipain is limited, peptide aldehydes, in general, are more stable in acidic to neutral pH ranges.[5][6] Alkaline conditions can promote degradation.[7] It is recommended to prepare stock solutions in a buffer with a pH below 7.0. If the final assay buffer has a pH greater than 7.0, the Antipain stock solution should be added just before starting the experiment.

Experimental Protocols

Preparation of Antipain Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution.

Materials:

  • Antipain (dihydrochloride) powder

  • Sterile, purified water or a suitable buffer (e.g., 10 mM HEPES, pH 7.0)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the Antipain (dihydrochloride) powder to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of Antipain powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile water or buffer to achieve a final concentration of 10 mg/mL.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month.

General Protocol for Incorporating Antipain in an Enzyme Assay

This protocol provides a general workflow for using Antipain as an inhibitor in a typical enzyme assay. The final concentration of Antipain should be optimized for the specific enzyme and assay conditions, with a recommended starting range of 1-100 µM.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer (optimized for the enzyme)

  • Antipain stock solution (e.g., 10 mg/mL)

  • Microplate reader or spectrophotometer

  • 96-well plate or cuvettes

Procedure:

  • Prepare Reagents: Prepare the enzyme, substrate, and assay buffer according to the specific requirements of your enzyme assay.

  • Prepare Antipain Dilutions: Prepare a series of dilutions of the Antipain stock solution in the assay buffer to achieve the desired final concentrations in the assay.

  • Assay Setup: In a 96-well plate or cuvettes, set up the following reactions:

    • Negative Control (No Enzyme): Assay buffer and substrate.

    • Positive Control (No Inhibitor): Assay buffer, enzyme, and substrate.

    • Test Wells: Assay buffer, enzyme, and the desired concentration of Antipain.

  • Pre-incubation: Add the enzyme and Antipain (or assay buffer for the positive control) to the wells and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measure Activity: Immediately begin monitoring the reaction progress using a microplate reader or spectrophotometer at the appropriate wavelength and time intervals.

  • Data Analysis: Calculate the initial reaction rates for each condition. Determine the percentage of inhibition for each Antipain concentration relative to the positive control. Plot the percent inhibition against the logarithm of the Antipain concentration to determine the IC₅₀ value.

Visualizations

Mechanism of Action

G Mechanism of Antipain Inhibition cluster_0 Active Protease cluster_1 Inhibitor cluster_2 Inhibition Complex Protease Serine/Cysteine Protease (Active Site with Ser/Cys) Complex Hemiacetal Adduct (Reversible Inhibition) Protease->Complex Forms Covalent Bond Antipain Antipain (with Aldehyde Group) Antipain->Complex Binds to Active Site

Caption: Antipain reversibly inhibits proteases by forming a hemiacetal adduct.

Experimental Workflow

G General Workflow for Enzyme Inhibition Assay Start Start Prep Prepare Reagents: - Enzyme - Substrate - Assay Buffer - Antipain Dilutions Start->Prep Setup Set up Assay Plate: - Negative Control - Positive Control - Test Wells Prep->Setup Preinc Pre-incubate Enzyme and Antipain (10-15 min) Setup->Preinc Initiate Initiate Reaction (Add Substrate) Preinc->Initiate Measure Measure Enzyme Activity (Spectrophotometry) Initiate->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining the inhibitory effect of Antipain on a target protease.

Signaling Pathways

G Trypsin-Mediated PAR2 Signaling and Inhibition by Antipain Trypsin Trypsin Cleavage Receptor Cleavage Trypsin->Cleavage PAR2 PAR2 Receptor TetheredLigand Tethered Ligand Activation PAR2->TetheredLigand Cleavage->PAR2 GProtein G-Protein Coupling TetheredLigand->GProtein Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) GProtein->Signaling Antipain Antipain Antipain->Trypsin Inhibits

Caption: Antipain inhibits trypsin, preventing the activation of PAR2 signaling.[8][9][10]

G Role of Cathepsin B in Apoptosis and Inhibition by Antipain ApoptoticStimulus Apoptotic Stimulus (e.g., TNF-α) Lysosome Lysosome ApoptoticStimulus->Lysosome Release Release into Cytosol Lysosome->Release CathepsinB Cathepsin B Bid Bid CathepsinB->Bid Cleaves Release->CathepsinB tBid tBid (truncated Bid) Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC CaspaseActivation Caspase Activation CytochromeC->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis Antipain Antipain Antipain->CathepsinB Inhibits

Caption: Antipain can block the pro-apoptotic activity of Cathepsin B.[11][12][13]

References

Application Notes and Protocols for Antipain (dihydrochloride) in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipain (dihydrochloride) is a reversible peptide aldehyde inhibitor of serine and cysteine proteases, originally isolated from actinomycetes.[1] Its ability to block the activity of a broad range of proteases makes it an invaluable tool in molecular biology, particularly for the preservation of proteins in their native state during extraction and analysis. This is critical when studying protein-protein interactions, as endogenous proteases released during cell lysis can rapidly degrade target proteins and their binding partners, leading to false-negative results or misinterpretation of interaction data. Antipain is frequently included in protease inhibitor cocktails to ensure the integrity of protein complexes in applications such as co-immunoprecipitation (co-IP) and pull-down assays.

Mechanism of Action

Antipain functions as a competitive, reversible inhibitor of serine proteases like trypsin and cysteine proteases such as papain and cathepsins.[1][2] Its aldehyde group forms a hemiacetal adduct with the active site serine or cysteine residue of the protease, thereby blocking its catalytic activity.[3] This mechanism is similar to that of another common protease inhibitor, leupeptin.[1] By inhibiting these proteases, Antipain helps to maintain the integrity of protein-protein interactions, including those involving post-translationally modified proteins like ubiquitinated substrates, which are susceptible to cleavage by cellular proteases.

Quantitative Data

The inhibitory activity of Antipain (dihydrochloride) varies depending on the specific protease. The following table summarizes the half-maximal inhibitory concentrations (IC50) and the inhibitory constant (Ki) for several common proteases.

ProteaseInhibitory Concentration (IC50)Inhibitory Constant (Ki)
Papain0.16 µg/mL-
Trypsin0.26 µg/mL-
Cathepsin A1.19 µg/mL-
Cathepsin B0.59 µg/mL-
Cathepsin D125 µg/mL-
Plasmin>93 µg/mL-
Chymotrypsin>250 µg/mL-
Pepsin>250 µg/mL-
Calpain I (porcine)-1.4 µM

Data compiled from multiple sources.[1][4]

Physicochemical Properties and Storage

PropertyValue
Molecular FormulaC₂₇H₄₄N₁₀O₆ · 2HCl
Molecular Weight677.62 g/mol
AppearanceWhite to slightly yellowish crystalline powder
SolubilitySoluble in water (up to 50 mg/mL), methanol, and DMSO. Sparingly soluble in ethanol, propanol, and butanol. Insoluble in benzene, chloroform, and hexane.[2][5]
StorageStore the solid form at -20°C. Stock solutions in water or buffer are stable for up to 1 week at 4°C or for up to 1 month at -20°C.[1][2] It is recommended to prepare and use dilute solutions on the same day due to the potential for oxidation and racemization of the terminal aldehyde.[1]

Experimental Protocols

General Recommendations

For the study of protein-protein interactions, Antipain is typically used as part of a broader protease inhibitor cocktail to ensure comprehensive protection against various protease classes. A general working concentration for Antipain in lysis and wash buffers is between 10-50 µg/mL .

Protocol 1: Co-Immunoprecipitation (Co-IP)

This protocol outlines the use of Antipain in a standard co-IP experiment to isolate and identify interacting protein partners.

Materials:

  • Cells or tissue expressing the protein of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40. Immediately before use, add a protease inhibitor cocktail including Antipain (final concentration 10-50 µg/mL).

  • Antibody specific to the "bait" protein

  • Isotype control antibody

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash Buffer: Co-IP Lysis Buffer with a reduced detergent concentration (e.g., 0.1-0.5% NP-40) and freshly added protease inhibitors including Antipain.

  • Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis:

    • Wash cultured cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer (containing Antipain) to the cell pellet.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody (and isotype control in a separate tube) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add equilibrated protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Remove the supernatant and wash the beads three to five times with ice-cold Wash Buffer (containing Antipain).

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding Elution Buffer.

    • For analysis by SDS-PAGE and Western blotting, add 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.

Protocol 2: Pull-Down Assay with a Tagged Bait Protein

This protocol describes a pull-down assay using a GST-tagged "bait" protein to identify interacting partners, with Antipain included to prevent protein degradation.

Materials:

  • Purified GST-tagged bait protein and GST-only control protein

  • Cell lysate prepared in a suitable lysis buffer (as described in the Co-IP protocol, containing Antipain)

  • Glutathione-agarose or magnetic beads

  • Pull-Down Wash Buffer: e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% Triton X-100. Add fresh protease inhibitors, including Antipain (10-50 µg/mL), before use.

  • Elution Buffer: 10-50 mM reduced glutathione (B108866) in 50 mM Tris-HCl, pH 8.0.

Procedure:

  • Bead Preparation and Bait Immobilization:

    • Wash the glutathione beads with ice-cold PBS.

    • Incubate the beads with the purified GST-bait protein and GST-control protein in separate tubes for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads twice with Pull-Down Wash Buffer (containing Antipain) to remove unbound bait protein.

  • Binding of Prey Proteins:

    • Add cell lysate (prepared as in the Co-IP protocol) to the beads with the immobilized bait and control proteins.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation.

    • Discard the supernatant and wash the beads three to five times with ice-cold Pull-Down Wash Buffer (containing Antipain).

  • Elution:

    • After the final wash, remove all supernatant.

    • Add Elution Buffer to the beads and incubate at room temperature for 10-20 minutes with gentle agitation.

    • Pellet the beads and collect the supernatant containing the eluted protein complexes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify interacting proteins.

Visualizations

Antipain_Mechanism_of_Action cluster_Inhibition Inhibition cluster_Substrate Protein Substrate ActiveSite Active Site (Ser/Cys) Hemiacetal Hemiacetal Adduct (Inactive) Cleavage Proteolytic Cleavage ActiveSite->Cleavage Catalyzes Antipain Antipain (Aldehyde Group) Antipain->ActiveSite Binds to Hemiacetal->Cleavage Protein Target Protein Protein->ActiveSite Binds to Antipain_Mechanism Antipain reversibly inhibits proteases by forming a hemiacetal adduct with the active site, preventing substrate cleavage.

Caption: Mechanism of Antipain protease inhibition.

Co_IP_Workflow start Start: Cell/Tissue Sample lysis Cell Lysis (Buffer with Antipain) start->lysis preclear Pre-clearing with Beads (Optional) lysis->preclear ip Immunoprecipitation (Add Bait Antibody) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Steps (Buffer with Antipain) capture->wash elute Elution of Protein Complex wash->elute analysis Analysis (Western Blot / Mass Spec) elute->analysis

Caption: Co-Immunoprecipitation workflow with Antipain.

Pull_Down_Workflow cluster_Bait Bait Preparation cluster_Prey Prey Preparation cluster_Interaction Interaction and Analysis bait_protein Purified Tagged-Bait Protein immobilize Immobilize Bait on Beads bait_protein->immobilize beads Affinity Beads beads->immobilize binding Bind Prey to Immobilized Bait immobilize->binding cell_lysate Cell Lysate (with Antipain) cell_lysate->binding wash Wash Steps (Buffer with Antipain) binding->wash elute Elution of Interacting Proteins wash->elute analysis Analysis (SDS-PAGE / Western / Mass Spec) elute->analysis

Caption: Pull-Down Assay workflow using Antipain.

Ubiquitination_Pathway_Protection cluster_Ubiquitination Ubiquitination Pathway cluster_Interaction Protein Interaction cluster_Degradation Degradation Pathway E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Transfers Ub E3 E3 (Ub-Ligase) E2->E3 Ub_Target Ubiquitinated Target E3->Ub_Target Ub Ubiquitin Ub->E1 Target Target Protein Target->E3 Complex Protein Complex Ub_Target->Complex DUBs Deubiquitinases (DUBs) (Cysteine Proteases) Ub_Target->DUBs Substrate for Proteasome Proteasome Ub_Target->Proteasome Targeted for Partner Interacting Partner Partner->Complex Degradation Degradation Complex->Degradation Prevented by Antipain DUBs->Target Removes Ub Proteasome->Degradation Antipain Antipain Antipain->DUBs Inhibits Pathway_Explanation Antipain may protect ubiquitinated protein complexes by inhibiting deubiquitinases (DUBs), preserving interactions for analysis.

Caption: Antipain's potential role in preserving ubiquitinated protein interactions.

References

Troubleshooting & Optimization

Antipain (dihydrochloride) Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Antipain dihydrochloride (B599025) in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Antipain dihydrochloride stock solutions?

A1: Antipain dihydrochloride is soluble in water, methanol, or DMSO up to 20 mg/mL. For most biological applications, sterile, nuclease-free water is the recommended solvent.

Q2: How should I store Antipain dihydrochloride stock solutions?

A2: Stock solutions of Antipain dihydrochloride in water or buffer should be stored at -20°C for long-term stability, where they are stable for approximately one month.[1][2][3] For short-term storage, stock solutions can be kept at 4°C for up to one week.[1][3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: How long are dilute working solutions of Antipain stable?

A3: Dilute aqueous solutions of Antipain should be prepared fresh and used within the same day.[1][3] These solutions should be kept on ice during use to minimize degradation.[1][3] The instability of dilute solutions is primarily due to the terminal aldehyde group, which is susceptible to oxidation and racemization.[1][3]

Q4: What are the signs of Antipain degradation in my solution?

A4: Visual signs of degradation can include a change in the color or clarity of the solution. However, a loss of inhibitory activity is the most definitive indicator of degradation. If you observe a decrease in the effectiveness of your protease inhibition, preparing a fresh solution of Antipain is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of protease inhibition in my experiment. Degradation of Antipain in the working solution.Prepare a fresh working solution of Antipain from a frozen stock. Ensure the working solution is kept on ice during the experiment. For critical experiments, consider adding fresh Antipain at different stages if the experiment is lengthy.
Incorrect storage of stock solution.Verify that the stock solution has been stored at -20°C and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution from the lyophilized powder.
Incompatible buffer components.While Antipain is stable in common biological buffers, extreme pH or the presence of strong oxidizing or reducing agents could affect its stability. Review your buffer composition.
Precipitate observed in the thawed stock solution. Poor solubility at low temperatures or concentration exceeding solubility limit.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the precipitate persists, it may indicate degradation or contamination. Consider preparing a fresh stock solution at a slightly lower concentration.
Variability in experimental results. Inconsistent concentration of active Antipain due to degradation.Always prepare fresh dilute solutions for each experiment. Standardize the time between solution preparation and use.

Stability of Antipain Dihydrochloride in Aqueous Solutions

Summary of Storage Conditions and Stability
Solution TypeStorage TemperatureStability DurationReference(s)
Stock Solution-20°CApproximately 1 month[1][2][3]
Stock Solution4°CUp to 1 week[1][3]
Dilute Working SolutionOn IceFor use within one day[1][3]

Experimental Protocols

Protocol 1: Preparation of Antipain Dihydrochloride Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in water.

Materials:

  • Antipain dihydrochloride (lyophilized powder)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized Antipain dihydrochloride to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically add the appropriate volume of sterile water to the vial to achieve a final concentration of 10 mg/mL. For example, add 1 mL of water to a 10 mg vial.

  • Gently vortex or pipette up and down to ensure the powder is completely dissolved. The solution should be clear to slightly hazy and yellow.[1][3]

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Assessment of Antipain Stability by HPLC (General Protocol)

This protocol provides a general framework for monitoring the stability of Antipain in an aqueous solution using High-Performance Liquid Chromatography (HPLC). This method separates the intact drug from its potential degradation products.

Materials:

  • Antipain dihydrochloride solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid)

  • Reference standard of Antipain dihydrochloride

Procedure:

  • Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours) and under defined storage conditions (e.g., 4°C, 25°C, 40°C), take an aliquot of the Antipain solution. Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. . Inject a known concentration of the Antipain reference standard to determine its retention time and peak area.

    • Inject the prepared samples from the stability study.

    • Monitor the chromatogram at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Measure the peak area of the intact Antipain in each sample.

    • Calculate the percentage of Antipain remaining at each time point relative to the initial time point (t=0).

    • Observe the appearance of any new peaks, which may represent degradation products.

Visualizations

Mechanism of Serine Protease Inhibition by Antipain

Antipain is a reversible inhibitor of serine and cysteine proteases.[4] Its mechanism of action involves the binding of its aldehyde group to the active site serine of the protease, forming a stable, but reversible, complex. This prevents the substrate from accessing the active site.

Antipain_Mechanism cluster_0 Serine Protease Active Site cluster_1 Inhibition by Antipain Serine_Protease Serine Protease (Active) Products Cleaved Peptides Serine_Protease->Products Hydrolysis Inhibited_Complex Protease-Antipain Complex (Inactive) Serine_Protease->Inhibited_Complex Reversible Binding Substrate Protein Substrate Substrate->Serine_Protease Binding Substrate->Inhibited_Complex Binding Blocked Antipain Antipain (Inhibitor) Antipain->Inhibited_Complex

Caption: Reversible inhibition of a serine protease by Antipain.

Experimental Workflow for Antipain Stability Testing

A typical workflow for assessing the stability of an Antipain dihydrochloride aqueous solution involves sample preparation, incubation under various stress conditions, and analysis by a stability-indicating method like HPLC.

Stability_Workflow Start Prepare Antipain Aqueous Solution Stress_Conditions Incubate under Stress Conditions (e.g., Temperature, pH) Start->Stress_Conditions Sampling Collect Aliquots at Defined Time Points Stress_Conditions->Sampling Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Sampling->Analysis Data_Evaluation Evaluate Data: - % Antipain Remaining - Degradation Products Analysis->Data_Evaluation End Determine Stability Profile Data_Evaluation->End

Caption: Workflow for assessing Antipain stability.

References

Technical Support Center: Troubleshooting Protein Degradation in the Presence of Antipain (dihydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Antipain (dihydrochloride) to prevent protein degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Antipain and how does it work?

Antipain is a reversible peptide aldehyde inhibitor of serine and cysteine proteases. It functions by forming a hemiacetal adduct between its aldehyde group and the active site serine or cysteine residue of the protease, thus blocking its catalytic activity. Its action is similar to leupeptin, another common protease inhibitor.

Q2: What is the optimal working concentration for Antipain?

The effective concentration of Antipain can vary depending on the cell or tissue type and the abundance of target proteases. A common starting concentration is 50 µg/mL. However, optimization may be required for your specific application.

Q3: How should I prepare and store Antipain stock solutions?

Antipain dihydrochloride (B599025) is soluble in water, methanol, and DMSO. For a stock solution, dissolve it in one of these solvents at a concentration of 1-10 mg/mL. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Stock solutions are stable for approximately one month when stored at -20°C. Diluted working solutions should be kept on ice and ideally used the same day due to the potential for oxidation of the terminal aldehyde group.

Q4: My protein of interest is still degrading even with Antipain in my lysis buffer. What could be the problem?

Several factors could contribute to persistent protein degradation:

  • Suboptimal Inhibitor Concentration: The concentration of Antipain may be too low to effectively inhibit the proteases in your sample. Consider increasing the concentration or using a protease inhibitor cocktail that contains a broader range of inhibitors.

  • Incorrect pH of Lysis Buffer: The activity of both proteases and their inhibitors can be influenced by pH. While specific data on the optimal pH for Antipain is limited, most cell lysis experiments are performed at a neutral or slightly alkaline pH to minimize the activity of acid proteases.[1] Ensure your lysis buffer pH is appropriate for your target protein and consider that extreme pH values can denature both the target protein and the inhibitor.

  • Presence of Non-Inhibited Proteases: Antipain is a selective inhibitor and does not inhibit all proteases. Your sample may contain proteases, such as metalloproteases or aspartic proteases, that are not targeted by Antipain. In this case, using a broad-spectrum protease inhibitor cocktail is recommended.

  • Sample Handling: Protein degradation can occur rapidly. It is crucial to work quickly and keep samples on ice or at 4°C at all times during the lysis and extraction procedure.[1][2]

  • Instability of Antipain: As mentioned, the aldehyde group of Antipain is susceptible to oxidation. Ensure your stock solution is fresh and properly stored.

Troubleshooting Guides

This section provides a step-by-step approach to resolving common issues related to protein degradation when using Antipain.

Issue 1: Unexpected or Multiple Bands on a Western Blot

Multiple bands on a Western blot can be indicative of protein degradation.

G cluster_0 Observe Unexpected Bands cluster_1 Initial Checks cluster_2 Experimental Adjustments cluster_3 Analysis A Multiple bands observed on Western Blot B Verify Antipain concentration and freshness A->B C Confirm lysis buffer pH is optimal B->C D Review sample handling procedures (kept on ice?) C->D E Increase Antipain concentration D->E F Use a broad-spectrum protease inhibitor cocktail E->F G Perform lysis at 4°C F->G H Re-run Western Blot G->H I Compare results H->I

Caption: Troubleshooting workflow for unexpected Western Blot bands.

  • Verify Antipain Stock: Ensure your Antipain stock solution is not expired and has been stored correctly at -20°C in aliquots.

  • Optimize Antipain Concentration: If you are using the standard 50 µg/mL, try increasing the concentration to 100 µg/mL.

  • Use a Protease Inhibitor Cocktail: If increasing the Antipain concentration does not resolve the issue, your sample likely contains proteases that are not inhibited by Antipain. Switch to a commercially available protease inhibitor cocktail that offers broader protection.

  • Maintain Cold Temperatures: Consistently keep your samples, lysis buffer, and lysates on ice or at 4°C throughout the entire protein extraction process.[1][2]

  • Run Controls: Include a positive control (a sample where the protein is known to be stable) and a negative control (a lysate prepared without any protease inhibitors) to help diagnose the problem.

Issue 2: Complete Loss of Target Protein Signal

A complete loss of signal for your protein of interest could be due to extensive degradation.

G cluster_0 Observe No Signal cluster_1 Immediate Actions cluster_2 Protocol Enhancement cluster_3 Verification A Complete loss of protein signal on Western Blot B Prepare fresh lysis buffer with fresh Antipain A->B C Use a fresh aliquot of cell/tissue sample B->C D Add Antipain to wash buffers C->D E Minimize time between cell harvesting and lysis D->E F Consider a more robust lysis buffer E->F G Perform a time-course experiment F->G H Analyze protein stability over time G->H

Caption: Troubleshooting workflow for complete loss of protein signal.

  • Start Fresh: Prepare a fresh lysis buffer and use a new, unopened vial or a freshly prepared stock solution of Antipain.

  • Minimize Delays: Reduce the time between harvesting your cells or tissues and adding the lysis buffer as much as possible.

  • Enhance Lysis Protocol: Consider adding Antipain not only to your lysis buffer but also to your wash buffers to inhibit proteases released from damaged cells during washing steps.

  • Time-Course Analysis: Perform a time-course experiment where you lyse cells and incubate the lysate on ice for different durations (e.g., 0, 15, 30, 60 minutes) before adding sample buffer and analyzing by Western blot. This can help determine how quickly your protein is being degraded.

Data Summary

Antipain (dihydrochloride) Properties
PropertyValueReference
Molecular Formula C₂₇H₄₄N₁₀O₆ · 2HClSigma-Aldrich
Molecular Weight 677.6 g/mol Sigma-Aldrich
Solubility Water, Methanol, DMSO
Storage Store stock solutions at -20°C
Working Concentration 50 µg/mL (typical starting concentration)
Inhibitory Activity of Antipain
ProteaseIC₅₀ (µg/mL)
Papain0.16
Trypsin0.26
Cathepsin A1.19
Cathepsin B0.59
Cathepsin D125
Plasmin>93
Chymotrypsin>250
Pepsin>250
Calpain I (porcine)Kᵢ = 1.4 µM

Data compiled from Sigma-Aldrich product information.

Experimental Protocols

Protocol 1: Standard Cell Lysis with Antipain
  • Preparation:

    • Prepare a 10 mg/mL stock solution of Antipain dihydrochloride in sterile, nuclease-free water. Aliquot and store at -20°C.

    • Prepare your chosen lysis buffer (e.g., RIPA, Triton X-100 based).

    • Just before use, add Antipain to the lysis buffer to a final concentration of 50 µg/mL. Keep the buffer on ice.

  • Cell Harvesting:

    • For adherent cells, wash the culture dish twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet once with ice-cold PBS.

  • Lysis:

    • Add the ice-cold lysis buffer containing Antipain to the cell pellet or culture dish. A general guideline is to use 1 mL of lysis buffer per 10⁷ cells.

    • Incubate on ice for 30 minutes, with occasional vortexing or agitation.

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant to a pre-chilled microcentrifuge tube. This is your protein lysate.

  • Quantification and Storage:

    • Determine the protein concentration of your lysate using a standard protein assay (e.g., BCA or Bradford).

    • Add sample buffer for SDS-PAGE and heat as required for your specific protocol.

    • Store the remaining lysate in aliquots at -80°C.

Signaling Pathway Diagram

Antipain is known to inhibit calpains, a family of calcium-dependent cysteine proteases. Calpains are involved in various cellular processes, including the cleavage and activation of Protein Kinase C (PKC), a key signaling molecule.

G cluster_0 Cell Membrane cluster_1 Cytosol PKC_inactive Inactive PKC PKM Active PKM (Constitutively Active) PKC_inactive->PKM Ca_influx ↑ Intracellular Ca²⁺ Calpain Calpain Ca_influx->Calpain activates Calpain->PKC_inactive cleaves Antipain Antipain Antipain->Calpain inhibits Downstream Downstream Signaling PKM->Downstream phosphorylates targets

Caption: Inhibition of Calpain-mediated PKC activation by Antipain.

References

Potential off-target effects of Antipain (dihydrochloride) in cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Antipain (dihydrochloride) in cell-based assays. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Antipain?

A1: Antipain is a reversible inhibitor of serine and cysteine proteases.[1][2][3] Its chemical structure includes an aldehyde group that can form a covalent bond with the active site serine or cysteine residues of target proteases, thereby blocking their enzymatic activity.[3] It is known to inhibit proteases such as trypsin, papain, cathepsin A, and cathepsin B.[1][2][3]

Q2: What are the recommended working concentrations for Antipain in cell-based assays?

A2: The effective concentration of Antipain can vary depending on the specific cell type and the target protease. A general working concentration range is between 1 to 100 µM.[1] For many applications, a concentration of 50 µg/ml is used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q3: What are potential off-target effects of Antipain?

A3: While specific off-target effects of Antipain are not extensively documented in the literature, potential off-target effects could include:

  • Cytotoxicity: At higher concentrations, Antipain may induce cell death through mechanisms unrelated to its primary protease targets.

  • Alterations in Cell Signaling: As a protease inhibitor, Antipain could inadvertently affect signaling pathways that are regulated by proteolysis, such as the NF-κB and MAPK pathways.

  • Induction of Apoptosis or Cell Cycle Arrest: Some protease inhibitors have been shown to induce apoptosis or cause cell cycle arrest in certain cell lines.[4]

Q4: How can I differentiate between on-target and off-target effects of Antipain?

A4: To distinguish between on-target and off-target effects, consider the following strategies:

  • Use a Structurally Unrelated Inhibitor: Compare the effects of Antipain with another serine/cysteine protease inhibitor that has a different chemical structure. If both compounds produce the same effect, it is more likely to be an on-target effect.

  • Inactive Control: If available, use an inactive analog of Antipain as a negative control.

  • Rescue Experiments: If the inhibited protease has a known substrate, try to "rescue" the phenotype by adding the product of the enzymatic reaction.

  • Target Knockdown/Knockout Cells: If possible, use a cell line where the primary target protease has been knocked down or knocked out. If the effect of Antipain persists in these cells, it is likely an off-target effect.

Troubleshooting Guides

Table 1: Troubleshooting Unexpected Results in Cell-Based Assays with Antipain
Problem Potential Cause Suggested Solution
Unexpected Decrease in Cell Viability 1. High Concentration of Antipain: The concentration used may be cytotoxic to the specific cell line. 2. Off-Target Cytotoxicity: Antipain may be inducing apoptosis or necrosis through an off-target mechanism.1. Perform a Dose-Response Curve: Determine the CC50 (half-maximal cytotoxic concentration) of Antipain for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations well below the CC50 for your experiments. 2. Assess Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to determine if apoptosis is being induced.[5]
Inconsistent or Irreproducible Results 1. Instability of Antipain: Antipain solutions, especially in dilute forms, can be unstable. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered responses.1. Prepare Fresh Solutions: Prepare Antipain stock solutions and dilute them to the final working concentration immediately before use. Store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.[3] 2. Use Low Passage Cells: Ensure that you are using cells within a consistent and low passage number range for all experiments.
Unexpected Changes in a Signaling Pathway 1. Off-Target Inhibition: Antipain may be inhibiting other proteases involved in the signaling cascade. 2. Indirect Effects: The inhibition of a primary target protease may have downstream consequences on other pathways.1. Profile Against Related Proteases: If possible, test the activity of Antipain against other known proteases in your signaling pathway of interest. 2. Use a More Specific Inhibitor: If available, use a more specific inhibitor for your target protease to confirm that the observed signaling changes are due to the inhibition of that specific protease.

Quantitative Data

Table 2: Inhibitory Concentrations (IC50) of Antipain for Various Proteases
Protease IC50 (µg/ml)
Papain0.16
Trypsin0.26
Cathepsin A1.19
Cathepsin B0.59
Cathepsin D125
Plasmin>93
Chymotrypsin>250
Pepsin>250

Data sourced from Sigma-Aldrich product information.[3]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of Antipain using a Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal cytotoxic concentration (CC50) of Antipain in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Antipain (dihydrochloride)

  • Vehicle (e.g., sterile water or DMSO)

  • 96-well clear-bottom, white-walled plates

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of Antipain in complete cell culture medium. A typical concentration range to test would be from 0.1 µM to 1000 µM. Include a vehicle-only control.

  • Remove the medium from the cells and add the different concentrations of Antipain or vehicle control.

  • Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the luminescent cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate at room temperature for 10-15 minutes to allow for cell lysis and signal stabilization.

  • Read the luminescence on a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-only control and plot the results to determine the CC50 value.

Protocol 2: Assessing Off-Target Effects on the NF-κB Signaling Pathway by Western Blot

Objective: To determine if Antipain affects the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Antipain (dihydrochloride)

  • Inducer of NF-κB signaling (e.g., TNF-α)

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536) and anti-total-NF-κB p65

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with a non-cytotoxic concentration of Antipain (determined from Protocol 1) or vehicle for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of TNF-α for 15-30 minutes. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the anti-phospho-NF-κB p65 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-NF-κB p65 antibody as a loading control.

  • Quantify the band intensities to determine the relative change in p65 phosphorylation.

Visualizations

G Figure 1: General Mechanism of Antipain Inhibition cluster_0 Protease Active Site cluster_1 Inhibitor cluster_2 Inhibition Complex Serine/Cysteine Active Site Residue Serine or Cysteine InhibitedComplex Covalent Adduct Protease Inactivated Serine/Cysteine->InhibitedComplex Forms covalent bond Antipain Antipain Aldehyde Group Antipain->Serine/Cysteine Binds to active site

Caption: General mechanism of protease inhibition by Antipain.

G Figure 2: Workflow for Troubleshooting Unexpected Results Start Unexpected Result Observed (e.g., cytotoxicity, signaling change) CheckConc Is the Antipain concentration within the recommended range? Start->CheckConc DoseResponse Perform Dose-Response (Cytotoxicity Assay) CheckConc->DoseResponse No CheckControls Are proper controls included? (Vehicle, Positive/Negative) CheckConc->CheckControls Yes ValidateTarget Validate On-Target vs. Off-Target (e.g., alternative inhibitor, rescue experiment) CheckControls->ValidateTarget HypothesizeOffTarget Hypothesize Off-Target Mechanism (e.g., pathway analysis) ValidateTarget->HypothesizeOffTarget Off-target suspected Conclusion Draw Conclusion on Off-Target Effect ValidateTarget->Conclusion On-target confirmed TestHypothesis Test Hypothesis (e.g., pathway-specific assays) HypothesizeOffTarget->TestHypothesis TestHypothesis->Conclusion

Caption: Workflow for troubleshooting unexpected experimental results.

G Figure 3: Hypothetical Off-Target Effect on NF-κB Signaling cluster_pathway Canonical NF-κB Pathway cluster_offtarget Hypothetical Off-Target Interaction TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylates p65p50 p65/p50 (NF-κB) IkBa->p65p50 Releases Nucleus Nucleus p65p50->Nucleus Translocates Gene Gene Expression Nucleus->Gene Antipain Antipain UnknownProtease Unknown Protease in Pathway Antipain->UnknownProtease Inhibits UnknownProtease->IKK Modulates

Caption: Hypothetical off-target modulation of NF-κB signaling.

References

How to prevent oxidation and racemization of Antipain (dihydrochloride).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Antipain (dihydrochloride) to prevent its degradation through oxidation and racemization.

Frequently Asked Questions (FAQs)

Q1: What is Antipain (dihydrochloride) and what is its primary mechanism of action?

A1: Antipain is a reversible serine/cysteine protease inhibitor isolated from actinomycetes. Its primary mechanism of action involves the formation of a hemiacetal adduct between its terminal aldehyde group and the active site serine residue of the target protease, effectively blocking its enzymatic activity.[1]

Q2: What are the main stability concerns when working with Antipain (dihydrochloride)?

A2: The primary stability concerns for Antipain (dihydrochloride) are oxidation and racemization of its terminal aldehyde group. This degradation leads to a loss of inhibitory activity. Dilute solutions are particularly susceptible to these degradation pathways.

Q3: How should I store lyophilized Antipain (dihydrochloride)?

A3: Lyophilized Antipain (dihydrochloride) powder should be stored in a tightly sealed container, protected from light and moisture, at -20°C. Under these conditions, it is stable for up to 18 months.[1][2]

Q4: What is the recommended procedure for preparing and storing Antipain (dihydrochloride) stock solutions?

A4: Antipain (dihydrochloride) is soluble in water, methanol, and DMSO.[1] For a 10 mM stock solution in water or a suitable buffer, dissolve the powder and store it in aliquots to avoid repeated freeze-thaw cycles. These stock solutions are stable for up to one week at 4°C and for one month when stored at -20°C.[1]

Q5: How long are working solutions of Antipain stable?

A5: Working solutions of Antipain, typically in the range of 1-100 µM, are stable for several hours on ice.[1] It is recommended to prepare these solutions fresh for each experiment to ensure optimal activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Antipain's inhibitory activity in my assay. Degradation of the aldehyde group due to oxidation or racemization.- Prepare fresh working solutions from a frozen stock for each experiment. - Ensure the pH of your experimental buffer is within the optimal range for Antipain stability (slightly acidic to neutral). - Minimize exposure of solutions to light and ambient temperatures.
Precipitation observed in my Antipain stock solution upon thawing. The solution may have become supersaturated during freezing, or the solvent may have evaporated.- Gently warm the vial to room temperature and vortex to redissolve the precipitate. - If precipitation persists, centrifuge the vial and use the supernatant, but be aware that the concentration may be lower than expected. Consider preparing a fresh stock solution.
Inconsistent results between experiments using the same Antipain stock. Repeated freeze-thaw cycles of the stock solution leading to degradation.- Aliquot the stock solution into single-use volumes after preparation to minimize the number of freeze-thaw cycles.[2][3]

Experimental Protocols

Protocol for Preparation of a 10 mM Antipain (dihydrochloride) Stock Solution
  • Pre-weighing Preparation: Allow the vial of lyophilized Antipain (dihydrochloride) to equilibrate to room temperature in a desiccator before opening to prevent condensation.[3][4]

  • Weighing: Accurately weigh the desired amount of Antipain powder using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed powder in high-purity sterile water, methanol, or DMSO to a final concentration of 10 mM. For example, to prepare a 10 mM solution from 5 mg of Antipain (MW: 677.6 g/mol ), you would add 738 µL of solvent.

  • Mixing: Gently vortex the solution until the powder is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C. They are stable for up to one month.[1]

Protocol for Preparing a 100 µM Antipain Working Solution
  • Thawing: Remove a single aliquot of the 10 mM Antipain stock solution from the -20°C freezer and thaw it on ice.

  • Dilution: Dilute the 10 mM stock solution 1:100 in your desired experimental buffer (e.g., add 10 µL of 10 mM Antipain to 990 µL of buffer) to achieve a final concentration of 100 µM.

  • Storage: Keep the working solution on ice and use it within a few hours for optimal performance.[1]

Quantitative Data Summary

Formulation Solvent Concentration Storage Temperature Stability
Lyophilized PowderN/AN/A-20°CUp to 18 months[1]
Stock SolutionWater, Buffer, Methanol, or DMSO10 mM4°CUp to 1 week[1]
-20°CUp to 1 month[1]
Working SolutionExperimental Buffer1-100 µMOn IceSeveral hours[1]

Visualizations

Antipain_Degradation_Pathways Potential Degradation Pathways of Antipain Antipain Antipain (Active Aldehyde) Oxidized_Antipain Oxidized Antipain (Inactive Carboxylic Acid) Antipain->Oxidized_Antipain Oxidation (e.g., O2, light, heat) Racemized_Antipain Racemized Antipain (Reduced Activity) Antipain->Racemized_Antipain Racemization (e.g., pH, heat)

Caption: Potential degradation pathways of Antipain.

Antipain_Handling_Workflow Recommended Workflow for Antipain Handling and Storage cluster_storage Storage cluster_preparation Preparation cluster_solution_storage Solution Storage cluster_experiment Experiment Lyophilized Store Lyophilized Antipain at -20°C Equilibrate Equilibrate to Room Temperature in Desiccator Lyophilized->Equilibrate Dissolve Dissolve in Appropriate Solvent (Water, MeOH, DMSO) Equilibrate->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store_Stock Store Stock Solution Aliquots at -20°C Aliquot->Store_Stock Thaw Thaw Single Aliquot on Ice Store_Stock->Thaw Dilute Prepare Working Solution in Experimental Buffer Thaw->Dilute Use Use Immediately (within several hours) Dilute->Use

Caption: Recommended workflow for Antipain handling.

References

Issues with Antipain (dihydrochloride) solubility in different buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antipain (dihydrochloride). This guide provides troubleshooting advice and answers to frequently asked questions regarding its solubility and use in various experimental buffers.

Troubleshooting Guide

This section addresses specific problems you may encounter when working with Antipain dihydrochloride (B599025).

Q1: I dissolved Antipain dihydrochloride in my lysis buffer, but a precipitate formed after storing it at 4°C. What happened?

A1: This issue is likely caused by other components in your lysis buffer rather than the Antipain itself, especially if the buffer contains detergents like SDS or salts like EDTA.[1][2]

  • Low Temperature Precipitation: Some buffer components, particularly SDS and certain salts, can precipitate out of solution at lower temperatures (e.g., 4°C).[1][2]

  • Recommendation: Gently warm the buffer to redissolve the precipitate before use. To prevent this, consider preparing your complete lysis buffer (with Antipain) fresh before each experiment. It is best practice to add protease inhibitors to your lysis buffer immediately before use.[3]

Q2: My prepared Antipain stock solution appears slightly hazy or yellow. Is it still usable?

A2: Yes, this is normal under certain conditions. When preparing a concentrated stock solution of Antipain dihydrochloride in water, especially at high concentrations like 50 mg/mL, it is common to observe a clear to slightly hazy yellow solution.[4][5][6] This does not typically indicate a problem with the compound's integrity or inhibitory activity.

Q3: My working solution of Antipain seems to have lost its effectiveness. Why?

A3: The stability of Antipain in dilute aqueous solutions is limited. The terminal aldehyde group in its structure is susceptible to oxidation and racemization, which can lead to a loss of inhibitory activity.[4][6]

  • Stability: Dilute working solutions should be kept on ice and are generally only stable for a single day.[5][6]

  • Best Practice: Always prepare your working dilution of Antipain from a frozen stock solution immediately before you begin your experiment. Avoid preparing large batches of working solution to be used over several hours or days.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of Antipain dihydrochloride?

A1: Antipain dihydrochloride is readily soluble in water, methanol, and DMSO.[4] Stock solutions can be prepared at concentrations up to 20 mg/mL or even 50 mg/mL.[4] It is sparingly soluble in ethanol (B145695) and insoluble in non-polar organic solvents like benzene, hexane, and chloroform.[4]

Q2: How should I store Antipain dihydrochloride stock solutions?

A2: For long-term stability, stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C.[4] Under these conditions, a stock solution in water or a suitable buffer is stable for approximately one month.[4][6][7]

Q3: What is a typical working concentration for Antipain?

A3: A commonly used working concentration for Antipain is 50 µg/mL.[4] However, the optimal concentration can vary depending on the specific application and the level of protease activity in your sample.

Q4: Can I add Antipain dihydrochloride powder directly to my experimental buffer?

A4: While technically possible if the buffer volume is large and the desired final concentration is low, it is not recommended. Adding the powder directly can lead to incomplete dissolution and inaccurate final concentration. The best practice is to first prepare a concentrated stock solution and then dilute it into your final experimental buffer.

Data Presentation

Table 1: Solubility of Antipain Dihydrochloride in Various Solvents
SolventReported SolubilityNotesCitations
Water10 mg/mL, 20 mg/mL, 50 mg/mLA 50 mg/mL solution may be clear to slightly hazy and yellow.[4]
DMSO5 mg/mL, 20 mg/mL, "Soluble"A reliable solvent for high-concentration stocks.[4][8]
Methanol20 mg/mL, "Soluble"Another effective solvent for stock solutions.[4]
Ethanol"Sparingly soluble", "Soluble"Less soluble compared to water, DMSO, or methanol.[4][8]
BenzeneInsolubleNot a suitable solvent.[4]
ChloroformInsolubleNot a suitable solvent.[4]
HexaneInsolubleNot a suitable solvent.[4]

Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL Antipain Dihydrochloride Stock Solution

Materials:

  • Antipain dihydrochloride powder

  • Sterile, nuclease-free water or DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Carefully weigh out the desired amount of Antipain dihydrochloride powder in a sterile microcentrifuge tube. For example, weigh 5 mg of the powder.

  • Solvent Addition: Add the appropriate volume of solvent to achieve a final concentration of 20 mg/mL. For 5 mg of powder, add 250 µL of sterile water or DMSO.

  • Dissolution: Vortex the tube briefly until the powder is completely dissolved. As noted, aqueous solutions may be slightly hazy.[4]

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the inhibitor.[4]

  • Storage: Store the aliquots at -20°C for up to one month.[4][6]

Protocol 2: Preparation of a Working Solution in Lysis Buffer

Materials:

  • Frozen aliquot of Antipain dihydrochloride stock solution (from Protocol 1)

  • Ice-cold Lysis Buffer

Procedure:

  • Thawing: Just before use, retrieve one aliquot of the Antipain stock solution from the -20°C freezer and thaw it on ice.

  • Dilution: Determine the volume of stock solution needed to reach your desired final concentration. To achieve a final concentration of 50 µg/mL in 1 mL of lysis buffer, add 2.5 µL of a 20 mg/mL stock solution.

    • Calculation: (50 µg/mL) / (20,000 µg/mL) = 0.0025 mL = 2.5 µL

  • Mixing: Add the calculated volume of the stock solution to your ice-cold lysis buffer. Mix thoroughly by gentle vortexing or inversion.

  • Immediate Use: Keep the lysis buffer containing Antipain on ice and use it as soon as possible, preferably within the same day, to ensure maximum inhibitory activity.[5][6]

Visualizations

start Start: Antipain Solubility Issue q_stock_work Stock or Working Solution? start->q_stock_work q_precipitate Precipitate Observed? q_stock_work->q_precipitate Working q_hazy Solution Hazy or Yellow? q_stock_work->q_hazy Stock q_loss_activity Loss of Activity Noted? q_precipitate->q_loss_activity No sol_precipitate Issue is likely other buffer components (e.g., SDS). Gently warm to redissolve. q_precipitate->sol_precipitate Yes sol_hazy This is normal for concentrated aqueous solutions (e.g., 50 mg/mL). Proceed with use. q_hazy->sol_hazy Yes sol_aliquot Prepare concentrated stock in Water or DMSO. Aliquot and store at -20°C. Avoid freeze-thaw. q_hazy->sol_aliquot No sol_loss_activity Dilute solutions are unstable. Prepare fresh from frozen stock and keep on ice. q_loss_activity->sol_loss_activity Yes

Caption: Troubleshooting workflow for Antipain solubility issues.

weigh 1. Weigh Antipain dihydrochloride powder dissolve 2. Dissolve in Water or DMSO to create Stock Solution (e.g., 20 mg/mL) weigh->dissolve aliquot 3. Aliquot stock into single-use tubes dissolve->aliquot store 4. Store aliquots at -20°C aliquot->store thaw 5. Thaw one aliquot on ice before use store->thaw dilute 6. Dilute into final experimental buffer (e.g., to 50 µg/mL) thaw->dilute use 7. Use immediately dilute->use

Caption: Recommended workflow for preparing Antipain solutions.

protease Serine / Cysteine Protease products Cleavage Products protease->products Cleavage substrate Protein Substrate substrate->protease antipain Antipain inhibition INHIBITION antipain->inhibition inhibition->protease

Caption: Mechanism of action for Antipain protease inhibition.

References

Why is my Antipain (dihydrochloride) solution losing activity?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and activity of Antipain dihydrochloride (B599025) solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my Antipain (dihydrochloride) solution losing activity?

The most common reason for loss of activity is the chemical instability of Antipain in solution, particularly in dilute working solutions. The molecule contains a terminal aldehyde group that is essential for its inhibitory function. This aldehyde is susceptible to oxidation and racemization, which renders the inhibitor inactive.[1] Improper storage, such as keeping dilute solutions for extended periods or repeated freeze-thaw cycles of stock solutions, accelerates this degradation.[1]

Q2: What is Antipain dihydrochloride and how does it work?

Antipain dihydrochloride is a reversible peptide aldehyde protease inhibitor originally isolated from Actinomycetes bacteria.[2][3] It primarily inhibits the activity of serine and cysteine proteases, such as trypsin, papain, and cathepsins A and B.[4][5] Its mechanism of action involves the terminal aldehyde group forming a stable, reversible hemiacetal adduct with the active site serine or cysteine residue of the target protease, blocking its enzymatic activity.[3][6]

Q3: What is the recommended solvent for preparing Antipain stock solutions?

Antipain dihydrochloride is soluble in water (up to 50 mg/mL), DMSO (up to 20 mg/mL), and methanol (B129727) (up to 20 mg/mL).[3][7] For most biological applications, sterile, high-purity water is the recommended solvent.

Q4: How should I store solid Antipain and its stock solutions?

  • Solid Form: The lyophilized powder should be stored at -20°C, where it is stable for at least one year.[1][4][8]

  • Stock Solutions: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C and are stable for approximately one month.[1][4][9] For short-term storage, stock solutions can be kept at 4°C for up to one week.[1][9][10]

Q5: How long are stock and working solutions of Antipain stable?

The stability of Antipain solutions is highly dependent on concentration and temperature. Stock solutions are stable for about a month at -20°C.[4] However, dilute working solutions are much less stable and should be prepared fresh for each experiment and kept on ice. It is recommended to use working solutions within one day.[1]

Q6: Can I freeze and thaw my Antipain stock solution multiple times?

No, repeated freezing and thawing should be avoided as it can lead to degradation and loss of activity.[1] It is best practice to aliquot the stock solution into single-use volumes after preparation and store them at -20°C.

Troubleshooting Guide: Loss of Antipain Activity

This guide addresses the common problem of observing reduced or no protease inhibition in experiments using Antipain dihydrochloride.

Problem: Reduced or No Protease Inhibition

Potential Cause 1: Improper Storage of Solutions

  • Reasoning: Antipain is particularly unstable in dilute aqueous solutions at temperatures above freezing. The terminal aldehyde group, critical for its function, degrades over time.[1] Storing stock solutions at 4°C for extended periods or failing to freeze them in aliquots can also compromise stability.[1][9]

  • Solution:

    • Always prepare dilute working solutions fresh on the day of the experiment.

    • Keep the working solution on ice at all times.

    • Prepare stock solutions in an appropriate solvent (e.g., sterile water), divide them into single-use aliquots, and store them at -20°C for no longer than one month.

Potential Cause 2: Chemical Degradation (Oxidation & Racemization)

  • Reasoning: The chemical structure of Antipain includes an aldehyde group that is prone to oxidation and racemization, especially in aqueous environments. This chemical modification directly leads to a loss of inhibitory activity.

  • Solution:

    • Use high-purity water or buffer to prepare solutions.

    • Minimize the time the solution is kept at room temperature.

    • Discard any unused working solution at the end of the day.

Potential Cause 3: Repeated Freeze-Thaw Cycles

  • Reasoning: The physical stress of freezing and thawing can degrade the peptide structure of Antipain, reducing its efficacy.

  • Solution:

    • Aliquot stock solutions into volumes appropriate for a single experiment to eliminate the need for thawing the entire stock.

    • When thawing an aliquot, do so quickly and immediately place it on ice.

Potential Cause 4: Incorrect Working Concentration

  • Reasoning: The concentration of Antipain required for effective inhibition varies depending on the target protease and experimental conditions. Using a concentration that is too low will result in incomplete inhibition.

  • Solution:

    • Consult the literature for the effective concentration range for your specific application. A typical working concentration is 50 μg/mL.[7]

    • Perform a titration experiment to determine the optimal inhibitory concentration for your system.

Data Presentation

Table 1: Stability of Antipain Dihydrochloride Solutions

Solution TypeStorage TemperatureSolventStability DurationCitation(s)
Solid Powder -20°CN/A≥ 1 year[1][4]
Stock Solution -20°CWater, Buffer, or DMSO~1 month[1][4][9]
Stock Solution 2-8°CWater or Buffer~1 week[1][9]
Dilute Working Solution On IceWater or Buffer≤ 1 day[1]

Table 2: Solubility of Antipain Dihydrochloride

SolventSolubilityCitation(s)
Water up to 50 mg/mL[10]
DMSO up to 20 mg/mL[7]
Methanol up to 20 mg/mL[7]
Ethanol, Propanol, Butanol Sparingly Soluble
Benzene, Chloroform, Hexane Insoluble

Table 3: Example Inhibitory Concentrations (IC₅₀) of Antipain

Target ProteaseIC₅₀ (μg/mL)Citation(s)
Papain 0.16[1][4]
Trypsin 0.26[1][4]
Cathepsin A 1.19[4]
Cathepsin B 0.59[4]
Plasmin >93[1][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Antipain Dihydrochloride Stock Solution

  • Materials:

    • Antipain dihydrochloride powder (solid)

    • Sterile, nuclease-free water

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid Antipain dihydrochloride to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of Antipain powder in a sterile tube.

    • Add the appropriate volume of sterile water to achieve a final concentration of 10 mg/mL. For example, add 1 mL of water to 10 mg of Antipain.

    • Vortex gently until the powder is completely dissolved. The solution should be clear to slightly hazy and yellow.

    • Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Label the tubes clearly and store them at -20°C.

Protocol 2: General Assay to Test Antipain Activity

This protocol provides a general workflow to validate the inhibitory activity of your Antipain solution using a commercially available protease assay kit (e.g., a fluorometric trypsin activity assay).

  • Preparation:

    • Prepare the protease assay buffer, substrate, and enzyme solutions according to the manufacturer's instructions.

    • Thaw one aliquot of your Antipain stock solution (from Protocol 1) and place it on ice.

    • Prepare a fresh working solution of Antipain by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 50 µg/mL). Keep on ice.

  • Experimental Setup (in a 96-well plate):

    • Negative Control (No Enzyme): Assay Buffer + Substrate

    • Positive Control (Full Activity): Assay Buffer + Enzyme + Substrate

    • Inhibition Test: Antipain Working Solution + Enzyme + Substrate

  • Procedure:

    • Add the assay buffer and the Antipain working solution (for the "Inhibition Test" wells) to the appropriate wells.

    • Add the enzyme solution to the "Positive Control" and "Inhibition Test" wells.

    • Pre-incubate the plate for 10-15 minutes at the recommended temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the protease substrate to all wells.

    • Immediately measure the signal (e.g., fluorescence or absorbance) over time using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate for each condition.

    • Compare the rate of the "Inhibition Test" sample to the "Positive Control". A significant reduction in the reaction rate indicates that your Antipain solution is active.

Visualizations

Troubleshooting_Workflow cluster_no start Problem: Reduced Protease Inhibition check_storage Check Solution Storage: - Working solution fresh & on ice? - Stock aliquoted & at -20°C? start->check_storage check_age Check Solution Age: - Working solution <1 day old? - Stock solution <1 month old? check_storage->check_age If Yes solution Solution: Prepare fresh Antipain solution from solid stock following proper protocols. check_storage->solution If No check_freeze Check Freeze-Thaw Cycles: - Was stock from a single-use aliquot? check_age->check_freeze check_age->solution If No check_freeze->solution If No end_node Activity Restored solution->end_node

Caption: Troubleshooting workflow for loss of Antipain activity.

Mechanism_of_Action antipain Antipain Inhibitor -CHO (Aldehyde Group) complex Reversible Hemiacetal Adduct (Protease Inactivated) antipain->complex Binds to Active Site protease Serine/Cysteine Protease Active Site (Ser-OH or Cys-SH) protease->complex complex->antipain Reversible Dissociation complex->protease

Caption: Reversible inhibition of a protease by Antipain.

Stability_Factors center Antipain Solution Stability temp High Temperature (> 4°C) center->temp time Extended Time in Solution center->time dilution High Dilution (Working Solution) center->dilution freeze_thaw Repeated Freeze-Thaw center->freeze_thaw degradation Leads to Degradation (Oxidation / Racemization) temp->degradation time->degradation dilution->degradation freeze_thaw->degradation

Caption: Key factors that negatively impact Antipain stability.

References

Impact of repeated freeze-thaw cycles on Antipain (dihydrochloride) efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Antipain (dihydrochloride), with a specific focus on the impact of repeated freeze-thaw cycles on its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Antipain (dihydrochloride) powder?

A: The lyophilized powder form of Antipain (dihydrochloride) is stable for at least three years when stored at -20°C.[1]

Q2: How should I prepare and store Antipain stock solutions?

A: Antipain is soluble in water (up to 50 mg/ml), methanol, or DMSO (up to 20 mg/ml).[2] Stock solutions in water or buffer are stable for approximately one month when stored at -20°C and for about one week at 2-8°C.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[1]

Q3: Why are repeated freeze-thaw cycles detrimental to Antipain efficacy?

A: Antipain is a peptide-based inhibitor. Repeated freeze-thaw cycles can lead to the degradation, aggregation, and precipitation of peptides.[3] The formation of ice crystals during freezing can physically disrupt the molecular structure of the peptide, leading to a loss of inhibitory activity.[4] Furthermore, the terminal aldehyde group in Antipain is susceptible to oxidation and racemization, which can be exacerbated by temperature fluctuations.[1][2]

Q4: How many times can I freeze-thaw my Antipain stock solution?

A: It is strongly recommended to avoid any repeated freeze-thaw cycles.[1] Each cycle can contribute to a progressive loss of efficacy. For optimal performance, thaw a fresh aliquot for each experiment.

Q5: My Antipain solution has been subjected to multiple freeze-thaw cycles. Is it still effective?

A: There is a high probability that the efficacy of your Antipain solution has been compromised. It is advisable to test its inhibitory activity using a standard protease assay or to discard the solution and prepare a fresh one from a new aliquot.

Q6: What are the signs of Antipain degradation in my solution?

A: Visual signs of degradation can include precipitation or cloudiness in the solution upon thawing. However, a loss of efficacy can occur even without visible changes. The most reliable way to assess degradation is through a functional assay measuring its inhibitory activity against a target protease like trypsin or papain.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of expected protease inhibition in my experiment. 1. Degradation due to repeated freeze-thaw cycles. 2. Improper storage of stock or working solutions.3. Incorrect working concentration.4. The target protease is not sensitive to Antipain.1. Prepare a fresh working solution from a new, single-use aliquot of the frozen stock. 2. Review storage recommendations. Ensure stock solutions are stored at -20°C and dilute working solutions are used within a day when kept on ice.[1][2]3. Verify the final concentration of Antipain in your assay. The typical working concentration is 50 µg/ml.[2]4. Confirm that your protease of interest (e.g., trypsin, papain, cathepsin A, cathepsin B) is a target of Antipain.[1]
Precipitate observed in the Antipain solution after thawing. 1. Aggregation of the peptide due to freeze-thaw stress. 2. The concentration of the solution is too high for the buffer conditions.1. Discard the solution. Do not attempt to redissolve the precipitate by heating, as this can further degrade the inhibitor. 2. Prepare a new solution, ensuring the desired concentration is within the solubility limits for the chosen solvent.
Inconsistent results between experiments using the same Antipain stock. 1. Progressive degradation of the stock solution due to multiple freeze-thaw cycles between experiments. 2. Inconsistent thawing procedures.1. Always use a fresh aliquot for each experiment to ensure consistent starting material. 2. Standardize your thawing protocol. Thaw aliquots quickly at room temperature or on ice and keep them on ice until use.

Data Presentation

Table 1: Stability of Antipain (dihydrochloride) Solutions Under Various Storage Conditions

Solution TypeStorage TemperatureSolvent/BufferStabilityRecommendation
Lyophilized Powder-20°CN/AAt least 3 years[1]Store in a desiccator.
Stock Solution-20°CWater or BufferApproximately 1 month[1][5]Aliquot into single-use volumes to avoid freeze-thaw cycles.
Stock Solution2-8°CWater or BufferApproximately 1 week[1]For short-term storage only.
Dilute Working SolutionOn IceAqueous BufferUp to 1 day[1][2]Prepare fresh daily.

Experimental Protocols

Protocol: Assessing the Efficacy of Antipain (dihydrochloride) by Trypsin Inhibition Assay

This protocol provides a method to determine the inhibitory activity of an Antipain solution that may have been compromised by freeze-thaw cycles.

Materials:

  • Antipain (dihydrochloride) solution to be tested

  • Freshly prepared Antipain (dihydrochloride) solution (positive control)

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Sodium Phosphate Buffer (67 mM, pH 7.6 at 25°C)

  • 1 mM Hydrochloric Acid (HCl)

  • Spectrophotometer capable of measuring absorbance at 253 nm

  • Cuvettes

Procedure:

  • Reagent Preparation:

    • Trypsin Solution: Prepare a 1 mg/mL solution of trypsin in cold 1 mM HCl immediately before use.

    • BAEE Solution: Prepare a 0.25 mM solution of BAEE in 67 mM Sodium Phosphate Buffer.

    • Antipain Solutions: Prepare serial dilutions of both the test and fresh Antipain solutions in the Sodium Phosphate Buffer.

  • Assay Setup:

    • Set up reactions in cuvettes as described in the table below.

    • Pipette the buffer and Antipain solution first.

    • Add the trypsin solution and incubate for 5 minutes at 25°C.

ReactionBufferAntipain SolutionTrypsin SolutionBAEE Solution
Blank 3.0 mL--0.2 mL
Uninhibited Control X mL-Y mLZ mL
Test Antipain X mLY mL (Test)Y mLZ mL
Fresh Antipain X mLY mL (Fresh)Y mLZ mL
  • Measurement:

    • To initiate the reaction, add the BAEE solution to each cuvette, mix by inversion, and immediately place it in the spectrophotometer.

    • Record the increase in absorbance at 253 nm for 5 minutes.

    • Calculate the rate of reaction (ΔA253/min) from the linear portion of the curve.

  • Data Analysis:

    • Calculate the percent inhibition for both the test and fresh Antipain solutions using the following formula: % Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Uninhibited Control)] x 100

    • Compare the percent inhibition of the test Antipain solution to that of the freshly prepared Antipain solution. A significant decrease in inhibition indicates a loss of efficacy.

Visualizations

G cluster_storage Antipain Stock Solution Preparation and Storage cluster_workflow Experimental Workflow prep Dissolve Antipain powder in water, DMSO, or buffer aliquot Aliquot into single-use tubes prep->aliquot freeze Store at -20°C aliquot->freeze thaw Thaw one aliquot per experiment freeze->thaw Avoid Repeated Freeze-Thaw dilute Prepare working solution on ice thaw->dilute use Use immediately in experiment dilute->use

Caption: Recommended workflow for Antipain solution handling to preserve efficacy.

G start Reduced Protease Inhibition Observed q1 Was the Antipain solution subjected to freeze-thaw cycles? start->q1 a1_yes Prepare fresh solution from a new aliquot q1->a1_yes Yes q2 Was the working solution prepared fresh and kept on ice? q1->q2 No end Perform protease activity assay to confirm efficacy a1_yes->end a2_no Prepare fresh working solution daily q2->a2_no No q3 Is the working concentration correct? q2->q3 Yes a2_no->end a3_no Verify calculations and dilute correctly q3->a3_no No q4 Is the target protease sensitive to Antipain? q3->q4 Yes a3_no->end a4_no Consult literature for appropriate inhibitor q4->a4_no No q4->end Yes

Caption: Troubleshooting flowchart for loss of Antipain efficacy.

Proteolytic_Cascade Proenzyme_A Inactive Proenzyme A Enzyme_A Active Enzyme A (e.g., Trypsin) Proenzyme_A->Enzyme_A Activation Proenzyme_B Inactive Proenzyme B Enzyme_A->Proenzyme_B Cleavage Enzyme_B Active Enzyme B Proenzyme_B->Enzyme_B Activation Substrate Protein Substrate Enzyme_B->Substrate Cleavage Products Cleavage Products Substrate->Products Antipain Antipain Antipain->Inhibition Inhibition->Enzyme_A

Caption: General diagram of a proteolytic cascade inhibited by Antipain.

References

Non-specific bands in western blot despite using Antipain (dihydrochloride).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering non-specific bands in Western blot experiments, even when using Antipain (dihydrochloride).

Frequently Asked Questions (FAQs)

Q1: I'm using Antipain (dihydrochloride) in my lysis buffer, but I still see non-specific bands on my Western blot. Why is this happening?

A1: While Antipain is an effective inhibitor of certain serine and cysteine proteases, its presence doesn't guarantee the elimination of all non-specific bands.[1] Several factors could be at play:

  • Incomplete Protease Inhibition: Antipain does not inhibit all types of proteases.[1] If your sample contains proteases that are not targeted by Antipain, protein degradation can still occur, leading to non-specific bands.[2][3] Consider using a broad-spectrum protease inhibitor cocktail.

  • Antipain Stability and Concentration: The effectiveness of Antipain can be compromised by improper storage or use of a suboptimal concentration. Stock solutions in water or buffer are generally stable for one week at 4°C or one month at -20°C.[1] Diluted solutions should be used the same day.[1]

  • Antibody-Related Issues: The primary or secondary antibodies themselves can be a major source of non-specific bands due to high concentrations or cross-reactivity with other proteins in the lysate.[3][4][5][6]

  • Issues with Blocking or Washing: Incomplete blocking of the membrane or inadequate washing can lead to non-specific binding of antibodies, resulting in background noise and extra bands.[2][4][7]

  • High Protein Load: Loading an excessive amount of protein can cause "ghost bands" and increase the likelihood of non-specific antibody binding.[2][7]

Q2: What is the mechanism of action for Antipain (dihydrochloride)?

A2: Antipain is a reversible peptide aldehyde inhibitor that primarily targets serine and cysteine proteases, such as papain, trypsin, and cathepsins A and B.[1] Its action is similar to another common protease inhibitor, leupeptin.[1]

Q3: Are there alternatives or additions to Antipain that I should consider?

A3: Yes, using a combination of protease inhibitors is often more effective. A common strategy is to use a pre-made protease inhibitor cocktail that targets a wide range of proteases. Alternatively, you can create your own cocktail. For targeting other classes of proteases, you might consider adding:

  • Pepstatin A: for aspartyl proteases.[8]

  • EDTA: for metalloproteases.

  • PMSF or AEBSF: for serine proteases.

For studying phosphorylated proteins, it is also crucial to include phosphatase inhibitors like sodium fluoride (B91410) and sodium orthovanadate.[8]

Q4: Could the non-specific bands be isoforms or post-translational modifications of my target protein?

A4: Yes, this is a possibility. Some proteins exist as multiple isoforms or can undergo post-translational modifications such as glycosylation, phosphorylation, or ubiquitination, which can result in bands at different molecular weights than expected.[9] It is advisable to check protein databases like UniProt for information on known isoforms and modifications of your protein of interest.[9]

Troubleshooting Guide: Non-Specific Bands in Western Blot

This guide provides a systematic approach to troubleshooting non-specific bands when using Antipain (dihydrochloride).

Step 1: Verify Protease Inhibitor Efficacy
  • Antipain Preparation: Ensure your Antipain (dihydrochloride) stock solution is fresh and has been stored correctly. Prepare working dilutions immediately before use.[1]

  • Use a Cocktail: Switch to a broad-spectrum commercial protease inhibitor cocktail or supplement Antipain with other inhibitors to cover a wider range of proteases.[7]

  • Sample Handling: Always keep samples on ice during preparation to minimize endogenous protease activity.[7]

Step 2: Optimize Antibody Concentrations
  • Primary Antibody Titration: High concentrations of the primary antibody are a frequent cause of non-specific binding.[2][5][6] Perform a titration experiment to determine the optimal dilution.

  • Secondary Antibody Control: To check for non-specific binding from the secondary antibody, incubate a blot with only the secondary antibody.[3] If bands appear, consider changing the secondary antibody or decreasing its concentration.

Step 3: Refine Blocking and Washing Steps
  • Blocking Agent: If you are using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially for phosphorylated proteins, as milk contains phosphoproteins that can interfere with detection.[7][10] Fish gelatin is another alternative with low cross-reactivity to mammalian antibodies.[10]

  • Blocking Duration: Increase the blocking time to ensure all non-specific sites on the membrane are covered. Blocking for one hour at room temperature or overnight at 4°C is standard.[5]

  • Washing: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[2] Adding a small amount of detergent like Tween-20 (up to 0.1%) to your wash buffer can also help.[2]

Step 4: Adjust Protein Loading and Gel Electrophoresis
  • Protein Quantification: Accurately determine the protein concentration of your lysates and aim to load between 20-30 µg of total protein for cell lysates.[2][7] For highly abundant proteins, you may need to load less.[7]

  • Run the Gel at a Lower Voltage: Running the gel at a high voltage can generate heat and cause smiling effects or blurry bands, which can be misinterpreted as non-specific bands.[3][6]

Quantitative Data Summary

Reagent/ParameterRecommended Concentration/SettingNotes
Antipain (dihydrochloride) 50 µg/mLPrepare fresh from a stock solution.
Total Protein Load (Cell Lysate) 20-30 µ g/lane May need optimization based on target protein abundance.[2][7]
Primary Antibody Titrate (e.g., 1:1000 to 1:10,000)Optimal concentration is antibody-dependent.
Secondary Antibody Titrate (e.g., 1:5000 to 1:20,000)Optimal concentration is antibody-dependent.
Blocking Agents 3-5% BSA or non-fat dry milkUse BSA for detecting phosphoproteins.[7]
Tween-20 in Wash Buffer 0.05-0.1%Helps to reduce background.[2]

Experimental Protocols

Standard Western Blot Protocol
  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with a fresh protease inhibitor cocktail (or Antipain at a final concentration of 50 µg/mL) and phosphatase inhibitors if required.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load samples onto a polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody at the optimal dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody at the optimal dilution in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

Visualizations

WesternBlot_Troubleshooting start Non-Specific Bands Observed (with Antipain) check_antipain Step 1: Verify Protease Inhibitor Efficacy start->check_antipain antipain_ok Inhibitor protocol is sound check_antipain->antipain_ok optimize_ab Step 2: Optimize Antibody Concentrations antipain_ok->optimize_ab Yes correct_antipain Action: - Use fresh Antipain - Use inhibitor cocktail - Keep samples on ice antipain_ok->correct_antipain No ab_ok Antibody concentrations are optimal optimize_ab->ab_ok refine_blocking Step 3: Refine Blocking & Washing Steps ab_ok->refine_blocking Yes correct_ab Action: - Titrate primary Ab - Run secondary Ab control ab_ok->correct_ab No blocking_ok Blocking & washing are sufficient refine_blocking->blocking_ok adjust_loading Step 4: Adjust Protein Load & Gel Conditions blocking_ok->adjust_loading Yes correct_blocking Action: - Change blocking agent - Increase blocking time - Increase washes blocking_ok->correct_blocking No loading_ok Loading & gel conditions are optimal adjust_loading->loading_ok consider_other Consider Other Causes: - Protein Isoforms - PTMs - Splice Variants loading_ok->consider_other Yes correct_loading Action: - Quantify & reduce load - Run gel at lower voltage loading_ok->correct_loading No end_success Clean Western Blot consider_other->end_success correct_antipain->check_antipain correct_ab->optimize_ab correct_blocking->refine_blocking correct_loading->adjust_loading

Caption: Troubleshooting workflow for non-specific bands in Western blotting.

References

Adjusting Antipain (dihydrochloride) concentration for highly proteolytic samples.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on adjusting Antipain (dihydrochloride) concentration, particularly for samples with high proteolytic activity.

Frequently Asked Questions (FAQs)

Q1: What is Antipain and which proteases does it inhibit?

Antipain is a reversible peptide aldehyde protease inhibitor originally isolated from Actinomycetes bacteria.[1] It is effective against a range of serine and cysteine proteases.[1] Its inhibitory action is similar to leupeptin, though it shows stronger inhibition of cathepsin A and weaker inhibition of plasmin.[1] Antipain is known to inhibit papain, trypsin, some cathepsins (A and B), and calpain I.[1][2]

Q2: What is the recommended standard working concentration for Antipain?

The generally recommended working concentration for Antipain is in the range of 10-50 µg/mL (approximately 15-75 µM).[3] A commonly cited specific working concentration is 50 µg/mL.[4]

Q3: How should I prepare and store Antipain stock solutions?

Antipain dihydrochloride (B599025) is soluble in water, DMSO, and methanol (B129727) up to 20-50 mg/mL.[4] Stock solutions, typically prepared in water or a buffer, are stable for about one month when stored in aliquots at -20°C to prevent repeated freeze-thaw cycles.[1] For short-term storage, a stock solution can be kept at 2-8°C for up to one week.[1]

Q4: How stable are dilute working solutions of Antipain?

Dilute working solutions of Antipain are significantly less stable than concentrated stocks. Due to the presence of a terminal aldehyde group, they are susceptible to oxidation and racemization. It is recommended to store dilute solutions on ice and to use them within a single day.[1]

Troubleshooting Guide for Highly Proteolytic Samples

Q5: My protein is still degrading even with the standard Antipain concentration. What should I do?

If you observe protein degradation (e.g., smearing on a Western blot, loss of protein activity) despite using a standard concentration of Antipain, your sample may have exceptionally high proteolytic activity. This is common in protein extracts from tissues rich in proteases, such as the pancreas, or in certain cell culture models.

Initial Troubleshooting Steps:

  • Verify Solution Integrity: Ensure your Antipain stock solution has been stored correctly and is not expired. Prepare a fresh working solution from a properly stored aliquot.

  • Increase Concentration: For highly proteolytic samples, the standard concentration may be insufficient. You may need to empirically determine the optimal concentration by performing a titration experiment (see Experimental Protocols section). Consider increasing the concentration 2 to 3-fold initially.[5]

  • Use a Protease Inhibitor Cocktail: Antipain is effective against serine and cysteine proteases but not all classes of proteases. Highly proteolytic samples may contain metalloproteases or aspartic proteases. Using a pre-made commercial cocktail or creating a custom one that includes inhibitors for other protease classes (e.g., EDTA for metalloproteases, Pepstatin A for aspartic proteases) is often the most effective strategy.[5][6]

Q6: How can I determine if my sample has high proteolytic activity?

You can perform a simple assay to gauge the level of proteolytic activity. Incubate a small aliquot of your sample lysate at a temperature conducive to protease activity (e.g., room temperature or 37°C) for various time points (e.g., 0, 15, 30, 60 minutes). Analyze the samples by SDS-PAGE and Coomassie staining. If you observe a significant decrease in the intensity of high molecular weight protein bands and an increase in lower molecular weight bands over time, your sample has high proteolytic activity.

Quantitative Data Summary

For easy reference, the table below summarizes key quantitative data for Antipain dihydrochloride.

ParameterValueReference
Molecular Weight ~677.6 g/mol [7]
Typical Stock Solution 10-50 mg/mL in H₂O or DMSO[4]
Recommended Working Conc. 10-50 µg/mL (15-75 µM)[3]
IC₅₀: Papain 0.16 µg/mL[1]
IC₅₀: Trypsin 0.26 µg/mL[1]
IC₅₀: Cathepsin A 1.19 µg/mL[1]
IC₅₀: Cathepsin B 0.59 µg/mL[1]
Stock Solution Stability ~1 month at -20°C[1]
Working Solution Stability ~1 day on ice[1]

Experimental Protocols

Protocol: Titration to Determine Optimal Antipain Concentration

This protocol helps determine the minimum effective concentration of Antipain required to prevent protein degradation in your specific sample.

Materials:

  • Your highly proteolytic cell or tissue lysate.

  • Lysis buffer (without any protease inhibitors).

  • Antipain dihydrochloride stock solution (e.g., 10 mg/mL).

  • SDS-PAGE loading buffer.

  • Equipment for SDS-PAGE and Western blotting or a protein activity assay.

Methodology:

  • Prepare Lysate: Prepare your cell or tissue lysate on ice using a lysis buffer that does not contain any protease inhibitors.

  • Set Up Titration: Aliquot equal amounts of the lysate into several microcentrifuge tubes. Keep them on ice.

  • Add Antipain: Create a dilution series of your Antipain stock solution. Add varying final concentrations of Antipain to each lysate aliquot. A suggested range to test would be:

    • Tube 1: 0 µg/mL (Negative Control)

    • Tube 2: 25 µg/mL

    • Tube 3: 50 µg/mL (Standard Concentration)

    • Tube 4: 100 µg/mL

    • Tube 5: 150 µg/mL

    • Tube 6: 200 µg/mL

  • Incubate: Incubate all tubes at a temperature that challenges protease activity (e.g., 4°C for 1 hour, or room temperature for 15-30 minutes). The ideal condition depends on your normal sample handling procedure.

  • Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer to each tube and immediately boiling the samples for 5 minutes.

  • Analyze Results:

    • Western Blot: Run the samples on an SDS-PAGE gel and perform a Western blot for a specific protein of interest that is known to be susceptible to degradation. The optimal Antipain concentration is the lowest one that results in a sharp, distinct band with minimal to no lower molecular weight degradation products.

    • Protein Assay: If your protein of interest has a measurable activity, perform the relevant assay on the samples (after the incubation step but before boiling). The optimal concentration is the lowest one that preserves the maximum protein activity.

Visualizations

troubleshooting_workflow start Protein Degradation Observed? check_antipain Is Antipain Concentration Sufficient? start->check_antipain  Yes no_issue No Degradation Observed start->no_issue No check_cocktail Are Other Protease Classes Active? check_antipain->check_cocktail Yes increase_conc Increase Antipain Concentration (e.g., 2x-3x) check_antipain->increase_conc No add_cocktail Use Broad-Spectrum Protease Inhibitor Cocktail check_cocktail->add_cocktail Yes success Problem Resolved: Protein Protected check_cocktail->success No run_titration Perform Concentration Titration (See Protocol) increase_conc->run_titration run_titration->success add_cocktail->success

Caption: Troubleshooting workflow for protein degradation issues.

logical_relationship cluster_input Factors cluster_output Outcome proteolysis High Proteolytic Activity in Sample logic_gate Inhibition Balance proteolysis->logic_gate Degrades Protein antipain Antipain Concentration antipain->logic_gate Inhibits Proteases outcome Intact, Functional Protein of Interest logic_gate->outcome Sufficient Inhibition Leads To

Caption: Relationship between proteolysis, inhibitor, and outcome.

References

Validation & Comparative

A Head-to-Head Battle: Antipain vs. Leupeptin in the Inhibition of Cathepsin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protease inhibition, the choice between antipain (B1666059) (dihydrochloride) and leupeptin (B1674832) for targeting cathepsin A is a critical decision. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to inform your selection process.

Cathepsin A, a lysosomal serine carboxypeptidase, plays a significant role in various physiological processes, including the Renin-Angiotensin System (RAS), where it contributes to the conversion of angiotensin I.[1] Its dysregulation has been implicated in several pathological conditions, making it a key target for therapeutic intervention. Both antipain and leupeptin, microbial-derived peptide aldehydes, have emerged as potential inhibitors of this enzyme. This guide delves into a detailed comparison of their inhibitory efficacy, mechanisms of action, and provides standardized protocols for their evaluation.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of antipain and leupeptin against cathepsin A have been quantified using the half-maximal inhibitory concentration (IC50), with some variability reported in the literature. For a more standardized comparison, these values can be converted to the inhibition constant (Ki), which is independent of substrate concentration, using the Cheng-Prusoff equation, particularly for competitive inhibitors like leupeptin.

InhibitorReported IC50Molecular WeightMolar IC50 (Calculated)Notes
Antipain (dihydrochloride) 1.19 µg/mL677.62 g/mol [2][3][4][5]~1.76 µMA separate source reports an IC50 of 250 µM, indicating potential variability based on experimental conditions.
Leupeptin (hemisulfate) 4 µM475.6 g/mol [6][7][8]4 µMA significantly different IC50 of 1680 µg/mL (~3532 µM) has also been reported, highlighting a notable discrepancy in the literature.[6]

Note on Leupeptin IC50 Discrepancy: The wide range in reported IC50 values for leupeptin against cathepsin A (4 µM vs. ~3.5 mM) underscores the importance of in-house validation under specific experimental conditions. The significant difference may be attributable to variations in assay protocols, enzyme and substrate concentrations, or the purity of the reagents used.

Mechanism of Action

Antipain is a potent reversible inhibitor of several serine and cysteine proteases.[9] Its mechanism against cathepsin A involves the disruption of the enzyme's active site, thereby modulating substrate recognition and processing.[10]

Leupeptin acts as a reversible competitive inhibitor of serine and cysteine proteases.[3][10][11] As a competitive inhibitor, it vies with the substrate for binding to the active site of cathepsin A. The aldehyde group in leupeptin's structure is crucial for its inhibitory activity.

Signaling Pathway Involvement: The Renin-Angiotensin System

Cathepsin A plays a distinct role in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. Specifically, it cleaves angiotensin I to form angiotensin-(1-9). This positions cathepsin A as a modulator of this vital signaling cascade.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Angiotensin_1_9 Angiotensin-(1-9) Angiotensin_I->Angiotensin_1_9 Cathepsin A Angiotensin_1_7 Angiotensin-(1-7) Angiotensin_II->Angiotensin_1_7 ACE2 AT1R AT1 Receptor Angiotensin_II->AT1R AT2R AT2 Receptor Angiotensin_II->AT2R Angiotensin_1_9->Angiotensin_1_7 ACE MasR Mas Receptor Angiotensin_1_7->MasR Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-inflammatory MasR->Vasodilation experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrate, and Inhibitor Solutions Enzyme_Prep Dilute Cathepsin A in Assay Buffer Reagent_Prep->Enzyme_Prep Incubation Incubate Cathepsin A with Antipain or Leupeptin Enzyme_Prep->Incubation Reaction_Start Initiate Reaction with Z-Phe-Leu Substrate Incubation->Reaction_Start Time_Course Take Aliquots at Timed Intervals Reaction_Start->Time_Course Quench_Color Quench Reaction and Develop Color with TNBSA and Na2SO3 Time_Course->Quench_Color Absorbance_Read Measure Absorbance at 420 nm Quench_Color->Absorbance_Read Calc_Inhibition Calculate Percent Inhibition Absorbance_Read->Calc_Inhibition IC50_Determination Determine IC50 from Dose-Response Curve Calc_Inhibition->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

References

A Head-to-Head Battle: Antipain vs. Aprotinin for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of serine protease inhibition, the choice of the right tool is paramount. This guide provides a comprehensive, data-driven comparison of two widely used serine protease inhibitors: Antipain and Aprotinin. By examining their mechanisms of action, inhibitory efficacy, and experimental considerations, this document aims to equip you with the knowledge to make an informed decision for your specific research needs.

At a Glance: Key Differences in Inhibitory Potency

A direct comparison of the inhibitory efficacy of Antipain and Aprotinin reveals distinct profiles. While both are effective serine protease inhibitors, Aprotinin generally exhibits a broader and more potent inhibitory activity across a range of common serine proteases, as evidenced by its lower inhibition constants (Ki). The following table summarizes the available quantitative data for both inhibitors against several key serine proteases.

Serine ProteaseAntipain (IC50/Ki)Aprotinin (Ki)
Trypsin~2 µM (IC50)[1]0.06 pM
Chymotrypsin (B1334515)>250 µg/ml (50% inhibition)9 nM
Plasmin>93 µg/ml (50% inhibition)1.0 nM
Plasma Kallikrein-30 nM
Tissue Kallikrein-1.0 nM
Elastase (human leukocyte)-3.5 µM

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are both measures of inhibitor potency; lower values indicate greater potency. Data for Antipain against several key serine proteases is limited to percentage inhibition at a specific concentration, highlighting a gap in readily available quantitative comparative data.

Delving into the Mechanisms of Action

Antipain and Aprotinin, despite both targeting serine proteases, employ different strategies to achieve inhibition.

Antipain , an oligopeptide isolated from actinomycetes, acts as a reversible competitive inhibitor. Its structure mimics the natural substrate of the protease, allowing it to bind to the active site. This binding is characterized by the formation of a covalent hemiacetal adduct between the inhibitor's aldehyde group and the catalytic serine residue of the protease. This reversible covalent interaction effectively blocks the substrate from accessing the active site, thereby halting proteolytic activity.[1]

Aprotinin , a polypeptide derived from bovine lung, is also a competitive, reversible inhibitor. It functions as a Kunitz-type inhibitor, forming a stable, stoichiometric complex with the active site of the serine protease. The inhibitor's rigid, pear-shaped structure fits snugly into the protease's active site, physically obstructing substrate binding. The interaction is characterized by a network of hydrogen bonds and hydrophobic interactions, leading to very tight binding with some proteases, as indicated by its extremely low Ki value for trypsin.

cluster_antipain Antipain Mechanism cluster_aprotinin Aprotinin Mechanism Antipain Antipain Serine_Protease_Active_Site_A Serine Protease Active Site Antipain->Serine_Protease_Active_Site_A Binds to Reversible_Covalent_Adduct Reversible Covalent Hemiacetal Adduct Serine_Protease_Active_Site_A->Reversible_Covalent_Adduct Forms Inhibited_Protease_A Inhibited Protease Reversible_Covalent_Adduct->Inhibited_Protease_A Results in Aprotinin Aprotinin Serine_Protease_Active_Site_B Serine Protease Active Site Aprotinin->Serine_Protease_Active_Site_B Binds to Stable_Complex Stable Stoichiometric Complex Serine_Protease_Active_Site_B->Stable_Complex Forms Inhibited_Protease_B Inhibited Protease Stable_Complex->Inhibited_Protease_B Results in

Figure 1: Mechanisms of Serine Protease Inhibition.

Experimental Protocols: Quantifying Inhibition

The determination of inhibitory constants (IC50 and Ki values) is crucial for comparing the efficacy of protease inhibitors. Two common methods employed are chromogenic and fluorogenic substrate-based assays.

Chromogenic Substrate-Based Serine Protease Inhibition Assay

This method relies on a substrate that, when cleaved by the protease, releases a colored product (chromophore). The rate of color formation is proportional to the enzyme's activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Materials:

  • Serine protease of interest (e.g., Trypsin, Chymotrypsin)

  • Chromogenic substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Inhibitor (Antipain or Aprotinin) stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromophore (e.g., 405 nm for p-nitroaniline).

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the serine protease in the assay buffer. The final concentration should be optimized to yield a linear rate of substrate hydrolysis over a 10-15 minute period.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor (Antipain or Aprotinin) in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the inhibitor dilutions to triplicate wells. For control wells (no inhibition), add the same volume of assay buffer.

    • Add the serine protease working solution to all wells except for the blank wells (which contain only buffer and substrate).

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a sigmoidal dose-response curve) to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

Fluorogenic Substrate-Based Serine Protease Inhibition Assay

This assay is conceptually similar to the chromogenic assay but utilizes a substrate that releases a fluorescent product upon cleavage, offering higher sensitivity.

Materials:

  • Serine protease of interest

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Inhibitor (Antipain or Aprotinin) stock solution

  • Assay buffer

  • 96-well black microplate (to minimize light scatter)

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare reagents as described for the chromogenic assay, using a fluorogenic substrate instead.

  • Assay Setup: Set up the assay in a black 96-well microplate following the same principles as the chromogenic assay.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Analyze the data as described for the chromogenic assay to determine the IC50 and Ki values.

cluster_workflow Experimental Workflow for Inhibitor Comparison Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate (Inhibitor Dilutions, Enzyme) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubation (Allow Inhibitor Binding) Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate) Pre_incubation->Initiate_Reaction Measure_Signal Measure Signal Over Time (Absorbance or Fluorescence) Initiate_Reaction->Measure_Signal Data_Analysis Data Analysis (Calculate IC50/Ki) Measure_Signal->Data_Analysis Compare_Efficacy Compare Efficacy of Antipain and Aprotinin Data_Analysis->Compare_Efficacy End End Compare_Efficacy->End

Figure 2: General experimental workflow for comparing protease inhibitors.

Conclusion: Selecting the Right Inhibitor for Your Needs

The choice between Antipain and Aprotinin for serine protease inhibition is contingent on the specific requirements of the experiment.

Aprotinin stands out for its high potency and broad-spectrum inhibitory activity against a variety of serine proteases. Its well-characterized kinetics and extensive documentation make it a reliable choice for applications requiring strong and comprehensive inhibition of serine protease activity, such as in protease inhibitor cocktails for cell lysis and protein purification.

Antipain , while also an effective inhibitor, appears to have a more selective profile, with reported potent inhibition of trypsin and certain cathepsins. The available quantitative data for its activity against other common serine proteases like chymotrypsin and plasmin is less defined. This may make it a suitable candidate for studies where a more targeted inhibition is desired, or where the high potency of Aprotinin is not necessary.

Ultimately, the optimal choice will depend on the target protease, the required potency of inhibition, and the specific experimental context. For critical applications, it is always recommended to perform pilot experiments to validate the efficacy of the chosen inhibitor under your specific assay conditions. This guide provides a foundational framework to aid in this critical decision-making process, empowering researchers to select the most appropriate tool to advance their scientific endeavors.

References

A Head-to-Head Comparison: Antipain vs. E-64 for Cysteine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of protease inhibitors, the choice between Antipain and E-64 for targeting cysteine proteases is a critical decision. This guide provides an objective, data-driven comparison of these two widely used inhibitors, offering insights into their mechanisms, potency, and specificity to aid in the selection of the most appropriate tool for your research needs.

At the forefront of cysteine protease research, effective and specific inhibition is paramount for elucidating biological pathways and developing novel therapeutics. Antipain (dihydrochloride) and E-64 represent two distinct classes of inhibitors, offering a choice between reversible and irreversible modes of action. While both are effective, their differing properties make them suitable for different experimental applications.

Executive Summary

E-64 stands out as a highly potent and specific irreversible inhibitor of cysteine proteases. Its mechanism involves the formation of a stable covalent bond with the active site cysteine, ensuring complete and lasting inactivation of the target enzyme. This makes it an excellent choice for applications requiring definitive and sustained inhibition.

Antipain, in contrast, is a reversible inhibitor with a broader spectrum of activity, targeting both cysteine and some serine proteases. Its reversible nature can be advantageous in studies where transient inhibition is desired. However, its lower potency and lack of specificity compared to E-64 are important considerations.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for Antipain (dihydrochloride) and E-64, providing a clear comparison of their inhibitory potency against various proteases.

Table 1: General Properties of Antipain (dihydrochloride) and E-64

PropertyAntipain (dihydrochloride)E-64
Inhibition Type ReversibleIrreversible
Primary Target Class Cysteine and Serine ProteasesCysteine Proteases
Mechanism of Action Forms a reversible hemiacetal with the active site cysteine.Forms an irreversible thioether bond with the active site cysteine.[1][2]
Molecular Weight 677.62 g/mol 357.41 g/mol [3]

Table 2: Inhibitory Potency (IC50 and Ki) of Antipain and E-64 Against Cysteine Proteases

InhibitorTarget ProteaseIC50Ki
Antipain (dihydrochloride) Papain0.16 µg/mL (~0.24 µM)[4][5]-
Cathepsin B0.59 µg/mL (~0.87 µM)[4][5]-
Calpain I (porcine)-1.4 µM[4][5]
E-64 Papain9 nM[1][6]-
Cathepsin B--
Cathepsin K1.4 nM-
Cathepsin L2.5 nM-
Cathepsin S4.1 nM-

Note: IC50 values for Antipain were converted from µg/mL to µM for comparative purposes. Direct comparison of IC50 and Ki values should be made with caution as they are determined under different experimental conditions.

Table 3: Inhibitory Potency (IC50) of Antipain Against Serine Proteases

InhibitorTarget ProteaseIC50
Antipain (dihydrochloride) Trypsin0.26 µg/mL (~0.38 µM)[4][5]
Plasmin>93 µg/mL (>137 µM)[4][5]
Chymotrypsin>250 µg/mL (>369 µM)[4]

E-64 is highly selective for cysteine proteases and generally does not inhibit serine proteases, with the exception of trypsin to some extent.[1][2][3][7]

Mandatory Visualization

The following diagrams illustrate the mechanisms of action for both Antipain and E-64, as well as a general experimental workflow for comparing their inhibitory activities.

antipain_mechanism cluster_enzyme Cysteine Protease Active Site Cys_SH Cysteine (Cys-SH) Reversible_Complex Reversible Hemiacetal Complex Cys_SH->Reversible_Complex Forms Bond His_N Histidine (His-N) Antipain Antipain (Aldehyde Group) Antipain->Reversible_Complex Nucleophilic Attack Reversible_Complex->Cys_SH Reforms Reversible_Complex->Antipain Dissociation

Antipain's Reversible Inhibition Mechanism

e64_mechanism cluster_enzyme Cysteine Protease Active Site Cys_S Deprotonated Cysteine (Cys-S⁻) Irreversible_Complex Irreversible Thioether Bond Cys_S->Irreversible_Complex Forms Covalent Bond E64 E-64 (Epoxide Ring) E64->Irreversible_Complex Nucleophilic Attack

E-64's Irreversible Inhibition Mechanism

experimental_workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Assay_Setup Set up Reactions in Microplate: - Enzyme - Buffer - Inhibitor (Varying Concentrations) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate Enzyme with Inhibitor Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Measure_Activity Measure Product Formation Over Time (e.g., Fluorescence) Initiate_Reaction->Measure_Activity Data_Analysis Calculate Initial Velocities Measure_Activity->Data_Analysis Dose_Response Plot % Inhibition vs. [Inhibitor] Data_Analysis->Dose_Response Calculate_IC50 Determine IC50 Values Dose_Response->Calculate_IC50 End End Calculate_IC50->End

General Experimental Workflow for IC50 Determination

Experimental Protocols

To objectively compare the performance of Antipain and E-64, a standardized enzymatic assay is crucial. The following protocol outlines a general method for determining the IC50 values of both a reversible (Antipain) and an irreversible (E-64) inhibitor against a model cysteine protease, such as papain.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Antipain (dihydrochloride) and E-64 against a specific cysteine protease.

Materials:

  • Purified cysteine protease (e.g., Papain)

  • Fluorogenic substrate specific for the protease (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.5, 10 mM L-cysteine, 5 mM EDTA)

  • Antipain (dihydrochloride) stock solution (in water or assay buffer)

  • E-64 stock solution (in DMSO or water)

  • 96-well black microplates

  • Fluorescence microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the cysteine protease in assay buffer to a final concentration that yields a linear rate of substrate cleavage over the desired time course.

    • Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration should be at or near the Michaelis constant (Km) for the enzyme.

    • Prepare serial dilutions of Antipain and E-64 in the assay buffer, covering a range of concentrations expected to produce 0-100% inhibition.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the following in order:

      • Assay Buffer

      • Inhibitor solution (Antipain or E-64) at various concentrations. For control wells, add buffer or the solvent used for the inhibitor stock.

      • Enzyme solution.

    • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period. This step is particularly important for the irreversible inhibitor (E-64) to allow for covalent bond formation. A time-course experiment may be necessary to determine the optimal pre-incubation time for E-64. For Antipain, a shorter pre-incubation time (e.g., 15 minutes) is typically sufficient to reach equilibrium.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each reaction from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) using the formula: % Inhibition = 100 * (1 - (Velocity_inhibitor / Velocity_control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value for each inhibitor.

Conclusion

The selection between Antipain (dihydrochloride) and E-64 for cysteine protease inhibition is contingent upon the specific experimental objectives. For studies demanding high potency, specificity, and complete, sustained inactivation of cysteine proteases, E-64 is the superior choice. Its irreversible mechanism of action provides a definitive tool for dissecting the roles of these enzymes.

Conversely, when a reversible and broader-spectrum inhibitor is required, or when transient inhibition is experimentally advantageous, Antipain may be a suitable option. Researchers must, however, consider its lower potency and off-target effects on serine proteases. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to advance their scientific inquiries effectively.

References

A Researcher's Guide to Validating the Inhibitory Activity of Antipain (dihydrochloride) in a Cell Lysate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the inhibitory activity of Antipain (dihydrochloride) against other common protease inhibitors in a cell lysate. Detailed experimental protocols, comparative data, and workflow visualizations are presented to ensure robust and reproducible results.

Introduction to Antipain

Antipain is an oligopeptide isolated from Actinomycetes that acts as a reversible inhibitor of several serine and cysteine proteases.[1] Its mechanism involves the terminal arginine's backbone carbonyl group forming a covalent bond with the active site serine of the target protease.[1] It is known to inhibit proteases such as trypsin, papain, and certain cathepsins.[2] Due to its broad-spectrum activity, Antipain is a common component of protease inhibitor cocktails used during protein extraction to prevent degradation. This guide outlines the methods to quantify its inhibitory potency and compares it with other widely used inhibitors.

Comparative Analysis of Protease Inhibitors

To provide context for Antipain's efficacy, it is compared with other well-characterized protease inhibitors with overlapping target specificities. The following table summarizes the target proteases for Antipain, Leupeptin, Aprotinin, and Chymostatin.

Inhibitor Primary Target Class Key Target Proteases Typical Working Concentration
Antipain Serine/Cysteine ProteasesTrypsin, Papain, Calpain I, Cathepsin A, Cathepsin B[2][3]15 - 75 µM[3]
Leupeptin Serine/Cysteine/Threonine ProteasesTrypsin, Plasmin, Papain, Cathepsin B, Calpain[4][5]1 - 10 µM[4]
Aprotinin Serine ProteasesTrypsin, Chymotrypsin, Plasmin, Kallikrein[6][7]1 - 10 µg/ml (approx. 0.15 - 1.5 µM)[3]
Chymostatin Serine/Cysteine ProteasesChymotrypsin, Papain, Cathepsins (A, B, C, H, L)[8][9][10]10 - 100 µM[8]
Mechanism of Action: Antipain

Antipain functions as a competitive, reversible inhibitor. It binds to the active site of target proteases, preventing the binding and subsequent cleavage of their natural substrates. This interaction is key to its function in preventing protein degradation in experimental settings.

G Mechanism of Antipain Inhibition Protease Protease (e.g., Trypsin) Binding Substrate Binding & Cleavage Protease->Binding Binds Inhibition Inhibition Protease->Inhibition Binds Substrate Protein Substrate Substrate->Binding Antipain Antipain Antipain->Inhibition Products Cleavage Products Binding->Products Results in InactiveComplex Protease-Antipain Complex (Inactive) Inhibition->InactiveComplex Forms

Caption: Mechanism of Antipain action.

Experimental Protocol: Validating Inhibitory Activity

This protocol provides a detailed method for determining the half-maximal inhibitory concentration (IC50) of Antipain and other inhibitors against a specific protease (e.g., trypsin) within a prepared cell lysate.

Materials and Reagents
  • Cell Line: A cell line known to express the target protease (e.g., HEK293, HeLa).

  • Lysis Buffer: RIPA buffer or a custom buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40).

  • Protease Inhibitors: Antipain (dihydrochloride), Leupeptin, Aprotinin, Chymostatin. Prepare 100X stock solutions in an appropriate solvent (e.g., sterile water or DMSO).[11]

  • Protease Substrate: A specific chromogenic or fluorogenic substrate for the target protease. For trypsin, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) is a common chromogenic substrate.[12]

  • Assay Buffer: Buffer compatible with the chosen protease and substrate (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0 for trypsin).

  • Equipment: Spectrophotometer or plate reader, centrifuge, sonicator, 96-well microplates.

Preparation of Cell Lysate
  • Cell Culture: Culture cells to ~80-90% confluency.

  • Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into a pre-chilled microcentrifuge tube.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Crucially, do not add any protease inhibitors to the lysis buffer at this stage.

  • Homogenization: Incubate on ice for 30 minutes with periodic vortexing, or sonicate briefly to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Collect the supernatant (cell lysate) and determine the total protein concentration using a BCA or Bradford assay. Normalize the lysate concentration with Lysis Buffer to a standard concentration (e.g., 1 mg/mL).

Protease Inhibition Assay (IC50 Determination)
  • Inhibitor Dilutions: Prepare a serial dilution of Antipain and the comparative inhibitors (e.g., Leupeptin, Aprotinin) in Assay Buffer. A typical 8-point dilution series might range from 100 µM down to 1 nM.

  • Assay Setup (96-well plate):

    • Blank: 100 µL Assay Buffer.

    • Positive Control (100% Activity): 50 µL cell lysate + 50 µL Assay Buffer (without inhibitor).

    • Negative Control (No Enzyme): 50 µL Lysis Buffer + 50 µL Assay Buffer.

    • Test Wells: 50 µL cell lysate + 50 µL of each inhibitor dilution.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature (or 37°C, depending on the enzyme) for 15-30 minutes to allow the inhibitors to bind to the proteases.

  • Initiate Reaction: Add 100 µL of the pre-warmed protease substrate (e.g., BAPNA solution) to all wells.

  • Measurement: Immediately begin reading the absorbance (e.g., at 405 nm for BAPNA) or fluorescence in kinetic mode for 30-60 minutes at regular intervals.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well (change in absorbance/time).

    • Normalize the activity by subtracting the rate of the negative control.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (100% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the key steps for validating the inhibitory activity of Antipain in a cell lysate.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A 1. Cell Culture (~80% Confluency) B 2. Harvest & Lyse Cells (No Inhibitors) A->B C 3. Clarify Lysate (Centrifugation) B->C D 4. Quantify & Normalize Protein Concentration C->D F 6. Set up 96-Well Plate (Lysate + Inhibitors) D->F E 5. Prepare Serial Dilutions (Antipain & Comparators) E->F G 7. Pre-incubate (15-30 min) F->G H 8. Add Substrate (e.g., BAPNA) G->H I 9. Kinetic Measurement (Spectrophotometer) H->I J 10. Calculate Reaction Rates (V = ΔAbs/Δt) I->J K 11. Determine % Inhibition J->K L 12. Plot Dose-Response Curve & Calculate IC50 K->L

Caption: Workflow for IC50 determination.

By following this guide, researchers can effectively validate and compare the inhibitory potency of Antipain (dihydrochloride), contributing to a more informed selection of protease inhibitors for specific experimental needs.

References

Comparative analysis of Antipain with other microbial protease inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Antipain and Other Microbial Protease Inhibitors

In the landscape of biochemical research and drug development, protease inhibitors are indispensable tools for preventing protein degradation and studying proteolytic pathways.[1][2] Among these, inhibitors derived from microorganisms are of particular interest due to their structural diversity and specific inhibitory profiles.[3] This guide provides a detailed comparative analysis of Antipain with other prominent microbial protease inhibitors, including Leupeptin, Chymostatin, and Pepstatin.

Introduction to Microbial Protease Inhibitors

Proteases are enzymes that catalyze the breakdown of proteins and are integral to countless physiological and pathological processes.[4][5] Microbial proteases are classified based on their catalytic mechanism, such as serine, cysteine, aspartic, and metalloproteases.[6][7] The activity of these proteases is tightly regulated, in part by naturally occurring protease inhibitors.[8] Microorganisms like actinomycetes are a rich source of potent and specific protease inhibitors.[2][9]

Antipain , an oligopeptide isolated from actinomycetes, is a reversible inhibitor of certain serine and cysteine proteases, including trypsin and papain.[10][11][12] Its mechanism is similar to Leupeptin, another widely used microbial protease inhibitor.[11] This guide will compare Antipain's performance against Leupeptin, Chymostatin, and Pepstatin, focusing on their inhibitory spectrum, potency, and applications.

Comparative Data of Microbial Protease Inhibitors

The efficacy and specificity of a protease inhibitor are critical for its application. The following tables summarize the key characteristics and quantitative data for Antipain and its counterparts.

Table 1: General Characteristics and Specificity

InhibitorSource OrganismPrimary Target ClassKey Targets
Antipain Streptomyces sp.Serine/CysteineTrypsin, Papain, Cathepsin A & B[9][11]
Leupeptin Actinomycetes sp.Serine/Cysteine/ThreonineTrypsin, Plasmin, Papain, Cathepsin B[13][14][15]
Chymostatin Streptomyces sp.Serine/CysteineChymotrypsin, Papain, Cathepsins A, B, C, H, L[16][17][18]
Pepstatin A Actinomycetes sp.AsparticPepsin, Renin, Cathepsins D & E, HIV Proteases[19][20][21]

Table 2: Inhibitory Potency (Ki and IC50 Values)

InhibitorTarget EnzymeKi ValueIC50 Value
Antipain Trypsin-like proteases~1.4 µM[11]-
Leupeptin Cathepsin B6 nM[22]-
Calpain10 nM[22]-
Trypsin3.5 nM[15]-
Plasmin3.4 µM[22]-
Matriptase1.9 µM[22]-
Chymostatin Chymotrypsin-150 ng/mL[17]
Papain-7.5 µg/mL[17]
Pepstatin A Pepsin~10⁻¹⁰ M[19]-
Cathepsin D (secreted)-0.0001 µM[21]
Cathepsin D (intracellular)-0.005 µM[21]
Cathepsin E-0.0001 µM[21]

Experimental Protocols

Accurate assessment of protease inhibitor performance relies on robust experimental assays. Below are detailed methodologies for common protease inhibition assays.

General Protease Inhibition Assay (Spectrophotometric)

This protocol is a generalized method adaptable for various proteases and inhibitors using a chromogenic substrate.

1. Materials:

  • Protease of interest (e.g., Trypsin, Chymotrypsin)
  • Protease Inhibitor (e.g., Antipain, Leupeptin)
  • Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
  • Assay Buffer (e.g., Tris-HCl, pH 8.0)
  • Microplate reader

2. Procedure:

  • Prepare a stock solution of the protease inhibitor in an appropriate solvent (e.g., water or DMSO).[11]
  • Prepare serial dilutions of the inhibitor in the assay buffer.
  • In a 96-well microplate, add a fixed volume of the protease solution to each well.
  • Add the serially diluted inhibitor to the wells. Include a control well with no inhibitor.
  • Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding the chromogenic substrate to each well.
  • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals using a microplate reader.
  • Calculate the rate of reaction for each inhibitor concentration.
  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Cell-Based Assay for HIV Protease Inhibition

This protocol outlines a method to evaluate the efficacy of inhibitors like Pepstatin A against HIV protease in a cellular context.[23]

1. Materials:

  • CEMx174 cell line (human T-cell/B-cell hybrid)
  • Laboratory-adapted strain of HIV-1
  • Protease inhibitor to be tested (e.g., Pepstatin A)
  • Cell culture medium and supplements
  • Reverse Transcriptase (RT) activity assay kit
  • MTT assay kit for cell viability

2. Procedure:

  • Culture CEMx174 cells to the desired density.
  • Infect the cells with the HIV-1 strain.
  • Immediately after infection, treat the cells with varying concentrations of the protease inhibitor.
  • Culture the infected and treated cells for a suitable period (e.g., 7 days).
  • After the incubation period, collect the cell culture supernatant.
  • Quantify the viral replication by measuring the reverse transcriptase (RT) activity in the supernatant using a commercial kit.
  • Assess the viability of the host cells using the MTT assay to determine any cytotoxic effects of the inhibitor.
  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of RT activity inhibition against the inhibitor concentration.[23]

Visualizing Protease-Related Pathways and Workflows

Understanding the context in which these inhibitors function is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving proteases and a general experimental workflow.

Protease_Activated_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Serine Protease (e.g., Thrombin, Trypsin) PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage & Activation G_Protein G-Protein Activation PAR->G_Protein Conformational Change Signaling Downstream Signaling Cascades G_Protein->Signaling Response Cellular Response (e.g., Inflammation, Proliferation) Signaling->Response

Caption: Protease-Activated Receptor (PAR) signaling pathway.[24][25][26]

Inhibitor_Screening_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) incubation Pre-incubate Enzyme with Inhibitor start->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Product Formation (e.g., Absorbance, Fluorescence) reaction->measurement analysis Data Analysis: Calculate IC50 / Ki measurement->analysis end End: Determine Inhibitor Potency analysis->end

Caption: General workflow for screening protease inhibitors.

References

A Comparative Guide to Research-Grade Antipain (Dihydrochloride) for Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biological research, preserving protein integrity is paramount. Proteases, ubiquitous enzymes that degrade proteins, pose a significant challenge during experimental procedures. Antipain, a potent reversible inhibitor of serine and cysteine proteases, is a vital tool in the researcher's arsenal. This guide provides a comprehensive comparison of research-grade Antipain (dihydrochloride) with common alternatives, supported by experimental data and detailed protocols to ensure optimal quality control and experimental success.

Data Presentation: A Comparative Analysis of Protease Inhibitors

The efficacy of a protease inhibitor is determined by its ability to neutralize the activity of specific proteases. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The lower the IC50 value, the more potent the inhibitor.

The following table summarizes the IC50 values of Antipain and two common alternatives, Leupeptin and Aprotinin, against a panel of common proteases.

InhibitorTarget ProteaseIC50 (µg/mL)
Antipain Papain0.16[1]
Trypsin0.26[1]
Cathepsin A1.19[1]
Cathepsin B0.59[1]
Cathepsin D125[2]
Plasmin>93[2]
Leupeptin PapainData not available in a directly comparable format
TrypsinData not available in a directly comparable format
Cathepsin BPotent inhibitor
PlasminPotent inhibitor
Aprotinin TrypsinPotent inhibitor
ChymotrypsinPotent inhibitor
PlasminPotent inhibitor
KallikreinPotent inhibitor

Quality Control Testing for Research-Grade Antipain

Ensuring the quality of research-grade Antipain is critical for reproducible experimental outcomes. The following are key quality control tests and their associated methodologies.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of small molecules like Antipain. Commercial suppliers of research-grade Antipain dihydrochloride (B599025) typically specify a purity of ≥95% to ≥97% as determined by HPLC.[3][4][5][6]

Experimental Protocol: Reversed-Phase HPLC for Antipain Purity

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and gradient pump.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

    • Detection Wavelength: 214 nm (for peptide bonds).

  • Sample Preparation:

    • Accurately weigh and dissolve Antipain dihydrochloride in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of Antipain as the percentage of the main peak area relative to the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular identity of Antipain by measuring its mass-to-charge ratio (m/z). The expected molecular weight of Antipain dihydrochloride is 677.6 g/mol .[4]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • System Preparation:

    • Mass Spectrometer: An ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.

    • Sample Infusion: Direct infusion via a syringe pump or coupled with an HPLC system.

  • Sample Preparation:

    • Dissolve Antipain dihydrochloride in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 10 µg/mL.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Mass Range: m/z 100-1000.

  • Data Analysis:

    • Analyze the resulting mass spectrum for the presence of the protonated molecular ion [M+H]+ and/or other adducts corresponding to the molecular weight of Antipain.

Functional Activity by Enzyme Inhibition Assay

An enzyme inhibition assay is crucial to verify the biological activity of Antipain. This protocol provides a general framework for assessing the inhibition of trypsin, a common serine protease.

Experimental Protocol: Trypsin Inhibition Assay

  • Materials:

    • Trypsin from bovine pancreas.

    • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate.

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2.

    • Antipain dihydrochloride stock solution (e.g., 1 mg/mL in water).

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the Antipain stock solution in the assay buffer.

    • In each well, add 20 µL of the diluted Antipain solution (or buffer for the control).

    • Add 160 µL of the BAPNA substrate solution (e.g., 0.5 mM in assay buffer).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of trypsin solution (e.g., 10 µg/mL in assay buffer).

    • Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader. The product, p-nitroaniline, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each Antipain concentration.

    • Plot the percentage of trypsin inhibition versus the logarithm of the Antipain concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Mandatory Visualizations

Experimental Workflow for Quality Control of Antipain

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc Purity Analysis (HPLC) cluster_ms Identity Confirmation (MS) cluster_inhibition Functional Activity Assay antipain Antipain (dihydrochloride) Powder dissolution Dissolution in Appropriate Solvent antipain->dissolution filtration Filtration (0.45 µm) dissolution->filtration serial_dilution Serial Dilution of Antipain dissolution->serial_dilution hplc_injection Injection into C18 Column filtration->hplc_injection esi_ms Electrospray Ionization filtration->esi_ms gradient_elution Gradient Elution hplc_injection->gradient_elution uv_detection UV Detection (214 nm) gradient_elution->uv_detection purity_calc Purity Calculation (%) uv_detection->purity_calc mass_analysis Mass-to-Charge Analysis esi_ms->mass_analysis identity_confirm Identity Confirmation mass_analysis->identity_confirm enzyme_reaction Enzymatic Reaction (e.g., Trypsin) serial_dilution->enzyme_reaction absorbance_measurement Absorbance Measurement enzyme_reaction->absorbance_measurement ic50_determination IC50 Determination absorbance_measurement->ic50_determination

Caption: Workflow for Antipain quality control.

Mechanism of Serine and Cysteine Protease Inhibition by Antipain

protease_inhibition cluster_serine Serine Protease Inhibition cluster_cysteine Cysteine Protease Inhibition cluster_outcome Outcome serine_protease Serine Protease (e.g., Trypsin) Active Site with Catalytic Triad (Ser, His, Asp) hemiacetal Reversible Hemiacetal Adduct Tetrahedral Intermediate serine_protease->hemiacetal Nucleophilic attack by Serine -OH antipain_ser Antipain C-terminal Aldehyde antipain_ser->hemiacetal inhibition Enzyme Inhibition hemiacetal->inhibition cysteine_protease Cysteine Protease (e.g., Papain) Active Site with Catalytic Dyad (Cys, His) thiohemiacetal Reversible Thiohemiacetal Adduct Tetrahedral Intermediate cysteine_protease->thiohemiacetal Nucleophilic attack by Cysteine -SH antipain_cys Antipain C-terminal Aldehyde antipain_cys->thiohemiacetal thiohemiacetal->inhibition

Caption: Antipain's inhibition mechanism.

References

Antipain (dihydrochloride): A Comparative Guide to its Cross-Reactivity with Protease Families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antipain, a peptide aldehyde isolated from Actinomycetes, is a well-characterized reversible inhibitor of serine and cysteine proteases.[1][2] Its broad inhibitory spectrum makes it a valuable tool in protease research and a component of many protease inhibitor cocktails. This guide provides a comparative analysis of Antipain's inhibitory activity across different protease families, supported by experimental data and detailed methodologies for assessing its efficacy.

Performance Comparison with Protease Families

Antipain exhibits potent inhibition against a variety of serine and cysteine proteases. Its mechanism of action involves the formation of a covalent hemiacetal adduct between its aldehyde group and the active site serine or cysteine residue of the target protease.[1] This interaction is reversible. In contrast, Antipain is not recognized as a significant inhibitor of metalloproteases.

Data Presentation: Inhibitory Activity of Antipain

The following tables summarize the quantitative data on Antipain's inhibitory potency against key proteases from the serine and cysteine families. The data is presented as IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and Kᵢ (the inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex). Lower values indicate greater potency.

Table 1: Inhibition of Serine Proteases by Antipain (dihydrochloride)

Protease FamilyProteaseOrganism/SourceIC₅₀Kᵢ
Serine ProteaseTrypsinBovine Pancreas0.26 µg/mLNot Reported
Serine ProteasePlasminNot Specified>93 µg/mLNot Reported
Serine ProteaseChymotrypsinNot Specified>250 µg/mLNot Reported

Table 2: Inhibition of Cysteine Proteases by Antipain (dihydrochloride)

Protease FamilyProteaseOrganism/SourceIC₅₀Kᵢ
Cysteine ProteasePapainPapaya Latex0.16 µg/mLNot Reported
Cysteine ProteaseCathepsin ANot Specified1.19 µg/mLNot Reported
Cysteine ProteaseCathepsin BNot Specified0.59 µg/mLNot Reported
Cysteine ProteaseCathepsin DNot Specified125 µg/mLNot Reported
Cysteine ProteaseCalpain IPorcineNot Reported1.4 µM

Data compiled from various sources.[3][4]

Experimental Protocols

The following are detailed, representative methodologies for determining the inhibitory activity of Antipain against a serine protease (trypsin) and a cysteine protease (papain). These protocols are based on established biochemical assays.

Protocol 1: Determination of IC₅₀ and Kᵢ of Antipain against Trypsin (Serine Protease)

This protocol describes a colorimetric assay using a chromogenic substrate to measure trypsin activity.

Materials:

  • Trypsin (from bovine pancreas)

  • Antipain (dihydrochloride)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in 1 mM HCl.

    • Prepare a stock solution of Antipain in sterile, deionized water or buffer.

    • Prepare a stock solution of L-BAPNA in DMSO.

    • Prepare the assay buffer (Tris-HCl with CaCl₂).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Varying concentrations of Antipain (serially diluted from the stock solution). Include a control with no inhibitor.

      • Trypsin solution (to a final concentration that gives a linear rate of substrate hydrolysis).

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the L-BAPNA substrate to each well.

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each Antipain concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of trypsin inhibition against the logarithm of the Antipain concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • To determine the Kᵢ value, perform the assay with multiple substrate concentrations at each inhibitor concentration. The data can then be analyzed using a Lineweaver-Burk plot or by non-linear regression fitting to the appropriate enzyme inhibition model (e.g., competitive inhibition).

Protocol 2: Determination of IC₅₀ of Antipain against Papain (Cysteine Protease)

This protocol utilizes a fluorogenic substrate to measure papain activity.

Materials:

  • Papain (from papaya latex)

  • Antipain (dihydrochloride)

  • Z-Phe-Arg-7-amido-4-methylcoumarin (Z-FR-AMC)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 5 mM dithiothreitol (B142953) - DTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of papain in a suitable buffer. Papain requires activation with a reducing agent like DTT.

    • Prepare a stock solution of Antipain in sterile, deionized water or buffer.

    • Prepare a stock solution of Z-FR-AMC in DMSO.

    • Prepare the assay buffer, ensuring the presence of a reducing agent (DTT) to maintain the active site cysteine of papain in a reduced state.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay buffer

      • Varying concentrations of Antipain.

      • Activated papain solution.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the Z-FR-AMC substrate to each well.

    • Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time. The rate of fluorescence increase corresponds to papain activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence vs. time curve for each Antipain concentration.

    • Plot the percentage of papain inhibition versus the logarithm of the Antipain concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for assessing protease inhibition and the cross-reactivity profile of Antipain.

G cluster_prep Reagent Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis P1 Prepare Protease Stock Solution A1 Dispense Buffer, Antipain, and Protease into Microplate P1->A1 P2 Prepare Antipain Stock Solution P2->A1 P3 Prepare Substrate Stock Solution A3 Add Substrate to Initiate Reaction P3->A3 P4 Prepare Assay Buffer P4->A1 A2 Pre-incubate A1->A2 A2->A3 A4 Measure Signal (Absorbance/Fluorescence) over Time A3->A4 D1 Calculate Initial Reaction Velocities (V₀) A4->D1 D2 Plot % Inhibition vs. [Antipain] D1->D2 D3 Determine IC₅₀ D2->D3 D4 (Optional) Determine Kᵢ using multiple substrate concentrations D2->D4

Caption: Experimental workflow for determining protease inhibition by Antipain.

G cluster_serine Serine Proteases cluster_cysteine Cysteine Proteases cluster_metalloprotease Metalloproteases Antipain Antipain (dihydrochloride) Trypsin Trypsin Antipain->Trypsin Inhibits Plasmin Plasmin Antipain->Plasmin Weak/No Inhibition Chymotrypsin Chymotrypsin Antipain->Chymotrypsin Weak/No Inhibition Papain Papain Antipain->Papain Inhibits Cathepsins Cathepsins (A, B) Antipain->Cathepsins Inhibits Calpain Calpain I Antipain->Calpain Inhibits CathepsinD Cathepsin D Antipain->CathepsinD Weak Inhibition MMPs e.g., Collagenase, Thermolysin Antipain->MMPs No Significant Inhibition

Caption: Cross-reactivity of Antipain with different protease families.

References

A Comparative Guide to In-Vitro Potency Assessment of Antipain (dihydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in-vitro assays to confirm the potency of Antipain (dihydrochloride), a reversible serine/cysteine protease inhibitor. The performance of Antipain is compared with other commonly used protease inhibitors, supported by experimental data and detailed protocols.

Introduction to Antipain and Protease Inhibition

Antipain is a peptide aldehyde protease inhibitor isolated from actinomycetes. It is known to inhibit a range of serine and cysteine proteases, playing a crucial role in preventing protein degradation in research applications. Its mechanism of action, like other aldehyde inhibitors, involves the formation of a covalent hemiacetal adduct between its aldehyde group and the active site serine or cysteine residue of the protease. Understanding the potency of Antipain and comparing it to other inhibitors is essential for selecting the appropriate tool for specific experimental needs.

Comparative Potency of Protease Inhibitors

The potency of a protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory potency of Antipain and several alternative protease inhibitors against key serine and cysteine proteases.

InhibitorTarget ProteaseIC50KiInhibition Type
Antipain Papain0.16 µg/mL-Reversible
Trypsin0.26 µg/mL-Reversible
Cathepsin A1.19 µg/mL-Reversible
Cathepsin B0.59 µg/mL-Reversible
Calpain I (porcine)-1.4 µMReversible
Leupeptin Trypsin-3.5 nMReversible
Plasmin-3.4 µMReversible
Cathepsin B-6 nMReversible
Calpain-72 nMReversible
Chymostatin Chymotrypsin150 ng/mL0.4 nMReversible
Papain7.5 µg/mL-Reversible
Cathepsin G-150 nMReversible
Aprotinin Trypsin (bovine)-0.06 pMReversible
Chymotrypsin (bovine)-9 nMReversible
Plasmin (human)-0.23 nMReversible
E-64 Papain9 nM-Irreversible
Cathepsin K1.4 nM-Irreversible
Cathepsin S4.1 nM-Irreversible
Cathepsin L2.5 nM-Irreversible
PMSF Neutrophil109.5 µM-Irreversible

Note: IC50 and Ki values can vary depending on the experimental conditions.

Experimental Protocols

Two common in-vitro assays to determine the potency of protease inhibitors are the fluorescence-based papain inhibition assay and the spectrophotometric trypsin inhibition assay.

Fluorescence-Based Papain Inhibition Assay

This assay measures the inhibition of papain activity using a fluorogenic substrate. The cleavage of the substrate by papain results in an increase in fluorescence, which is quenched in the presence of an inhibitor.

Materials:

  • Papain (from Carica papaya latex)

  • Fluorogenic peptide substrate (e.g., Z-FR-AMC)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.5, containing 2 mM DTT and 1 mM EDTA

  • Antipain (dihydrochloride) and other test inhibitors

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and store it at 4°C. Add DTT fresh on the day of the experiment.

    • Prepare a stock solution of papain in the Assay Buffer.

    • Prepare serial dilutions of Antipain and other inhibitors in the Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

  • Assay Protocol:

    • Add 50 µL of the papain solution to each well of the 96-well plate.

    • Add 25 µL of the inhibitor dilutions to the respective wells. For the control (no inhibition), add 25 µL of Assay Buffer.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em

Preserving Protein Integrity: A Comparative Guide to Antipain and PMSF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, preventing protein degradation during experimental procedures is paramount to obtaining reliable and reproducible results. Proteases, enzymes that break down proteins, are ubiquitously present in cells and are released during lysis, posing a significant threat to protein stability. The use of protease inhibitors is a critical step in mitigating this issue. This guide provides a detailed side-by-side comparison of two commonly used protease inhibitors, Antipain and Phenylmethylsulfonyl Fluoride (PMSF), to assist researchers in selecting the appropriate inhibitor for their specific needs.

At a Glance: Antipain vs. PMSF

FeatureAntipainPhenylmethylsulfonyl Fluoride (PMSF)
Target Proteases Primarily serine and cysteine proteases such as papain and trypsin.[1] Also inhibits cathepsin A and B.[2]Primarily serine proteases like trypsin, chymotrypsin, and thrombin.[3][4][5][6] Also shows some activity against certain cysteine proteases at higher concentrations.[7]
Mechanism of Action Reversible competitive inhibitor.[2] The terminal aldehyde group forms a covalent bond with the active site serine of the protease.[1]Irreversible inhibitor.[8] It sulfonates the hydroxyl group of the active site serine residue, leading to permanent inactivation.[7][9]
Typical Working Concentration 1 - 100 µM (approximately 0.68 - 68 µg/mL).[10] A common concentration is 50 µg/mL.[2]0.1 - 1 mM.[11] A final concentration of 1 mM is frequently recommended.[5]
Solubility Soluble in water, methanol, and DMSO.[2]Sparingly soluble in water; typically dissolved in anhydrous ethanol, isopropanol, or DMSO.[4]
Stability in Aqueous Solution Dilute solutions should be stored on ice and used within a day due to the potential for oxidation and racemization of the terminal aldehyde. Stock solutions are stable for about a month at -20°C.[2]Highly unstable in aqueous solutions. The half-life is pH-dependent, for instance, approximately 110 minutes at pH 7.0 and 35 minutes at pH 8.0 at 25°C.[9] It must be added to lysis buffers immediately before use.[7][9]
Toxicity Information on specific toxicity is less readily available compared to PMSF, but standard laboratory precautions should be followed.Considered toxic and should be handled with care in a fume hood, wearing appropriate personal protective equipment.[8][9]

Mechanism of Action

The inhibitory mechanisms of Antipain and PMSF differ significantly, which can influence their suitability for various applications.

MechanismOfAction cluster_Antipain Antipain (Reversible) cluster_PMSF PMSF (Irreversible) A_Protease Active Serine/Cysteine Protease A_Complex Protease-Antipain Complex (Reversible) A_Protease->A_Complex Binding A_Inhibitor Antipain A_Inhibitor->A_Complex A_Complex->A_Protease Dissociation P_Protease Active Serine Protease P_Complex Sulfonylated Protease (Inactive) P_Protease->P_Complex Sulfonylation P_Inhibitor PMSF P_Inhibitor->P_Complex

Caption: Mechanisms of protease inhibition by Antipain and PMSF.

Experimental Workflow

Proper handling and timing of inhibitor addition are crucial for effective protein protection, especially for the unstable PMSF.

ExperimentalWorkflow cluster_prep Preparation cluster_lysis Cell Lysis cluster_downstream Analysis A_Stock Prepare Antipain Stock (e.g., 10 mg/mL in water) AddInhibitor Add Inhibitor to Lysis Buffer (PMSF immediately before use) A_Stock->AddInhibitor P_Stock Prepare PMSF Stock (e.g., 100 mM in isopropanol) P_Stock->AddInhibitor LysisBuffer Prepare Chilled Lysis Buffer LysisBuffer->AddInhibitor LyseCells Lyse Cells/Tissue in supplemented buffer AddInhibitor->LyseCells Clarify Clarify Lysate by Centrifugation LyseCells->Clarify Downstream Applications Protein Quantification, SDS-PAGE, Western Blot, etc. Clarify->Downstream Applications

Caption: A typical experimental workflow for using protease inhibitors.

Impact on Cellular Signaling Pathways

Serine proteases play crucial roles in a multitude of signaling pathways, including inflammation and apoptosis. By inhibiting these proteases, both Antipain and PMSF can help preserve the in vivo state of these pathways during analysis. For example, proteases can activate Protease-Activated Receptors (PARs), which are involved in pain and inflammation signaling.

SignalingPathway Protease Serine Protease (e.g., Trypsin, Thrombin) PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage & Activation Signaling Downstream Signaling (e.g., Inflammatory Response, Pain) PAR->Signaling Inhibitor Antipain or PMSF Inhibitor->Protease

Caption: Inhibition of protease-mediated signaling by Antipain or PMSF.

Experimental Protocols

Preparation of Stock Solutions

  • Antipain: Prepare a stock solution of 10 mg/mL in sterile water or DMSO.[2] Aliquot and store at -20°C for up to one month.[2]

  • PMSF: Prepare a 100 mM stock solution by dissolving 17.4 mg of PMSF in 1 mL of anhydrous isopropanol, ethanol, or DMSO.[4][7] Aliquot and store at -20°C for several months.[7]

Protocol for Use in Cell Lysis

  • Prepare Lysis Buffer: Prepare your desired lysis buffer (e.g., RIPA, NP-40) and chill it on ice.

  • Add Inhibitor:

    • For Antipain: Thaw an aliquot of the stock solution and add it to the chilled lysis buffer to achieve the desired final concentration (typically 1-100 µM).[10]

    • For PMSF: Immediately before lysing the cells, add the PMSF stock solution to the chilled lysis buffer to a final concentration of 0.1-1 mM.[7][9] For a 1 mM final concentration from a 100 mM stock, add 10 µL of the stock solution per 1 mL of lysis buffer.

  • Cell/Tissue Lysis: Proceed with your standard cell or tissue lysis protocol on ice.

  • Clarification: Centrifuge the lysate to pellet cellular debris.

  • Downstream Analysis: Collect the supernatant containing the soluble proteins for your downstream applications.

Conclusion

Both Antipain and PMSF are effective protease inhibitors, but their distinct properties make them suitable for different experimental contexts. PMSF is a potent, irreversible inhibitor of serine proteases, but its high toxicity and instability in aqueous solutions necessitate careful handling and immediate use after addition to buffers. Antipain offers a broader spectrum of inhibition against both serine and cysteine proteases and is more stable in aqueous solutions than PMSF. However, its inhibition is reversible.

The choice between Antipain and PMSF will depend on the specific proteases of concern, the duration of the experimental procedure, and the tolerance for inhibitor toxicity. For broad and sustained protection, especially when cysteine proteases are a concern, Antipain is a strong candidate. For rapid and potent inhibition of serine proteases in short-term experiments, PMSF remains a widely used and cost-effective option, provided that appropriate safety measures are taken. For comprehensive protection, researchers often use a cocktail of inhibitors that includes agents targeting various protease classes.

References

The Cutting Edge: Evaluating Antipain (dihydrochloride) in Modern Protease Inhibitor Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the throes of protein purification, drug discovery, and cellular signaling studies, the battle against proteolytic degradation is a constant and critical challenge. The integrity of a protein sample is paramount, and the primary defense is the strategic use of protease inhibitor cocktails. This guide provides a comparative analysis of commercially available protease inhibitor cocktails, with a special focus on the performance and contribution of Antipain (dihydrochloride), a potent reversible inhibitor of serine and cysteine proteases.

Understanding the Arsenal: Composition of Common Inhibitor Cocktails

Commercially available protease inhibitor cocktails are typically formulated to provide broad-spectrum protection against the major classes of proteases: serine, cysteine, aspartic, and metalloproteases. While the exact formulations are often proprietary, a common blend includes AEBSF, aprotinin, bestatin, E-64, leupeptin, and pepstatin A.[1][2][3] Some specialized cocktails, such as certain formulations from Sigma-Aldrich, also include Antipain to enhance the inhibition of specific cysteine and serine proteases.[4][5]

Antipain is recognized for its effective inhibition of proteases like papain, trypsin, and cathepsins A and B.[5] Its action is similar to leupeptin, another common component in cocktails, but it exhibits different inhibitory potencies against specific enzymes. For instance, its inhibition of plasmin is less pronounced than that of leupeptin, while it is a more potent inhibitor of cathepsin A.[5]

Performance Snapshot: Antipain vs. Standard Cocktail Components

Direct, head-to-head performance data for a commercial cocktail with and without Antipain is not readily published by manufacturers. However, by examining the individual inhibitory profiles of Antipain and comparing them to the proteases targeted by a standard cocktail, we can infer its potential contribution.

A standard inhibitor cocktail offers broad protection. The inclusion of Antipain can be particularly beneficial when working with samples known to have high levels of proteases that are strongly inhibited by it, such as certain cathepsins and trypsin-like enzymes.

Table 1: Composition of Representative Protease Inhibitor Cocktails

Inhibitor ClassStandard Cocktail ComponentTypical Target ProteasesAntipain-Containing Cocktail ComponentTypical Target Proteases
Serine Proteases AEBSF, Aprotinin, LeupeptinTrypsin, Chymotrypsin, Plasmin, KallikreinAEBSF, Aprotinin, Leupeptin, Antipain Trypsin, Chymotrypsin, Plasmin, Kallikrein, other Trypsin-like proteases
Cysteine Proteases E-64, LeupeptinPapain, Calpain, Cathepsins B, H, LE-64, Leupeptin, Antipain Papain, Calpain, Cathepsins A, B, L
Aspartic Proteases Pepstatin APepsin, Renin, Cathepsin DPepstatin APepsin, Renin, Cathepsin D
Aminopeptidases BestatinLeucine aminopeptidase, Alanine aminopeptidaseBestatinLeucine aminopeptidase, Alanine aminopeptidase
Metalloproteases EDTA (often supplied separately)Thermolysin, Carboxypeptidase AEDTA (often supplied separately)Thermolysin, Carboxypeptidase A

Table 2: Quantitative Performance Data for Antipain

The following table summarizes the concentration of Antipain (dihydrochloride) required for 50% inhibition (IC50) of various proteases, demonstrating its efficacy.

ProteaseAntipain IC50 (µg/mL)
Papain0.16
Trypsin0.26
Cathepsin A1.19
Cathepsin B0.59
Cathepsin D125
Plasmin>93
Chymotrypsin>250
Pepsin>250

Data sourced from manufacturer's technical documentation.

Visualizing the Battlefield: Key Signaling Pathways and Experimental Workflow

To understand the context in which these inhibitors operate, it is crucial to visualize the cellular processes they protect. One such critical process is apoptosis, or programmed cell death, which is heavily regulated by proteases, namely caspases and calpains.[6][7] Antipain has been shown to inhibit calpains, highlighting its potential role in studies of apoptosis.[8]

G cluster_0 Apoptotic Stimuli cluster_1 Protease Activation Cascade cluster_2 Execution Phase Intrinsic Pathway (Mitochondrial Stress) Intrinsic Pathway (Mitochondrial Stress) Mitochondrion Mitochondrion Intrinsic Pathway (Mitochondrial Stress)->Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Extrinsic Pathway (Death Receptor Activation) Extrinsic Pathway (Death Receptor Activation) Caspase-8 Caspase-8 Extrinsic Pathway (Death Receptor Activation)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Cleavage of Cellular Substrates Cleavage of Cellular Substrates Caspase-3->Cleavage of Cellular Substrates Increased Intracellular Ca2+ Increased Intracellular Ca2+ Calpain Activation Calpain Activation Increased Intracellular Ca2+->Calpain Activation Caspase-3 Activation Caspase-3 Activation Calpain Activation->Caspase-3 Activation Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis Antipain Antipain Antipain->Calpain Activation Inhibits

Apoptosis Signaling Pathway and Antipain's Site of Action.

The following diagram illustrates a general workflow for comparing the performance of different protease inhibitor cocktails.

G Start Start Prepare Cell/Tissue Lysate Prepare Cell/Tissue Lysate Start->Prepare Cell/Tissue Lysate Divide Lysate into Aliquots Divide Lysate into Aliquots Prepare Cell/Tissue Lysate->Divide Lysate into Aliquots Add Inhibitor Cocktail A Add Inhibitor Cocktail A Divide Lysate into Aliquots->Add Inhibitor Cocktail A Add Inhibitor Cocktail B (with Antipain) Add Inhibitor Cocktail B (with Antipain) Divide Lysate into Aliquots->Add Inhibitor Cocktail B (with Antipain) No Inhibitor Control No Inhibitor Control Divide Lysate into Aliquots->No Inhibitor Control Incubate at 37°C Incubate at 37°C Add Inhibitor Cocktail A->Incubate at 37°C Add Inhibitor Cocktail B (with Antipain)->Incubate at 37°C No Inhibitor Control->Incubate at 37°C Take Samples at Time Points (0, 1, 2, 4, 8h) Take Samples at Time Points (0, 1, 2, 4, 8h) Incubate at 37°C->Take Samples at Time Points (0, 1, 2, 4, 8h) Perform Protease Activity Assay Perform Protease Activity Assay Take Samples at Time Points (0, 1, 2, 4, 8h)->Perform Protease Activity Assay Analyze Protein Integrity (SDS-PAGE/Western Blot) Analyze Protein Integrity (SDS-PAGE/Western Blot) Take Samples at Time Points (0, 1, 2, 4, 8h)->Analyze Protein Integrity (SDS-PAGE/Western Blot) Quantify Results Quantify Results Perform Protease Activity Assay->Quantify Results Analyze Protein Integrity (SDS-PAGE/Western Blot)->Quantify Results Compare Performance Compare Performance Quantify Results->Compare Performance End End Compare Performance->End

Workflow for Comparing Protease Inhibitor Cocktails.

Experimental Protocols

To rigorously evaluate the performance of Antipain-containing cocktails, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Protocol 1: General Protease Activity Assay using a Fluorogenic Substrate

This protocol provides a method to quantify the overall proteolytic activity in a lysate and assess the efficacy of an inhibitor cocktail.[9][10][11]

Materials:

  • Cell or tissue lysate

  • Protease inhibitor cocktail (with and without Antipain)

  • Fluorogenic protease substrate (e.g., FITC-casein)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the cell or tissue lysate on ice.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Dilute the lysate to a working concentration (e.g., 1 mg/mL) in pre-chilled assay buffer.

  • In a 96-well black microplate, set up the following reactions in triplicate:

    • Negative Control: 50 µL assay buffer + 50 µL substrate solution.

    • Positive Control (No Inhibitor): 50 µL lysate + 50 µL substrate solution.

    • Test Sample (Cocktail A): 50 µL lysate pre-incubated with standard cocktail + 50 µL substrate solution.

    • Test Sample (Cocktail B with Antipain): 50 µL lysate pre-incubated with Antipain-containing cocktail + 50 µL substrate solution.

  • Pre-incubate the lysate with the inhibitor cocktails for 15 minutes on ice.

  • Prepare the fluorogenic substrate solution according to the manufacturer's instructions.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 528 nm emission for FITC) at 37°C.

  • Record fluorescence readings every 5 minutes for 1-2 hours.

  • Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample.

  • Determine the percent inhibition for each cocktail relative to the positive control.

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This assay is used to measure the activity of caspase-3, a key executioner caspase in apoptosis, and can be used to evaluate inhibitors targeting the apoptotic pathway.[12][13]

Materials:

  • Cell lysates from apoptotic and non-apoptotic cells

  • Protease inhibitor cocktail

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • Cell lysis buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Induce apoptosis in your cell line of interest using a known stimulus (e.g., staurosporine). Prepare a parallel culture of non-induced cells as a negative control.

  • Harvest and lyse the cells in the presence of the protease inhibitor cocktail being tested.

  • Quantify the protein concentration of the lysates.

  • In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.

  • Add assay buffer to each well to a final volume of 90 µL.

  • Add 10 µL of the Caspase-3 substrate (Ac-DEVD-pNA) to each well to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Compare the absorbance of the inhibitor-treated samples to the untreated apoptotic sample to determine the extent of caspase-3 inhibition.

Conclusion: Is an Antipain-Containing Cocktail Right for Your Research?

The decision to use a protease inhibitor cocktail containing Antipain depends on the specific requirements of the experiment. For general protein protection, a standard broad-spectrum cocktail is often sufficient. However, for research involving tissues or cell lines with high levels of specific serine or cysteine proteases, or for studies focused on cellular processes where calpains play a significant role, such as apoptosis, a cocktail fortified with Antipain may offer superior protection and more reliable results. By understanding the composition of different cocktails and employing rigorous quantitative assays, researchers can make an informed decision to best preserve the integrity of their valuable protein samples.

References

Safety Operating Guide

Proper Disposal of Antipain Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory reagents are paramount to ensuring a secure and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of Antipain dihydrochloride (B599025), a reversible protease inhibitor of serine and cysteine proteases.

Antipain dihydrochloride is not classified as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) or the Globally Harmonized System (GHS). However, adherence to proper disposal protocols is crucial to maintain laboratory safety and environmental responsibility.

Immediate Safety and Handling

Before disposal, ensure that all relevant personnel are familiar with the Safety Data Sheet (SDS) for Antipain dihydrochloride. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound. Avoid the generation of dust when handling the solid form.

Disposal Procedures

The appropriate disposal method for Antipain dihydrochloride depends on its form—solid, aqueous solution, or as a component in a protease inhibitor cocktail—and the regulations specific to your institution and locality.

Solid Antipain Dihydrochloride Waste

Unused or expired solid Antipain dihydrochloride should be disposed of as non-hazardous solid chemical waste.

Step-by-Step Protocol:

  • Collection: Carefully sweep up or transfer the solid Antipain dihydrochloride into a designated, well-labeled chemical waste container.

  • Container Labeling: The container should be clearly labeled as "Non-hazardous Chemical Waste" and include the name "Antipain dihydrochloride."

  • Storage: Store the sealed waste container in a designated area for non-hazardous chemical waste pickup.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EH&S) office or a licensed chemical waste disposal contractor. Do not dispose of solid Antipain dihydrochloride in the regular trash unless explicitly permitted by your institution's policies.[1][2]

Aqueous Solutions of Antipain Dihydrochloride

Disposal of aqueous solutions containing Antipain dihydrochloride requires careful consideration of local regulations regarding drain disposal.

Step-by-Step Protocol:

  • Consult Local Guidelines: Before proceeding, consult your institution's EH&S office to determine if the drain disposal of non-hazardous, dilute aqueous solutions is permissible.[3]

  • Neutralization (if required): If required by your institution, adjust the pH of the solution to a neutral range (typically between 6.0 and 8.0) using a suitable acid or base.

  • Dilution: If drain disposal is permitted, flush the solution down the drain with copious amounts of water to ensure adequate dilution.

  • Alternative Disposal: If drain disposal is not permitted, collect the aqueous waste in a clearly labeled container for liquid chemical waste and arrange for pickup by your institution's EH&S office.

Contaminated Labware and Empty Containers

Properly decontaminate or dispose of all labware and containers that have come into contact with Antipain dihydrochloride.

Step-by-Step Protocol:

  • Rinsing: Triple-rinse empty containers and contaminated glassware with a suitable solvent (e.g., water).

  • Rinsate Collection: Collect the rinsate as chemical waste and dispose of it according to the procedures for aqueous solutions.

  • Container Disposal: Once triple-rinsed, the empty container can typically be disposed of in the regular trash or recycling, depending on institutional policies. Deface the original label before disposal.[3]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the appropriate laboratory waste stream.

Quantitative Data Summary

While no specific quantitative data for the inactivation of Antipain dihydrochloride for disposal purposes is available in the literature, the following table summarizes key information derived from safety data sheets and general chemical disposal guidelines.

ParameterGuidelineSource
Hazard Classification Not classified as hazardousSDS
Personal Protective Equipment Lab coat, safety glasses, glovesSDS
Solid Waste Disposal Collect in a labeled container for non-hazardous chemical waste[1][2]
Aqueous Waste Disposal Consult institutional policy for drain disposal; otherwise, collect for chemical waste pickup[3]
Empty Container Disposal Triple-rinse and dispose of in regular trash/recycling after defacing the label[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Antipain dihydrochloride waste.

Antipain_Disposal_Workflow start Antipain Dihydrochloride Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Antipain (Unused/Expired) waste_type->solid Solid solution Aqueous Solution waste_type->solution Liquid container Empty Container / Contaminated Labware waste_type->container Container/ Labware collect_solid Collect in Labeled Non-Hazardous Waste Container solid->collect_solid check_drain Consult Institutional Policy for Drain Disposal solution->check_drain triple_rinse Triple-Rinse with Appropriate Solvent container->triple_rinse ehs_pickup Arrange for EH&S Waste Pickup collect_solid->ehs_pickup drain_disposal Flush with Copious Water check_drain->drain_disposal Permitted collect_liquid Collect in Labeled Liquid Waste Container check_drain->collect_liquid Not Permitted collect_liquid->ehs_pickup dispose_container Dispose of Container in Regular Trash/ Recycling (Deface Label) triple_rinse->dispose_container collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate collect_rinsate->check_drain

Disposal workflow for Antipain dihydrochloride.

References

Essential Safety and Logistics for Handling Antipain (dihydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for Antipain (dihydrochloride), a reversible inhibitor of serine and cysteine proteases. Adherence to these guidelines is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Antipain (dihydrochloride), appropriate personal protective equipment must be worn to prevent exposure. The recommended PPE is summarized in the table below.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards, or tightly fitting safety goggles.[1][2][3]To protect eyes from potential splashes or dust particles.
Skin Protection Chemically resistant gloves (inspected prior to use) and a lab coat or appropriate protective clothing.[1][4][5] A complete chemical-protective suit may be necessary depending on the scale of handling.[2][3]To prevent skin contact with the substance.
Respiratory Protection Generally not required under normal use with adequate ventilation.[4] For nuisance exposures or if dust formation is unavoidable, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2] If exposure limits are exceeded or irritation occurs, a full-face respirator should be used.[1]To avoid inhalation of dust particles.

Safe Handling and Storage Protocols

Proper handling and storage procedures are crucial to maintain the integrity of Antipain (dihydrochloride) and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[1][3]

  • Avoid the formation of dust and aerosols.[1][2][3]

  • Prevent contact with skin, eyes, and clothing.[1][4]

  • Do not ingest or inhale the substance.[4]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a freezer, with a recommended temperature of -20°C.[3][5]

  • Keep the container tightly sealed in a dry and cool place.[1]

  • The product is sensitive to air and moisture; consider storing it under an inert gas.[2]

Emergency and Disposal Procedures

In the event of an emergency or the need for disposal, the following steps should be taken.

First Aid Measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[2][3]

  • After skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3]

  • After eye contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[4]

  • After swallowing: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[2][5]

Spill and Disposal Plan:

  • Spills: For spills, wear appropriate PPE, avoid dust formation, and sweep up the material.[1][4] Collect the spilled substance and place it in a suitable, closed container for disposal.[1][2]

  • Disposal: Antipain (dihydrochloride) and its containers must be disposed of as hazardous waste.[6] Disposal methods may include sending to a licensed chemical destruction facility or controlled incineration.[1] Always consult and comply with local, regional, and national waste disposal regulations.[4] Do not empty into drains.[4]

Procedural Workflow for Handling Antipain (dihydrochloride)

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal start Start: Obtain Antipain (dihydrochloride) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Ensure Proper Ventilation (Fume Hood if Necessary) ppe->ventilation weigh Weigh Required Amount (Avoid Dust Formation) ventilation->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Work Area use->decontaminate store Store Remaining Reagent at -20°C decontaminate->store remove_ppe Remove and Dispose of Contaminated PPE store->remove_ppe collect_waste Collect Waste in Labeled, Sealed Container remove_ppe->collect_waste dispose Dispose as Hazardous Waste (Follow Institutional Guidelines) collect_waste->dispose end End of Process dispose->end

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。